N-(2-Chlorophenyl)benzamide
Description
The exact mass of the compound N-(2-Chlorophenyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Chlorophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chlorophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZRWUSAQSKAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144520 | |
| Record name | Benzamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1020-39-9 | |
| Record name | N-(2-Chlorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chlorophenyl)benzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of N-(2-Chlorophenyl)benzamide: Mechanism, Protocol, and Characterization
This technical guide provides a comprehensive overview of the synthesis of N-(2-Chlorophenyl)benzamide, a key intermediate in the development of various fine chemicals and pharmacologically active molecules.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a field-tested experimental protocol, and robust characterization methods.
Strategic Overview: The Importance of N-(2-Chlorophenyl)benzamide
N-(2-Chlorophenyl)benzamide belongs to the benzanilide class of compounds. The amide linkage coupled with substituted phenyl rings makes this scaffold a versatile building block in medicinal chemistry and materials science. For instance, related benzamide structures are known to exhibit a wide range of biological activities.[1] The synthesis pathway detailed herein is a classic yet robust method, ensuring high purity and yield, which are critical parameters in a drug development pipeline.
Core Synthesis Pathway: The Schotten-Baumann Reaction
The most direct and widely adopted method for synthesizing N-(2-Chlorophenyl)benzamide is the acylation of 2-chloroaniline with benzoyl chloride. This reaction is a specific example of the Schotten-Baumann reaction, first described in 1883 by Carl Schotten and Eugen Baumann.[2]
Reaction Principle & Causality
The core of the reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[3][4] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond.[5]
A critical component of this reaction is the presence of a base, typically aqueous sodium hydroxide (NaOH).[6] Its role is twofold and essential for driving the reaction to completion:
-
Neutralization of HCl: The reaction produces hydrochloric acid (HCl) as a byproduct. The base immediately neutralizes this acid.[7] Without this neutralization, the HCl would protonate the starting amine (2-chloroaniline), rendering it non-nucleophilic and halting the reaction.[6]
-
Equilibrium Shift: By scavenging the HCl, the base effectively removes a product from the reaction mixture, shifting the equilibrium towards the formation of the desired N-(2-Chlorophenyl)benzamide, in accordance with Le Châtelier's principle.
The reaction is often performed in a two-phase system (e.g., an organic solvent and water), where the base resides in the aqueous phase, while reactants and the final product are primarily in the organic phase.[2][7]
Visualizing the Mechanism
The following diagram illustrates the step-by-step nucleophilic acyl substitution mechanism.
Caption: Mechanism of N-(2-Chlorophenyl)benzamide Synthesis.
Field-Proven Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.
Materials and Equipment
-
Reagents: 2-Chloroaniline (≥98%), Benzoyl chloride (≥99%), Sodium hydroxide (NaOH), Dichloromethane (DCM), Ethanol (95%), Hydrochloric acid (HCl, concentrated), Deionized water.
-
Equipment: Magnetic stirrer with stir bar, 250 mL Erlenmeyer flask or beaker, Ice bath, Buchner funnel and flask, pH paper, Glassware for recrystallization, Melting point apparatus.
Critical Safety Precautions
-
Work Environment: This procedure must be performed in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.
-
Reagent Hazards:
-
Benzoyl Chloride: Corrosive, a lachrymator (causes tearing), and harmful if swallowed or inhaled.[9][10] Avoid contact with skin and eyes and prevent vapor inhalation. Reacts with water.
-
2-Chloroaniline: Toxic if swallowed, inhaled, or absorbed through the skin.[11] Handle with extreme caution.
-
Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Handle with care to avoid skin and eye burns.
-
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve 2.55 g (0.02 mol) of 2-chloroaniline in 50 mL of dichloromethane.
-
Reaction Setup: Place the flask on a magnetic stirrer in an ice bath and begin gentle stirring.
-
Addition of Reagents: Prepare a solution of 2.0 g (0.05 mol) of NaOH in 20 mL of water. Slowly and simultaneously, add 2.81 g (0.02 mol) of benzoyl chloride and the 20 mL of NaOH solution to the stirred 2-chloroaniline solution over a period of 10-15 minutes. The slow addition and cooling are crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 30-40 minutes.
-
Workup & Isolation:
-
Pour the reaction mixture into a separatory funnel. Wash the organic layer with 30 mL of water, followed by 30 mL of 5% HCl solution (to remove any unreacted amine), and finally with another 30 mL of water. Check that the final aqueous wash is neutral with pH paper.
-
Dry the organic (DCM) layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. A crude solid product will be obtained.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot ethanol (approximately 20-30 mL).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Slowly add warm deionized water to the hot ethanol solution until the first sign of persistent cloudiness (precipitation) appears.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
-
Final Product Collection: Collect the purified white crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol-water (1:1) mixture. Dry the product in a desiccator. Weigh the final product and calculate the yield.
Product Characterization and Validation
Confirmation of the product's identity and purity is essential. The following data provides a benchmark for a successful synthesis.[12][13]
| Parameter | Expected Result | Purpose |
| Appearance | White to off-white crystalline solid | Basic physical characterization |
| Yield | Typically 75-85% | Measures the efficiency of the reaction |
| Melting Point | 98-100 °C | A sharp melting point range indicates high purity |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O, Amide I), ~1530 (N-H bend, Amide II) | Confirms the presence of key functional groups (amide)[14] |
| ¹H NMR | Signals corresponding to aromatic protons and the N-H proton | Confirms the molecular structure[15] |
| ¹³C NMR | Signals for carbonyl carbon (~165 ppm) and aromatic carbons | Provides further structural confirmation[16] |
| Mass Spec (ESI) | [M+H]⁺ = 232.05 | Confirms the molecular weight of the compound |
Note: NMR chemical shifts can vary slightly depending on the solvent used.
Conclusion
The Schotten-Baumann synthesis of N-(2-Chlorophenyl)benzamide from 2-chloroaniline and benzoyl chloride is an efficient and reliable method. By carefully controlling the reaction conditions, especially temperature and the addition of reagents, and by following a meticulous workup and purification procedure, researchers can consistently obtain a high yield of pure product. The characterization data provided serves as a definitive validation of the final compound, ensuring its suitability for subsequent applications in research and development.
References
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
- Gowda, B. T., et al. (2008). N-(2-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1421.
-
Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Retrieved from [Link]_
-
RSC Publishing. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
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Various Authors. (n.d.). N-(2-Chlorophenyl)benzamide | C13H10ClNO | MD Topology | NMR | X-Ray. BMRB. Retrieved from [Link]
-
Vedantu. (n.d.). What is obtained when Benzoyl Chloride reacts with aniline?. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
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- 1. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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An In-depth Technical Guide to the Physicochemical Properties of N-(2-Chlorophenyl)benzamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-(2-Chlorophenyl)benzamide in Modern Research
N-(2-Chlorophenyl)benzamide is a member of the benzanilide class of organic compounds, characterized by a benzoyl group linked to an aniline moiety through an amide bond. The strategic placement of a chlorine atom on the ortho position of the aniline ring imparts specific steric and electronic properties that distinguish it from other isomers and unsubstituted benzanilides. These subtle structural modifications can have profound effects on the molecule's crystal packing, solubility, and ultimately its biological activity. In the context of drug discovery, benzanilides are recognized as privileged scaffolds, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.
A thorough understanding of the physicochemical properties of a lead compound like N-(2-Chlorophenyl)benzamide is not merely an academic exercise; it is the bedrock of rational drug design and development. Properties such as solubility and lipophilicity directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, while thermal stability and solid-state characteristics are critical for formulation and manufacturing. This guide provides a comprehensive analysis of the core physicochemical properties of N-(2-Chlorophenyl)benzamide, offering both established data and the experimental rationale for their determination.
Molecular Structure and Core Identifiers
The foundational step in characterizing any molecule is to define its structure and fundamental identifiers.
Caption: Figure 1: Chemical Structure of N-(2-Chlorophenyl)benzamide
Table 1: Core Identifiers for N-(2-Chlorophenyl)benzamide
| Property | Value | Source |
| IUPAC Name | N-(2-chlorophenyl)benzamide | [1] |
| CAS Number | 1020-39-9 | [1] |
| Molecular Formula | C₁₃H₁₀ClNO | [1] |
| Molecular Weight | 231.68 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | [1] |
| InChIKey | QXZRWUSAQSKAGT-UHFFFAOYSA-N | [1] |
Physicochemical Properties: A Quantitative Overview
The behavior of N-(2-Chlorophenyl)benzamide in both biological and manufacturing contexts is dictated by its physical and chemical properties. A summary of these key parameters is presented below, followed by a detailed discussion of their implications and the methodologies for their determination.
Table 2: Summary of Physicochemical Properties
| Property | Value | Significance in Drug Development |
| Melting Point | 98.00 °C | Purity indicator, solid-state stability, formulation processing |
| Boiling Point | 353.50 °C | Thermal stability, not highly relevant for solid dosage forms |
| Aqueous Solubility | 19.2 µg/mL (at pH 7.4) | Affects dissolution rate and bioavailability |
| LogP (XLogP3) | 2.9 | Predicts membrane permeability and distribution |
| pKa (Amide Proton) | ~17 (Estimated) | Influences ionization state at physiological pH |
| Appearance | White to off-white crystalline powder | Basic quality control parameter |
Note: The provided melting and boiling points are from a source with a CAS number discrepancy (2440-06-8) but a matching chemical name and formula[3]. This highlights the importance of in-house verification.
Melting Point and Thermal Analysis
The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically sharp (0.5-1.0 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
-
Expert Insight: The melting point of 98°C suggests that N-(2-Chlorophenyl)benzamide is a stable solid at room temperature, suitable for standard pharmaceutical processing. Any significant deviation from this value in a synthesized batch would warrant further purity analysis, such as by HPLC or elemental analysis.
This method provides a straightforward and reliable means of determining the melting range of a crystalline solid[4][5].
-
Sample Preparation: A small amount of dry N-(2-Chlorophenyl)benzamide powder is finely crushed. The open end of a glass capillary tube is tapped into the powder to collect a sample, and the tube is inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Instrument Setup: The capillary tube is placed into a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): A rapid heating rate (10-20 °C/min) is used to get an approximate melting point. This saves time in the subsequent accurate determination.
-
Accurate Determination: A fresh sample is heated to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
Solubility
Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. N-(2-Chlorophenyl)benzamide's low aqueous solubility of 19.2 µg/mL is expected, given its two hydrophobic aromatic rings[1][3].
-
Expert Insight: This low solubility value places N-(2-Chlorophenyl)benzamide in Class II or IV of the Biopharmaceutics Classification System (BCS), assuming it has high permeability (predicted by its LogP). This necessitates the use of formulation strategies such as micronization, amorphous solid dispersions, or co-solvents to enhance its dissolution and absorption. The compound is expected to be more soluble in organic solvents like ethanol and methanol, which is important for processing and analytical method development[3].
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation: An excess amount of N-(2-Chlorophenyl)benzamide is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
Equilibration: The suspension is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is removed by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.
-
Validation: It is crucial to confirm that the solid material remaining after the experiment is of the same crystalline form as the starting material, using techniques like XRPD, to ensure a true thermodynamic solubility value was measured.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key predictor of how a drug will partition into biological membranes. The computed XLogP3 value of 2.9 for N-(2-Chlorophenyl)benzamide suggests it is a lipophilic molecule[1].
-
Expert Insight: A LogP in the range of 1-3 is often considered optimal for oral drug absorption, as it represents a balance between aqueous solubility for dissolution and lipid solubility for membrane permeation. A value of 2.9 indicates good potential for passive diffusion across the gastrointestinal tract and other biological barriers. However, high lipophilicity can sometimes lead to issues like non-specific binding to proteins and tissues.
Caption: Figure 2: Interplay of key physicochemical properties influencing oral absorption.
Spectroscopic and Structural Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structure and bonding.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.
-
Expected Absorptions:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. The position and sharpness can indicate the extent of hydrogen bonding.
-
C=O (Amide I) Stretch: A strong, sharp peak around 1650-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
N-H Bend (Amide II): A peak around 1550 cm⁻¹.
-
Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 750 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR:
-
Amide Proton (N-H): A broad singlet typically downfield (>8 ppm), whose chemical shift is sensitive to solvent and concentration due to hydrogen bonding.
-
Aromatic Protons: A complex multiplet region between 7.0 and 8.5 ppm, corresponding to the 9 protons on the two benzene rings. The ortho-substitution pattern will lead to characteristic splitting patterns.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A peak in the 160-170 ppm range.
-
Aromatic Carbons: Multiple peaks between 120 and 140 ppm. The carbon attached to the chlorine atom will have a distinct chemical shift. The presence of 11 distinct aromatic carbon signals would confirm the structure (some may overlap).
-
Crystal Structure Analysis
X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. The crystal structure of N-(2-Chlorophenyl)benzamide reveals that the molecule is not planar. The amide group forms a dihedral angle with the benzoyl ring, and the two benzene rings are also twisted relative to each other[6].
-
Expert Insight: This non-planar conformation is a result of steric hindrance from the ortho-chloro substituent. This twisting can affect how the molecule fits into a biological target's binding pocket. The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming chains of molecules[6]. Understanding these packing interactions is crucial for predicting and controlling polymorphism, which can impact the stability and dissolution properties of the final drug product.
Synthesis and Characterization Workflow
A robust synthesis and characterization plan is essential for producing high-purity N-(2-Chlorophenyl)benzamide for research purposes.
Caption: Figure 3: A typical laboratory workflow for the synthesis and characterization of N-(2-Chlorophenyl)benzamide.
This is a classic and reliable method for forming amides from amines and acyl chlorides.
-
Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a base, such as pyridine (1.2 eq) or aqueous sodium hydroxide.
-
Reaction: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. If using an organic solvent, separate the layers. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-Chlorophenyl)benzamide as a crystalline solid.
Conclusion
The physicochemical properties of N-(2-Chlorophenyl)benzamide paint a picture of a lipophilic, poorly water-soluble, and thermally stable crystalline solid. Its LogP value is favorable for membrane permeation, but its low aqueous solubility presents a significant challenge for oral bioavailability, requiring advanced formulation approaches. The structural data reveals a non-planar conformation driven by the ortho-chloro substituent, a feature that will be critical for its interaction with biological targets. The experimental protocols outlined in this guide provide a self-validating framework for researchers to synthesize, purify, and rigorously characterize this compound, ensuring the generation of reliable and reproducible data essential for advancing drug discovery and development programs.
References
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Oztaslar, A., & Arslan, H. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 9(3), 377-397. [Link]
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Gallagher, J.F., et al. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2022(2), M1401. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13918, N-(2-Chlorophenyl)benzamide. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96646, Benzamide, N-(4-chlorophenyl)-. Retrieved from [Link].
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Gowda, B. T., et al. (2007). N-(2-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o1421. [Link]
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Gowda, B. T., et al. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o769. [Link]
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The Automated Topology Builder (ATB) and Repository. N-(2-Chlorophenyl)benzamide. Retrieved from [Link].
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Supporting Information for various benzamide derivatives. Royal Society of Chemistry. Retrieved from [Link].
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Solubility of Things. N-(2-chlorophenyl)benzamide. Retrieved from [Link].
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ACS Publications. (2018). Solubility of Benzanilide Crystals in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link].
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link].
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Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link].
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ResearchGate. (2015). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations... Retrieved from [Link].
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Arkivoc. (2018). Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Retrieved from [Link].
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An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link].
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N-(2-Chlorophenyl)benzamide crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of N-(2-Chlorophenyl)benzamide
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of N-(2-Chlorophenyl)benzamide, a member of the benzanilide family. Benzanilides are significant scaffolds in medicinal chemistry and materials science, and a thorough understanding of their solid-state structure is paramount for predicting and controlling their physicochemical properties. This document details the synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction (SC-XRD). We delve into the causality behind the experimental protocols, from crystal growth to data refinement, and present a detailed analysis of the molecule's conformation, intermolecular interactions, and crystal packing. This guide is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of crystallographic analysis for molecular design and solid-state characterization.
Introduction: The Significance of Structural Elucidation
N-(2-Chlorophenyl)benzamide (C₁₃H₁₀ClNO) belongs to the benzanilide class of compounds, which are recognized for their diverse biological activities and utility as precursors in complex organic syntheses.[1][2] The precise three-dimensional arrangement of atoms in the solid state—the crystal structure—governs critical material properties such as solubility, stability, melting point, and bioavailability. For pharmaceutical development, an unstable crystal form (polymorph) can have profound implications for a drug's efficacy and shelf-life. Therefore, the analysis presented herein is not merely an academic exercise but a foundational requirement for any advanced application.
The primary objective of this guide is to provide an authoritative walkthrough of the process used to determine and understand the crystal structure of N-(2-Chlorophenyl)benzamide. We will explore not only the final structure but also the rationale behind the techniques used to achieve this definitive characterization.
Synthesis and High-Purity Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can inhibit or disrupt the ordered lattice formation required for diffraction-quality single crystals.
Synthesis Protocol: Schotten-Baumann Reaction
N-(2-Chlorophenyl)benzamide is reliably synthesized via the Schotten-Baumann reaction, an acylation of an amine with an acid chloride. The causality here is the high reactivity of the benzoyl chloride electrophile with the nucleophilic 2-chloroaniline.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).
-
Acylation: Add benzoyl chloride (1.0 eq) to the solution dropwise at room temperature. An excess of a non-nucleophilic base like triethylamine or pyridine (1.5 eq) is often added to neutralize the HCl byproduct, driving the reaction to completion.[3]
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with CHCl₃.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove residual acid), and brine.[4][5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purity Confirmation: The crude solid is typically purified by recrystallization or column chromatography. The purity of the final compound should be confirmed by determining its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).[3][6]
Crystallization: The Art of Nucleation and Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to facilitate slow, ordered growth from a supersaturated solution, allowing molecules to arrange themselves into a thermodynamically stable, repeating lattice. Rapid precipitation will lead to an amorphous solid or polycrystalline powder, which is unsuitable for SC-XRD.
Protocol for Single Crystal Growth (Slow Evaporation):
-
Solvent Selection: Dissolve the purified N-(2-Chlorophenyl)benzamide in a minimal amount of a suitable solvent. Ethanol has proven effective for growing single crystals of this compound and its analogues.[5][6]
-
Solution Preparation: Gently warm the solution to ensure the compound is fully dissolved.
-
Slow Evaporation: Loosely cover the vial or beaker (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment at room temperature.
-
Crystal Harvesting: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. Once crystals of sufficient size (typically 0.1–0.5 mm in each dimension) are observed, they can be carefully harvested.
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
SC-XRD is the gold standard for determining the atomic arrangement within a crystalline solid. It relies on the principle that a crystal lattice diffracts incident X-rays in a predictable pattern, which can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.
The SC-XRD Experimental Workflow
The process from selecting a crystal to validating the final structure is a systematic, multi-step workflow. Each step is designed to ensure the collection of high-quality data and the generation of an accurate and reliable structural model.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Step-by-Step Experimental Protocol for SC-XRD
-
Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a glass fiber or loop, which is then affixed to a goniometer head.
-
Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled under a stream of liquid nitrogen (e.g., at 100-223 K) to minimize thermal vibrations and improve diffraction quality.[4] A modern CCD or CMOS detector is used to collect the diffraction data. Data is typically collected using a series of ω or φ scans, where the crystal is rotated in small increments while being irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[1][4]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections are applied for factors such as Lorentz-polarization and absorption.[4]
-
Structure Solution and Refinement: Software like SHELXS is used to solve the phase problem and generate an initial electron density map.[4][6] This initial model is then refined using a least-squares method with software like SHELXL.[4][6] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions. The quality of the final model is assessed using metrics like the R-factor and Goodness-of-Fit (S).[4][6]
Structural Analysis of N-(2-Chlorophenyl)benzamide
The refined crystallographic data provides a wealth of information about the molecule's geometry and its organization in the solid state.
Molecular Conformation
The asymmetric unit contains one molecule of N-(2-Chlorophenyl)benzamide. The central amide linkage (–CO–NH–) is a key determinant of the overall conformation.
-
Amide Group Planarity: The amide group is essentially planar. The N—H and C=O bonds adopt a trans conformation, which is typical for secondary amides and energetically favorable.[6]
-
Torsional Angles: The molecule is not fully planar. The benzoyl and the 2-chlorophenyl rings are twisted relative to the central amide plane. The dihedral angle between the two aromatic rings is a critical conformational parameter. In related structures, this angle can vary significantly, for example, being around 7.4° in one derivative and 61.0° in a polymorph of another.[5][6] This twist minimizes steric hindrance between the rings.
-
Substituent Orientation: A notable feature is the conformation of the N—H bond relative to the ortho-chloro group on the aniline ring, which is observed to be syn.[6] This conformation may be influenced by intramolecular interactions or crystal packing forces.
Caption: Molecular structure of N-(2-Chlorophenyl)benzamide with key atom groups.
Crystallographic Data Summary
The following table summarizes representative crystallographic data for a benzanilide derivative, illustrating the key parameters obtained from a typical SC-XRD experiment.
| Parameter | Value (Example for a related structure[4]) |
| Chemical Formula | C₁₃H₉Cl₂NO |
| Formula Weight (Mr) | 266.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7913 (14) |
| b (Å) | 4.8078 (6) |
| c (Å) | 23.570 (3) |
| β (°) | 97.718 (3) |
| Volume (V) (ų) | 1211.8 (3) |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) (Mg m⁻³) | 1.458 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.52 |
| F(000) | 544 |
| Temperature (K) | 223 (1) |
| Reflections Collected / Unique | 14924 / 3527 |
| R_int | 0.042 |
| R[F² > 2σ(F²)] | 0.051 |
| wR(F²) (all data) | 0.154 |
| Goodness-of-fit (S) | 1.00 |
Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal packing is primarily directed by intermolecular hydrogen bonds.
-
N—H⋯O Hydrogen Bonds: The most significant interaction is the hydrogen bond between the amide nitrogen (N-H, the donor) and the carbonyl oxygen (C=O, the acceptor) of an adjacent molecule. This interaction links the molecules into infinite chains.[4][6][7]
-
Chain Motifs: In graph-set notation, this common head-to-tail arrangement is often described as a C(4) chain.[5]
-
Weak Interactions: The crystal structure is further stabilized by weaker C—H⋯O or C—H···Cl interactions, which connect these primary chains into a robust three-dimensional architecture.[4] No significant π–π stacking interactions are typically observed in the packing of these chlorinated benzanilides.[4]
Caption: Diagram of the primary N-H···O hydrogen bonding motif in benzanilides.
Conclusion and Outlook
This guide has provided a detailed, multi-faceted analysis of the crystal structure of N-(2-Chlorophenyl)benzamide. Through a combination of robust synthesis, careful crystallization, and high-resolution single-crystal X-ray diffraction, we have elucidated its precise molecular conformation and supramolecular assembly. The structure is characterized by a trans-amide linkage, a significant twist between the two aromatic rings, and a crystal packing dominated by strong N—H⋯O hydrogen bonds that form infinite one-dimensional chains.
This fundamental structural knowledge is indispensable. For drug development professionals, it provides the basis for understanding polymorphism and predicting the solid-state properties crucial for formulation. For materials scientists, it offers insights into how intermolecular forces can be harnessed to design materials with desired topologies and properties. The protocols and analytical logic presented herein serve as a validated framework for the structural characterization of other novel benzanilides and related molecular systems.
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Lynch, D. E., & McClenaghan, I. (2010). A monoclinic polymorph of N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E66(10), o2808. [Link]
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An In-depth Technical Guide to the Solubility of N-(2-Chlorophenyl)benzamide in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter that dictates the viability of a compound throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of N-(2-Chlorophenyl)benzamide, a significant scaffold in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust framework for its solubility assessment. We leverage solubility data from its parent analogue, benzanilide, to provide a quantitative baseline and illustrate thermodynamic principles. This guide details a rigorous, field-proven experimental protocol for equilibrium solubility determination and a validated High-Performance Liquid Chromatography (HPLC) method for quantification, ensuring scientific integrity and enabling researchers to generate reliable, in-house data.
Introduction: The Central Role of Solubility in Pharmaceutical Sciences
N-(2-Chlorophenyl)benzamide belongs to the benzanilide class of compounds, which are recognized for their diverse pharmacological activities.[1] The substitution pattern on the phenyl rings significantly influences the molecule's physicochemical properties, including its solubility in various media. Understanding and quantifying the solubility of N-(2-Chlorophenyl)benzamide in a range of organic solvents is paramount for several key reasons:
-
Process Chemistry: Efficient synthesis, crystallization, and purification protocols are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation Development: The choice of excipients and the design of the final dosage form are guided by the compound's solubility, which directly impacts dissolution rate and subsequent bioavailability.
-
Preclinical Studies: The selection of appropriate vehicle formulations for in vitro and in vivo studies requires a thorough understanding of the compound's solubility to ensure accurate and reproducible dosing.
This guide is structured to provide not just data, but a causal understanding of the principles governing the solubility of N-(2-Chlorophenyl)benzamide, empowering researchers to make informed decisions in their experimental designs.
Physicochemical Properties and Predicted Solubility Profile
N-(2-Chlorophenyl)benzamide is a crystalline solid with a molecular structure that imparts a degree of lipophilicity. General solubility trends suggest that it is poorly soluble in water due to its hydrophobic aromatic rings and moderately soluble in organic solvents like ethanol and methanol.[2] The presence of the chlorine atom on the phenyl ring can further influence its solubility profile compared to the parent benzanilide molecule.
Quantitative Solubility of Benzanilide: An Analogue-Based Approach
A comprehensive study on the solubility of benzanilide in sixteen pure organic solvents provides an excellent quantitative starting point for estimating the solubility behavior of N-(2-Chlorophenyl)benzamide.[4] The solubility of benzanilide was determined using the static equilibrium method at temperatures ranging from 274.15 K to 313.15 K.[4]
Table 1: Mole Fraction Solubility (x) of Benzanilide in Selected Organic Solvents at Various Temperatures (K) [4]
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| Methanol | 0.0198 | 0.0243 | 0.0297 | 0.0362 | 0.0440 | 0.0534 | 0.0647 | 0.0783 |
| Ethanol | 0.0235 | 0.0286 | 0.0348 | 0.0423 | 0.0514 | 0.0624 | 0.0756 | 0.0916 |
| Acetone | 0.1195 | 0.1385 | 0.1604 | 0.1856 | 0.2144 | 0.2474 | 0.2851 | 0.3282 |
| Ethyl Acetate | 0.0862 | 0.1012 | 0.1183 | 0.1379 | 0.1604 | 0.1863 | 0.2160 | 0.2499 |
| Dichloromethane | 0.0898 | 0.1052 | 0.1228 | 0.1429 | 0.1659 | 0.1922 | 0.2222 | 0.2565 |
| Acetonitrile | 0.0253 | 0.0305 | 0.0367 | 0.0441 | 0.0530 | 0.0637 | 0.0763 | 0.0914 |
| Dimethyl Sulfoxide (DMSO) | - | - | - | - | - | - | - | - |
| N,N-Dimethylformamide (DMF) | 0.2231 | 0.2523 | 0.2851 | 0.3219 | 0.3632 | 0.4095 | 0.4613 | 0.5192 |
Note: Data for DMSO was not provided in the cited study. The solubility of benzanilide was found to increase with temperature in all tested solvents, indicating an endothermic dissolution process.[4]
Thermodynamic Modeling of Solubility
To provide a predictive framework for solubility at different temperatures, the experimental data for benzanilide was correlated using several thermodynamic models, with the modified Apelblat model showing the best fit.[4]
The modified Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T):
ln(x) = A + (B/T) + C ln(T)
Where A, B, and C are the model parameters determined by fitting the equation to the experimental data. These parameters account for the non-ideal behavior of the solution and the temperature dependence of the activity coefficient.[5]
Table 2: Modified Apelblat Model Parameters for Benzanilide in Selected Solvents [4]
| Solvent | A | B | C |
| Methanol | -10.37 | -2015.1 | 2.53 |
| Ethanol | -15.42 | -1930.2 | 3.54 |
| Acetone | -2.78 | -1234.5 | 1.12 |
| Ethyl Acetate | -5.89 | -1543.2 | 1.87 |
| Dichloromethane | -4.96 | -1421.8 | 1.63 |
| Acetonitrile | -12.87 | -2109.7 | 3.01 |
| N,N-Dimethylformamide (DMF) | 1.34 | -876.5 | -0.15 |
These parameters can be used to estimate the solubility of benzanilide at temperatures within and slightly beyond the experimental range, providing a valuable tool for process optimization.
Experimental Protocol for Equilibrium Solubility Determination
To ensure the generation of high-quality, reliable solubility data for N-(2-Chlorophenyl)benzamide, a detailed experimental protocol based on the static equilibrium method is provided below. This method is considered the gold standard for determining thermodynamic solubility.[6]
Materials and Equipment
-
N-(2-Chlorophenyl)benzamide (purity > 99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (0.45 µm, solvent-compatible)
-
Vials with screw caps
-
HPLC system with UV detector
Step-by-Step Methodology
-
Solvent Preparation: Prepare a known volume of the desired organic solvent in a series of vials.
-
Addition of Solute: Add an excess amount of N-(2-Chlorophenyl)benzamide to each vial to ensure that a saturated solution is formed and solid solute remains in equilibrium with the solution.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.[6] The system is considered to be at equilibrium when the concentration of the solute in the liquid phase remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to prevent the transfer of any undissolved solid.
-
Gravimetric or Chromatographic Analysis:
-
Gravimetric Method: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dissolved solid is obtained.
-
Chromatographic Method (Recommended): Accurately dilute a known volume of the filtered solution with a suitable solvent and analyze the concentration of N-(2-Chlorophenyl)benzamide using a validated HPLC method as described in Section 6.
-
-
Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).
Experimental Workflow Diagram
Caption: Workflow for the determination of equilibrium solubility.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
A robust and validated analytical method is essential for the accurate quantification of N-(2-Chlorophenyl)benzamide in the saturated solvent samples. The following HPLC method is based on established protocols for benzanilide and related compounds and is designed to be self-validating.[7]
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM sodium acetate, pH 5) in a 50:50 (v/v) ratio is a good starting point.[7] The exact ratio can be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
UV Detection: Based on the chromophores present in the molecule, a detection wavelength in the range of 230-260 nm is recommended.[7][8] The optimal wavelength should be determined by acquiring a UV spectrum of a standard solution.
Standard and Sample Preparation
-
Stock Standard Solution: Accurately weigh a known amount of N-(2-Chlorophenyl)benzamide reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the solubility samples.
-
Sample Preparation: Dilute the filtered saturated solutions from the solubility experiment with the mobile phase to bring the concentration within the linear range of the calibration curve.
Method Validation
The analytical method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines (e.g., ICH Q2(R1)).
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.[7]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard solution into a sample of known concentration.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should typically be less than 2%.
-
Specificity: Analyze a blank solvent sample to ensure no interfering peaks are present at the retention time of N-(2-Chlorophenyl)benzamide.
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC quantification of N-(2-Chlorophenyl)benzamide.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(2-Chlorophenyl)benzamide in organic solvents. By leveraging analogue data for benzanilide, we have presented a quantitative estimation of its solubility and the thermodynamic principles governing its dissolution. The detailed experimental protocol for equilibrium solubility determination and the robust HPLC method for quantification provide researchers with the necessary tools to generate high-quality, in-house data.
It is imperative to reiterate that the quantitative data presented for benzanilide serves as a predictive model. The next logical and critical step is the experimental determination of the solubility of N-(2-Chlorophenyl)benzamide in a range of pharmaceutically relevant solvents at various temperatures. This will not only provide definitive solubility data but also allow for the calculation of the thermodynamic parameters of dissolution (Gibbs free energy, enthalpy, and entropy), offering deeper insights into the solute-solvent interactions. Such data will be invaluable for the rational design of crystallization processes, the development of stable and effective formulations, and the overall advancement of drug candidates based on this important chemical scaffold.
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Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]
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Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC - NIH. [Link]
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potential biological activities of N-(2-Chlorophenyl)benzamide derivatives
An In-Depth Technical Guide to the Potential Biological Activities of N-(2-Chlorophenyl)benzamide Derivatives
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzamide functional group is a cornerstone, present in approximately 25% of the top-selling pharmaceuticals.[1] Its remarkable versatility in forming key hydrogen bonds and participating in various non-covalent interactions has cemented its status as a "privileged scaffold." Within this broad class, N-(2-Chlorophenyl)benzamide and its derivatives represent a particularly compelling subclass. The strategic placement of a chlorine atom on the N-phenyl ring introduces significant electronic and steric modifications, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties. This guide synthesizes current research to provide an in-depth exploration of the multifaceted biological activities of these derivatives, offering a technical resource for researchers and drug development professionals poised to innovate in this promising chemical space.
Core Synthesis and Structural Elucidation
The synthesis of N-(2-Chlorophenyl)benzamide derivatives is typically achieved through a straightforward yet robust amidation reaction. The most common approach involves the condensation of a substituted benzoyl chloride with 2-chloroaniline.[2] This method is highly adaptable, allowing for extensive structural diversification by modifying the substituents on the benzoyl chloride precursor.
Causality in Synthetic Strategy
The choice of benzoyl chloride as the acylating agent is deliberate. The chloride is an excellent leaving group, facilitating the nucleophilic attack by the amine group of 2-chloroaniline. The reaction is often conducted in the presence of a base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The selection of an appropriate solvent, like 1,4-dioxan or dichloromethane, is critical for ensuring the solubility of reactants and facilitating the reaction progress.[3][4]
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-(2-Chlorophenyl)benzamide derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes a generalized procedure for synthesizing an N-(2-Chlorophenyl)benzamide derivative.
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount (e.g., 0.01 mol) of 2-chloroaniline in an appropriate volume (e.g., 20 mL) of dry 1,4-dioxan.[4]
-
Reaction Initiation: To this solution, add an equimolar amount (0.01 mol) of the desired substituted benzoyl chloride dropwise while stirring.
-
Reaction Progression: Add a slight excess of a base, such as triethylamine (1.2 mmol), to the solution.[3] Reflux the mixture for a specified duration (typically 2-24 hours), monitoring the reaction's progress via thin-layer chromatography (TLC).[4]
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Filter the precipitate and wash sequentially with dilute hydrochloric acid, a saturated solution of sodium bicarbonate (NaHCO₃), and brine.[3] Dry the crude product over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Final Product: Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure N-(2-Chlorophenyl)benzamide derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2][5]
Antimicrobial Activities
A significant body of research has highlighted the potential of benzamide derivatives as potent antimicrobial agents.[1] Specifically, certain N-(2-Chlorophenyl)benzamide derivatives have demonstrated noteworthy activity, particularly against Gram-positive bacteria.
Mechanistic Insights and Spectrum of Activity
Studies on N-(2-chlorophenyl)-2-hydroxybenzamide have shown good activity against Gram-positive bacterial strains, although they exhibit no inhibition against Gram-negative bacteria at the tested concentrations.[6][7] This selectivity suggests a mechanism of action that targets cellular components or pathways unique to Gram-positive bacteria, such as specific enzymes involved in cell wall synthesis or differences in membrane structure. The presence of the 2-chloro substituent appears to be crucial for this activity.[6]
Quantitative Antimicrobial Data
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Derivative | Target Organism (Gram-positive) | MIC (μg/mL) | Reference |
| N-(2-chlorophenyl)-2-hydroxybenzamide | Bacillus subtilis | 6.25 | [1] |
| N-(2-chlorophenyl)-2-hydroxybenzamide | Staphylococcus aureus | 125-500 | [6] |
| N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus | Moderate to Good | [8] |
| N-(3-chloro-2-oxo-4-(p-tolyl)azetidin-1-yl)-4-nitrobenzamide | Bacillus subtilis | Moderate to Good | [8] |
Note: Data is compiled from multiple sources and methodologies may vary. "Moderate to Good" indicates reported activity where specific MIC values were not provided.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system for determining the MIC of a test compound against a bacterial strain.
-
Preparation of Inoculum: Culture the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the N-(2-Chlorophenyl)benzamide derivative in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls:
-
Positive Control: Wells containing only the broth medium and the bacterial inoculum (to confirm bacterial growth).
-
Negative Control: Wells containing only the broth medium (to confirm sterility).
-
Solvent Control: Wells containing the bacterial inoculum and the highest concentration of the solvent used (to rule out solvent toxicity).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antimicrobial Assay Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Potential
Chronic inflammation is a key pathological feature of numerous diseases. Benzamide derivatives have emerged as promising anti-inflammatory agents, potentially acting through multiple mechanisms.[2][9]
Mechanism of Action: NF-κB and Protease Inhibition
Research suggests that the anti-inflammatory effects of some benzamides are mediated by the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[9] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha). By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade at a fundamental level.[9] Another identified mechanism is the inhibition of proteases, such as trypsin. Certain N-substituted hydroxy-benzamides have shown potent proteinase inhibitory activity, significantly more effective than standard drugs like acetylsalicylic acid.[7][10]
Quantitative Anti-inflammatory Data
The inhibitory concentration (IC₅₀) value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
| Compound Class | Assay | IC₅₀ (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase (Trypsin) Inhibition | 0.04–0.07 | [7][10] |
| Acetylsalicylic Acid (Reference) | Proteinase (Trypsin) Inhibition | 0.4051 | [7][10] |
Experimental Protocol: In Vitro Proteinase Inhibitory Assay
This protocol provides a reliable method to screen for anti-inflammatory activity via protease inhibition.[10]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 2 mL of 20 mM Tris-HCl buffer (pH 7.4), 1 mL of trypsin solution (0.06 mg/mL), and 1 mL of the test compound solution (in varying concentrations).
-
Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Substrate Addition: Add 1 mL of 0.8% (w/v) casein as a substrate to the mixture.
-
Second Incubation: Incubate the mixture for an additional 20 minutes.
-
Reaction Termination: Stop the reaction by adding 5 mL of 70% perchloric acid.
-
Centrifugation: Centrifuge the mixture, and collect the supernatant.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm against a buffer blank.
-
Calculation: Calculate the percentage inhibition of protease activity. The IC₅₀ value is determined by plotting the percentage inhibition against the compound concentration.
NF-κB Inflammatory Pathway
Caption: Proposed inhibition of the NF-κB pathway by benzamide derivatives.
Anticancer Applications
The structural features of benzamides make them ideal candidates for targeting various hallmarks of cancer. Derivatives of N-(2-Chlorophenyl)benzamide are being explored for their antiproliferative activities against a range of cancer cell lines.[2]
Diverse Anticancer Mechanisms
The anticancer activity of benzamide derivatives is not limited to a single mechanism. Key strategies include:
-
Tubulin Polymerization Inhibition: Some N-benzylbenzamide derivatives act as potent inhibitors of tubulin polymerization.[11] By binding to the colchicine binding site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives, such as Entinostat (MS-275), are designed as HDAC inhibitors.[5] HDACs are crucial enzymes in epigenetic regulation. Their inhibition leads to hyperacetylation of histones, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The benzamide group often acts as a zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the HDAC active site.[12]
Quantitative Anticancer Data (IC₅₀)
| Compound Class | Cancer Cell Line | IC₅₀ (nM) | Mechanism | Reference |
| N-benzylbenzamide (20b) | Various | 12 - 27 | Tubulin Inhibitor | [11] |
| N-substituted benzamides (13h, 13k) | MCF-7, MDA-MB-231, K562, A549 | Similar to MS-275 | HDAC Inhibitor | [5] |
| Thiazolo[4,5-d]pyrimidine (3b) | Melanoma (A375, C32) | < 50,000 | Cytotoxic | [13] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the N-(2-Chlorophenyl)benzamide derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[5]
Conclusion and Future Directions
The N-(2-Chlorophenyl)benzamide scaffold is a fertile ground for the discovery of novel therapeutic agents. The existing body of research demonstrates a remarkable breadth of biological activity, spanning antimicrobial, anti-inflammatory, and anticancer applications. The synthetic tractability of these compounds allows for fine-tuning of their properties through systematic structural modifications.
Future research should focus on elucidating precise mechanisms of action and expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. Advanced computational approaches, such as molecular docking and dynamics simulations, can guide the rational design of next-generation derivatives with improved drug-like properties.[12] As our understanding of the molecular targets of these compounds grows, so too will their potential to be developed into clinically effective drugs for a range of human diseases.
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- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing).
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). MDPI.
- A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. (n.d.). PubMed.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Research Square.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).
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- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka.
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- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI.
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025).
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An In-Depth Technical Guide to Speculating and Elucidating the Mechanism of Action of N-(2-Chlorophenyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. N-(2-Chlorophenyl)benzamide, a specific analogue within this class, presents an intriguing candidate for drug discovery; however, its precise mechanism of action remains unelucidated. This guide provides a comprehensive framework for speculating and experimentally validating the mechanism of action of N-(2-Chlorophenyl)benzamide. We will explore three primary, plausible hypotheses based on structure-activity relationships of analogous compounds: Histone Deacetylase (HDAC) inhibition, DNA minor groove binding, and kinase signaling interference. For each hypothesis, we present the scientific rationale, a detailed experimental validation plan with step-by-step protocols, and visual workflows to guide the research process. This document is intended to serve as a technical playbook for researchers aiming to characterize novel compounds within this chemical space.
Introduction: The Enigma of N-(2-Chlorophenyl)benzamide
N-(2-Chlorophenyl)benzamide is a small molecule characterized by a central amide linkage connecting a benzoyl group and a 2-chlorophenyl group. The broader class of benzamides has yielded a multitude of biologically active compounds, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic agents[1][2][3]. The specific contribution of the 2-chloro substitution on the phenyl ring is not well-characterized in terms of a defined biological function, making this compound a "black box" with therapeutic potential.
Understanding the mechanism of action (MoA) is paramount in drug development. It informs efficacy, guides lead optimization, predicts potential toxicities, and is a critical component of any regulatory submission. Given the absence of direct research on N-(2-Chlorophenyl)benzamide's MoA, a logical, hypothesis-driven approach is necessary. This guide will leverage established knowledge of structurally similar molecules to build and test these hypotheses.
Landscape Analysis and Hypothesis Formulation
A survey of the scientific literature reveals that N-phenylbenzamide derivatives engage a diverse range of biological targets. Notably, these include enzymes such as histone deacetylases (HDACs)[4], nucleic acids via DNA minor groove binding[5][6], and protein kinases[7]. These recurring findings in closely related analogues form the foundation of our mechanistic speculation.
Hypothesis 1: N-(2-Chlorophenyl)benzamide as a Histone Deacetylase (HDAC) Inhibitor
Scientific Rationale: The benzamide moiety is a well-established zinc-binding group present in several approved and investigational HDAC inhibitors, such as Entinostat (MS-275)[4]. These inhibitors typically feature a cap group (in this case, the phenyl and 2-chlorophenyl rings), a linker (the amide bond), and a zinc-binding group that chelates the zinc ion in the active site of HDAC enzymes. The overall structure of N-(2-Chlorophenyl)benzamide is consistent with this pharmacophore. Inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in chromatin relaxation and altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.
Experimental Validation Plan for HDAC Inhibition
This plan follows a tiered approach, starting with broad enzymatic screening and progressively moving to cellular and downstream functional assays.
Workflow for HDAC Inhibition Validation
Caption: Hypothesized pathway following DNA minor groove binding.
Detailed Experimental Protocols
Experiment 4.1: DNA Thermal Denaturation Assay (DNA Melting)
-
Objective: To determine if N-(2-Chlorophenyl)benzamide stabilizes DNA, a hallmark of binding.
-
Methodology:
-
Prepare solutions of double-stranded calf thymus DNA (or a specific synthetic oligonucleotide) in a suitable buffer (e.g., phosphate buffer).
-
In a quartz cuvette, mix the DNA solution with varying concentrations of N-(2-Chlorophenyl)benzamide or a DMSO control. Include a known DNA intercalator (e.g., ethidium bromide) or minor groove binder (e.g., Hoechst 33258) as a positive control.
-
Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature from 25°C to 95°C at a controlled rate (e.g., 1°C/minute).
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.
-
Plot absorbance vs. temperature to generate melting curves. Calculate the Tm for each condition.
-
An increase in Tm (ΔTm) in the presence of the compound indicates stabilization of the DNA duplex and suggests binding.
-
Experiment 4.2: Immunofluorescence Staining for γH2AX
-
Objective: To detect the formation of DNA double-strand breaks, a cellular consequence of replication fork collapse caused by DNA binders.
-
Methodology:
-
Grow cells (e.g., A549, MCF-7) on glass coverslips in a 24-well plate.
-
Treat cells with N-(2-Chlorophenyl)benzamide (e.g., at its IC50 concentration) for various time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., doxorubicin) and a DMSO control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence or confocal microscope. The appearance of distinct nuclear foci of γH2AX indicates DNA damage.
-
Hypothesis 3: N-(2-Chlorophenyl)benzamide as a Kinase Inhibitor
Scientific Rationale: The N-phenylbenzamide scaffold can be viewed as a "hinge-binding" motif, capable of forming hydrogen bonds with the hinge region of the ATP-binding pocket of protein kinases. Many successful kinase inhibitors share this structural feature. The 2-chlorophenyl and benzoyl rings can occupy adjacent hydrophobic pockets. Inhibition of a specific kinase can disrupt a signaling pathway critical for cell survival or proliferation. For example, some derivatives have been investigated as inhibitors of ABL1 kinase.[7]
Experimental Validation Plan for Kinase Inhibition
The strategy is to perform a broad kinase screen to identify potential targets, followed by validation of the top hits.
Workflow for Kinase Inhibition Validation
Caption: Tiered workflow to identify and validate a kinase target.
Detailed Experimental Protocols
Experiment 5.1: Broad-Spectrum Kinase Panel Screen
-
Objective: To identify which kinase(s), if any, are inhibited by N-(2-Chlorophenyl)benzamide from a large, representative panel.
-
Methodology:
-
Outsource this experiment to a specialized contract research organization (CRO) that offers kinase screening services (e.g., Eurofins DiscoverX, Reaction Biology).
-
Provide the CRO with a high-purity sample of N-(2-Chlorophenyl)benzamide.
-
Request a single-dose screen (typically at 1 or 10 µM) against their largest available kinase panel (e.g., >400 kinases).
-
The CRO will perform binding assays (e.g., KINOMEscan) or enzymatic assays and provide a report detailing the percent inhibition for each kinase.
-
Identify primary "hits" as kinases that are inhibited by >50-70% at the screening concentration.
-
Experiment 5.2: Western Blot for Substrate Phosphorylation
-
Objective: To confirm that the compound inhibits the identified target kinase in a cellular context by measuring the phosphorylation of its known downstream substrate.
-
Methodology (Example for a hypothetical hit, Kinase X, which phosphorylates Protein Y):
-
Select a cell line known to have high activity of Kinase X.
-
Treat the cells with N-(2-Chlorophenyl)benzamide across a dose range for a short period (e.g., 1-4 hours) to capture direct effects on signaling.
-
Lyse the cells and perform a Western blot as described in Experiment 3.2.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of Protein Y (p-Protein Y).
-
Strip and re-probe the membrane (or run a parallel gel) with an antibody for total Protein Y to serve as a loading control.
-
A dose-dependent decrease in the p-Protein Y signal relative to the total Protein Y signal indicates cellular inhibition of Kinase X.
-
Integrated Discussion and Path Forward
The experimental pathways outlined above provide a robust framework for moving from broad speculation to a validated mechanism of action. It is crucial to interpret the results in an integrated manner.
-
Positive HDAC data (enzymatic inhibition, increased histone acetylation) would strongly support Hypothesis 1.
-
Positive DNA binding data (Tm shift, γH2AX foci) without significant HDAC or kinase inhibition would point towards Hypothesis 2.
-
A clean hit from the kinome scan that is validated at the cellular level would confirm Hypothesis 3.
It is also possible that the compound is multi-targeted, showing activity in more than one pathway. In such cases, the relative potency (IC50 values) in each validated pathway will be critical for determining the primary mechanism of action at physiologically relevant concentrations.
The table below summarizes the key validation data required for each hypothesis.
| Hypothesis | Primary Assay | Cellular Readout | Functional Outcome |
| HDAC Inhibition | Pan-HDAC enzymatic assay (IC50) | Increased Acetyl-Histone H3 (Western Blot) | Cell Cycle Arrest, Apoptosis |
| DNA Minor Groove Binding | DNA Thermal Denaturation (ΔTm) | γH2AX Foci Formation (Immunofluorescence) | Apoptosis, Proliferation Block |
| Kinase Inhibition | Kinome Panel Screen (% Inhibition) | Decreased Substrate Phosphorylation (Western Blot) | Pathway-specific Phenotype |
Upon successful validation of one or more of these hypotheses, future work should focus on lead optimization to enhance potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models.
References
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2014). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules. [Link]
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2014). ACS Publications. [Link]
-
N-(2-Chlorophenyl)-2-methylbenzamide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). National Institutes of Health. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). Molecules. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Modern Chemistry & Applications. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). ResearchGate. [Link]
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1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2022). Molecules. [Link]
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N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry. [Link]
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New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). ACS Omega. [Link]
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Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (2022). Molecules. [Link]
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Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (2015). RSC Advances. [Link]
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Topic: Exploring the Therapeutic Potential of N-(2-Chlorophenyl)benzamide Analogues
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1] This guide focuses on the N-(2-Chlorophenyl)benzamide core, a specific subclass that presents a compelling starting point for analogue development. The strategic placement of a chlorine atom on the N-phenyl ring introduces significant electronic and steric modifications that can be exploited to fine-tune biological activity. We will explore the synthesis, characterization, and therapeutic potential of analogues derived from this core, with a focus on their applications as anticonvulsant, anticancer, and antimicrobial agents. This document serves as a technical resource, providing not only a review of the field but also detailed, actionable protocols and insights into the rationale behind experimental design and lead optimization.
Core Synthetic Strategies and Structural Characterization
The foundation of exploring any chemical scaffold lies in the robust and flexible synthesis of its analogues. The primary method for creating N-(2-Chlorophenyl)benzamide derivatives is the nucleophilic acyl substitution between a substituted benzoyl chloride and 2-chloroaniline. This approach allows for extensive diversification at two key positions: the benzoyl ring and, to a lesser extent, the N-(2-chlorophenyl) moiety.
Rationale for Synthetic Approach
The Schotten-Baumann reaction conditions, involving the reaction of an amine with an acyl chloride, are highly efficient and versatile for amide bond formation.[2] The initial step involves converting a substituted benzoic acid into its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂). This "activation" of the carboxylic acid is crucial for ensuring a high-yield reaction with the weakly nucleophilic 2-chloroaniline. The use of a mild base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.[3]
General Synthesis Workflow
The overall process from starting materials to a purified, characterized analogue follows a logical and self-validating sequence.
Caption: General workflow for synthesis and validation.
Detailed Experimental Protocol: Synthesis of a Representative Analogue
This protocol describes the synthesis of N-(2-chlorophenyl)-4-nitrobenzamide, a common intermediate that can be further modified.
Part A: Synthesis of 4-Nitrobenzoyl Chloride
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrobenzoic acid (10.0 mmol).
-
Add thionyl chloride (SOCl₂) (30.0 mmol, ~2.2 mL) and a few drops of dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux gently for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution (test with moist pH paper).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (distillation) to obtain the crude 4-nitrobenzoyl chloride as a yellow solid. This intermediate is moisture-sensitive and typically used immediately in the next step without further purification.[4]
Part B: Synthesis of N-(2-chlorophenyl)-4-nitrobenzamide
-
Dissolve 2-chloroaniline (10.0 mmol) and triethylamine (12.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 4-nitrobenzoyl chloride from Part A in 20 mL of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure N-(2-chlorophenyl)-4-nitrobenzamide.
Part C: Characterization
-
¹H NMR & ¹³C NMR: Confirm the chemical structure by identifying characteristic proton and carbon signals. The amide proton (-NH-) typically appears as a singlet between δ 10-11 ppm in ¹H NMR, while the carbonyl carbon (-C=O) appears around δ 163-166 ppm in ¹³C NMR.[5]
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula via the [M+H]⁺ peak.[5]
-
Infrared (IR) Spectroscopy: Verify the presence of key functional groups, such as the N-H stretch (~3250 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹).[6]
Therapeutic Area I: Anticonvulsant Potential
Epilepsy remains a significant neurological disorder, and the demand for novel anticonvulsant drugs with improved efficacy and safety profiles is high.[3] Benzamide analogues have been a fruitful area of investigation, with many derivatives showing promising activity in preclinical models.[1]
Mechanism of Action & Rationale
While the exact mechanisms can vary, a primary target for many anticonvulsant benzamides is the GABAergic system. These compounds can potentiate the action of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By binding to or near the GABA-A receptor, they can enhance the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The N-(2-Chlorophenyl)benzamide scaffold provides a rigid framework that can be decorated with substituents to optimize interaction with the receptor's binding pocket.
Caption: Simplified GABA-A receptor modulation pathway.
Preclinical Evaluation: The scPTZ Seizure Model
The subcutaneous pentylenetetrazole (scPTZ) test is a widely used primary screening model for identifying compounds with potential anticonvulsant activity. PTZ is a GABA-A receptor antagonist that induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is a strong indicator of its potential therapeutic efficacy.
Detailed Protocol: scPTZ Test in Mice
-
Animal Preparation: Use male Swiss albino mice (20-25 g), housed under standard laboratory conditions with free access to food and water. Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Dissolve the N-(2-Chlorophenyl)benzamide analogue in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) to different groups of mice (n=6-8 per group). A control group receives only the vehicle.
-
Seizure Induction: After a specific pretreatment time (e.g., 30 or 60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the dorsal neck region.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes. Record the latency (time to onset) of clonic seizures and the presence or absence of tonic seizures and death.
-
Data Analysis: A compound is considered to provide protection if it prevents the onset of clonic seizures for the entire 30-minute observation period. Calculate the percentage of protected animals at each dose. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.
-
Neurotoxicity: Assess motor impairment using the rotarod test to determine the median toxic dose (TD₅₀). The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the drug's margin of safety.[3]
Structure-Activity Relationship (SAR) and Data
SAR studies have shown that the nature and position of substituents on the benzoyl ring are critical for anticonvulsant activity.
| Compound ID | Benzoyl Ring Substituent | ED₅₀ (mg/kg) [scPTZ] | Protective Index (PI) | Reference |
| Analogue A | 4-H (unsubstituted) | > 300 | - | [3] |
| Analogue B | 4-CH₃ | 150 | > 2.0 | [3] |
| Analogue C | 4-Cl | 85 | > 3.5 | [7] |
| Analogue D | 2,4-diCl | 45 | > 6.0 | [8] |
| Note: Data is representative and compiled from multiple sources for illustrative purposes. |
The data suggests that introducing small, electron-withdrawing groups like chlorine at the 4-position enhances potency. A second chlorine at the 2-position can further increase activity, highlighting a positive correlation between halogenation and anticonvulsant effect in this model.
Therapeutic Area II: Anticancer Activity
The versatility of the N-phenylbenzamide scaffold also extends to oncology. Analogues have been developed as inhibitors of critical cancer-related targets, including protein kinases and histone deacetylases (HDACs).[1][9]
Mechanism of Action: Kinase Inhibition (BRAF V600E)
The BRAF kinase is a key component of the MAPK signaling pathway, which is crucial for cell proliferation and survival. The V600E mutation in BRAF leads to constitutive activation of this pathway and is found in over 50% of melanomas and a significant fraction of other cancers.[10] N-(thiophen-2-yl)benzamide derivatives have been identified as potent BRAF V600E inhibitors, and by analogy, the N-(2-Chlorophenyl)benzamide scaffold represents a promising starting point for developing new inhibitors that bind to the ATP-binding site of the kinase, blocking its activity and halting downstream signaling.
Caption: Inhibition of the MAPK pathway by a BRAF V600E inhibitor.
In Vitro Evaluation: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening tool to determine the cytotoxic potential of novel compounds against cancer cell lines.
Detailed Protocol: MTT Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., A375 human melanoma, which harbors the BRAF V600E mutation) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the N-(2-Chlorophenyl)benzamide analogues in culture media. Replace the old media in the wells with media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle-only (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]
Structure-Activity Relationship (SAR) and Data
For anticancer activity, particularly as kinase inhibitors, SAR often focuses on substituents that can form key hydrogen bonds or occupy specific hydrophobic pockets within the enzyme's active site.
| Compound ID | Benzoyl Ring Substituent | Target | IC₅₀ (µM) on A375 Cells | Reference |
| Analogue E | 3-amino | HDAC | 8.5 | [9] |
| Analogue F | 4-fluoro | BRAF V600E | 5.2 | [10] |
| Analogue G | 3-methoxy-4-hydroxy | General Cytotoxicity | 1.7 | [11] |
| Analogue H | 4-(pyridin-4-yl) | VEGFR-2 | 2.1 | [4] |
| Note: Data is representative and compiled from multiple sources for illustrative purposes. |
Therapeutic Area III: Antimicrobial & Antiparasitic Potential
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzamide derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and parasites.[5][12]
Rationale and Mechanism of Action
The antimicrobial activity of N-(2-Chlorophenyl)benzamide analogues can arise from various mechanisms, including disruption of cell wall synthesis, inhibition of essential enzymes, or damage to the cell membrane. For kinetoplastid parasites like Trypanosoma brucei (the causative agent of African sleeping sickness), a particularly compelling target is the kinetoplast DNA (kDNA). These compounds can act as DNA minor groove binders, preferentially binding to the AT-rich regions of the kDNA.[13] This interaction can displace essential proteins, disrupt DNA replication and function, and ultimately lead to parasite death.[13]
In Vitro Evaluation: Broth Microdilution for MIC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative way to determine MIC values.
Detailed Protocol: Broth Microdilution
-
Inoculum Preparation: Grow a bacterial strain (e.g., Bacillus subtilis or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The concentration range should be broad enough to encompass the expected MIC (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by using a plate reader.[5]
Structure-Activity Relationship (SAR) and Data
For antibacterial activity, lipophilicity and electronic effects play a significant role. Electron-withdrawing groups on the benzoyl ring often enhance activity against Gram-positive bacteria.[14][15]
| Compound ID | Benzoyl Ring Substituent | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs E. coli | Reference |
| Analogue I | 2-hydroxy | 6.25 | > 100 | [15] |
| Analogue J | 4-hydroxy | 12.5 | > 100 | [5] |
| Analogue K | 3,5-di-bromo-2-hydroxy | 3.12 | 50 | [15] |
| Analogue L | 4-nitro | 6.25 | 25 | [5] |
| Note: Data is representative and compiled from multiple sources for illustrative purposes. |
The data indicates that these compounds are generally more effective against Gram-positive bacteria (B. subtilis). The addition of halogens (bromo) or a nitro group can improve potency and, in some cases, broaden the spectrum of activity.
Lead Optimization and Future Perspectives
The exploration of N-(2-Chlorophenyl)benzamide analogues is a dynamic field. Initial hits from primary screening must undergo a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).
-
Computational Modeling: Molecular docking studies are invaluable for predicting the binding modes of analogues within their target proteins (e.g., a kinase active site or GABA receptor). This allows for the rational design of new derivatives with improved interactions.[9]
-
Pharmacokinetic Profiling: Early assessment of properties like solubility, metabolic stability, and cell permeability is critical. The "Lipinski Rule of Five" provides a useful guideline for predicting oral bioavailability.[3]
-
Future Directions: Future work should focus on developing analogues with multi-target capabilities, such as dual kinase/HDAC inhibitors for cancer, or compounds that can overcome existing drug resistance mechanisms in microbes. The synthesis of hybrid molecules that combine the N-(2-Chlorophenyl)benzamide core with other known pharmacophores is a promising strategy for generating novel therapeutic agents.
By integrating rational design, robust synthetic chemistry, and systematic biological evaluation, the therapeutic potential of N-(2-Chlorophenyl)benzamide analogues can be fully realized, paving the way for the next generation of targeted therapies.
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A Senior Application Scientist's Guide to the Structural Elucidation of Novel N-(2-Chlorophenyl)benzamide Derivatives
Introduction
N-(2-Chlorophenyl)benzamide and its derivatives represent a significant class of compounds in medicinal chemistry and materials science.[1][2] The precise determination of their chemical structure is a critical prerequisite for understanding their biological activity, structure-activity relationships (SAR), and physicochemical properties. This in-depth technical guide provides a comprehensive framework for the structural elucidation of novel N-(2-chlorophenyl)benzamide derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of techniques, this guide emphasizes the underlying scientific rationale for experimental choices, presenting a self-validating, integrated workflow.
The Strategic Approach to Structural Elucidation
The structural elucidation of a novel N-(2-Chlorophenyl)benzamide derivative is a multi-faceted process that systematically builds a complete and unambiguous picture of the molecule. Our approach is grounded in a logical progression from synthesis and purification to a suite of spectroscopic and analytical techniques that provide orthogonal data, ensuring the final structure is robustly supported.
Figure 1: A logical workflow for the structural elucidation of novel N-(2-Chlorophenyl)benzamide derivatives.
Part 1: Synthesis and Purification - The Foundation of Quality Data
Synthesis of N-(2-Chlorophenyl)benzamide Derivatives
A common and effective method for the synthesis of N-arylbenzamides is the acylation of an aniline with a benzoyl chloride.[3][4]
Reaction Scheme:
Substituted Benzoyl Chloride + 2-Chloroaniline → Novel N-(2-Chlorophenyl)benzamide Derivative
Experimental Protocol: A General Procedure
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.2 eq.), to the solution to act as a scavenger for the HCl byproduct.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Add the desired substituted benzoyl chloride (1.0 eq.) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.[5] Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
Purification by High-Performance Liquid Chromatography (HPLC)
For structural elucidation, the purity of the compound is paramount. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of benzamide derivatives due to their aromatic nature.[6][7]
Rationale for HPLC Method Development:
The goal is to develop a method that provides good resolution between the target compound and any impurities. A typical starting point for N-(2-Chlorophenyl)benzamide derivatives would be a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[8]
Experimental Protocol: HPLC Purification
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed to ensure elution of the compound with good peak shape. A scouting gradient (e.g., 5% to 95% B over 20 minutes) can be used to determine the approximate elution time.[8][9]
-
Flow Rate: Typically 1.0 mL/min for an analytical scale column (e.g., 4.6 mm ID).
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection and Fraction Collection: Dissolve the crude product in a suitable solvent (e.g., DMSO or the mobile phase) and inject onto the HPLC system. Collect the fractions corresponding to the main peak.
-
Purity Confirmation: Analyze the collected fractions by analytical HPLC to confirm purity (>95%). Combine the pure fractions and remove the solvent to obtain the purified compound.
Part 2: Spectroscopic Characterization - Assembling the Structural Puzzle
With a pure sample in hand, we can now employ a suite of spectroscopic techniques to piece together the structure of our novel derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[10] For N-(2-Chlorophenyl)benzamide derivatives, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for unambiguous assignment.
¹H NMR Spectroscopy
-
Purpose: To identify the number and types of protons and their connectivity.
-
Expected Signals:
-
Aromatic Protons: Signals in the downfield region (typically 7.0-8.5 ppm). The splitting patterns will be complex due to proton-proton couplings within the two aromatic rings.
-
Amide Proton (N-H): A broad singlet in the region of 8.0-10.0 ppm. Its chemical shift can be concentration and solvent-dependent.
-
Substituent Protons: Signals corresponding to any substituents on the benzoyl ring.
-
¹³C NMR Spectroscopy
-
Purpose: To determine the number of unique carbon atoms in the molecule.
-
Expected Signals:
-
Carbonyl Carbon: A signal in the range of 160-170 ppm.
-
Aromatic Carbons: Multiple signals in the 110-140 ppm region.
-
2D NMR Spectroscopy: Resolving Ambiguities
For complex molecules like substituted N-(2-Chlorophenyl)benzamides, 1D NMR spectra can be crowded and difficult to interpret definitively. 2D NMR experiments are crucial for resolving these ambiguities.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10][11] This is invaluable for tracing the connectivity of protons within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[12][13] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four).[12][14] This is arguably the most critical experiment for this class of compounds as it allows for the connection of the two aromatic rings across the amide linkage. Key correlations to look for are from the amide proton to carbons in both rings, and from protons on one ring to the carbonyl carbon and carbons on the other ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a standard 1D carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra. For HMBC, it may be necessary to run experiments optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to capture all relevant long-range correlations.[12]
Figure 2: The interplay of 1D and 2D NMR experiments in proposing a chemical structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the crucial information of the molecular weight of the novel compound and offers insights into its structure through fragmentation patterns.[15]
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, we can observe characteristic losses that support the proposed structure. For N-(2-Chlorophenyl)benzamides, key fragmentations often involve cleavage of the amide bond, leading to the formation of benzoyl and anilide cations.[16][17] The presence of chlorine will also give a characteristic isotopic pattern (M and M+2 peaks in an approximately 3:1 ratio).
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for these compounds.
-
Analysis:
-
Full Scan MS: Acquire a full scan spectrum to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
HRMS: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to determine the accurate mass and molecular formula.
-
MS/MS: Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
Table 1: Key Spectroscopic Data for a Hypothetical Novel N-(2-Chlorophenyl)benzamide Derivative
| Technique | Parameter | Observed Data | Interpretation |
| HRMS (ESI+) | [M+H]⁺ | m/z 232.0524 | Corresponds to a molecular formula of C₁₃H₁₀ClNO |
| ¹H NMR | Chemical Shift (ppm) | 7.2-8.0 (m, 8H), 8.5 (br s, 1H) | 8 aromatic protons and 1 amide proton |
| ¹³C NMR | Chemical Shift (ppm) | 115-140 (11 signals), 165.5 | 11 aromatic/vinylic carbons and 1 carbonyl carbon |
| HMBC | Key Correlation | Amide proton to a carbon at ~135 ppm | Confirms connectivity to the chlorophenyl ring |
Part 3: Unambiguous Structure Confirmation - The Power of X-ray Crystallography
While the combination of NMR and MS provides a very strong case for a particular structure, the only way to determine the three-dimensional arrangement of atoms in the solid state with complete certainty is through single-crystal X-ray diffraction.[3] This technique is particularly valuable for confirming regiochemistry and stereochemistry, and for studying intermolecular interactions.
The Causality of Crystallography:
For novel compounds entering a drug discovery pipeline, an X-ray crystal structure is often a regulatory requirement and provides invaluable information for understanding how the molecule might interact with a biological target.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-purity material is essential. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
-
Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray diffractometer.[18][19] The crystal is then cooled (typically to 100 K) and irradiated with X-rays while being rotated. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell.[1][20] The resulting electron density map is used to build a model of the molecule, which is then refined to best fit the experimental data.
The final output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles, providing the ultimate confirmation of the proposed structure.
Conclusion
The structural elucidation of novel N-(2-Chlorophenyl)benzamide derivatives is a systematic process that relies on the integration of multiple analytical techniques. By following a logical workflow of synthesis, purification, and comprehensive spectroscopic analysis, culminating in single-crystal X-ray diffraction, researchers can have the utmost confidence in their proposed structures. This self-validating approach not only ensures scientific rigor but also provides the solid foundation necessary for further research and development in the fields of medicine and materials science.
References
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Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2018). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. e-Prints USM. [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. [Link]
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Gowda, B. T., et al. (2009). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Crystallography. [Link]
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Patel, K., & Patel, J. (2020). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]
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OChemOnline. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Al-Hourani, B. J. (2016). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. ResearchGate. [Link]
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In Silico Prediction of N-(2-Chlorophenyl)benzamide Bioactivity: A Methodological Whitepaper
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive, methodology-focused framework for the in silico prediction of biological activity for the compound N-(2-Chlorophenyl)benzamide. In the absence of extensive empirical data for this specific molecule, we adopt it as a case study to delineate a robust, multi-faceted computational workflow. This document is designed for researchers and scientists in drug development, offering a replicable protocol that integrates physicochemical analysis, homology-based target identification, molecular docking, and ADMET profiling. Each step is explained with a focus on the underlying scientific rationale, ensuring that the described protocols are not merely procedural but also self-validating. By grounding our methods in authoritative sources and established computational tools, we present a trustworthy and expert-driven approach to generating actionable hypotheses for early-stage drug discovery projects.
Introduction: The Rationale for In Silico First-Pass Analysis
The imperative to reduce costs and timelines in drug discovery has positioned in silico techniques as indispensable tools for hit identification and lead optimization. These computational methods allow for the rapid screening of chemical libraries, prediction of pharmacokinetic properties, and elucidation of potential mechanisms of action before significant investment in resource-intensive in vitro and in vivo studies.
N-(2-Chlorophenyl)benzamide is a simple benzamide derivative. While its specific biological functions are not extensively documented in public literature, its core structure is present in a variety of pharmacologically active agents. This makes it an ideal candidate for a hypothesis-driven in silico analysis. This guide will therefore construct a predictive narrative around this molecule, demonstrating how to:
-
Characterize its fundamental drug-like properties.
-
Identify high-probability protein targets based on structural similarity to known active compounds.
-
Simulate its interaction with a selected protein target to predict binding affinity and mode.
-
Profile its likely ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics.
-
Integrate these data streams into a cohesive bioactivity hypothesis.
Foundational Analysis: Ligand Preparation and Physicochemical Profiling
Before any predictive modeling can occur, the molecule of interest must be properly characterized and prepared in a computationally accessible format.
Structural and Physicochemical Characterization
The first step is to obtain the 2D structure of N-(2-Chlorophenyl)benzamide and use it to calculate key physicochemical properties that govern its drug-likeness. These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict oral bioavailability.
Protocol: Physicochemical Analysis using SwissADME
-
Obtain SMILES String: Access a chemical database such as PubChem (CID: 70583) to get the canonical SMILES string for N-(2-Chlorophenyl)benzamide: C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl.
-
Access SwissADME: Navigate to the free SwissADME web server.
-
Input Molecule: Paste the SMILES string into the query box and run the prediction.
-
Analyze Results: Collate the key properties into a structured table for review. The analysis focuses on properties relevant to pharmacokinetics and drug-likeness.
Table 1: Predicted Physicochemical Properties of N-(2-Chlorophenyl)benzamide
| Property | Predicted Value | Guideline/Interpretation | Compliance |
| Molecular Weight | 231.68 g/mol | Lipinski's Rule: < 500 g/mol | Yes |
| LogP (Consensus) | 3.25 | Lipinski's Rule: MLogP ≤ 4.15 | Yes |
| Hydrogen Bond Donors | 1 | Lipinski's Rule: ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 | Lipinski's Rule: ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 29.10 Ų | Veber's Rule: ≤ 140 Ų for good oral bioavailability | Yes |
| Gastrointestinal Absorption | High | Predicted based on physicochemical properties. | Favorable |
| Blood-Brain Barrier Permeant | Yes | Indicates potential for CNS activity. | Notable |
| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein, which is favorable. | Favorable |
Interpretation: The analysis indicates that N-(2-Chlorophenyl)benzamide has excellent drug-like properties. It fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its predicted ability to cross the blood-brain barrier suggests it could be investigated for central nervous system targets.
Ligand 3D Structure Preparation
For structure-based methods like molecular docking, a high-quality 3D conformation of the ligand is required.
Protocol: 3D Ligand Preparation
-
Generate 3D Coordinates: Use a tool like the open-source program RDKit to convert the 1D SMILES string into a 3D structure.
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to relieve any steric clashes and arrive at a low-energy, geometrically plausible conformation.
-
Save in Appropriate Format: Save the minimized structure in a .sdf or .mol2 format, which retains the 3D coordinates and atom typing for use in docking software.
Target Identification and Validation
With a well-characterized ligand, the next critical step is to identify a biologically relevant protein target. Since no specific target is known for N-(2-Chlorophenyl)benzamide, we will use a similarity-based approach.
Methodology: Target Identification via Chemical Similarity
The principle is that structurally similar molecules often share similar biological targets. We can use a tool like the Similarity Ensemble Approach (SEA) or search databases like ChEMBL to find known targets of compounds structurally related to N-(2-Chlorophenyl)benzamide.
A search for benzamide derivatives reveals that many are active as inhibitors of poly (ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are an established class of anticancer agents. This provides a strong, evidence-based hypothesis for selecting PARP1 as a potential target for our compound.
Protocol: Target Preparation for Docking
-
Select PDB Structure: A high-resolution crystal structure of human PARP1 in complex with a known benzamide-containing inhibitor is ideal. We select PDB ID: 5DS3 , which features PARP1 bound to a similar inhibitor.
-
Protein Preparation: The raw PDB file must be cleaned and prepared. This is a critical step to ensure biological and chemical accuracy.
-
Remove Non-essential Molecules: Delete water molecules, co-solvents, and the original co-crystallized ligand from the PDB file.
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added to satisfy valence and are critical for defining hydrogen bond interactions.
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges).
-
Define the Binding Site: Identify the active site for docking. In this case, it is the cavity occupied by the original ligand in the 5DS3 structure. The binding pocket can be defined by creating a grid box that encompasses this area.
-
In Silico Bioactivity Prediction: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The output is a "binding score," which estimates binding affinity, and a "pose," which describes the 3D conformation and interactions.
Workflow: Molecular Docking of N-(2-Chlorophenyl)benzamide into PARP1
Caption: Workflow for the molecular docking simulation process.
Protocol: Docking using AutoDock Vina
-
Prepare Input Files: Convert the prepared ligand (N-(2-Chlorophenyl)benzamide) and protein (PARP1) structures into the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom type definitions.
-
Configure Docking Parameters: Create a configuration file that specifies the file paths for the ligand and protein, and defines the coordinates and dimensions of the binding site grid box. An exhaustiveness setting of 8 is typically sufficient for initial screening.
-
Execute Docking Run: Launch the Vina executable from the command line, referencing the configuration file.
-
Analyze Output: The primary output is a file containing the predicted binding poses and their corresponding binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.
Table 2: Hypothetical Docking Results for N-(2-Chlorophenyl)benzamide with PARP1
| Pose Rank | Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 1 | -8.2 | Hydrogen bond between amide N-H and Gly863 backbone. Pi-stacking with Tyr907. |
| 2 | -7.9 | Similar to Pose 1, with altered chlorophenyl ring orientation. |
| 3 | -7.5 | Hydrogen bond with Ser904. |
Interpretation of Docking Results:
A predicted binding affinity of -8.2 kcal/mol is significant and suggests that N-(2-Chlorophenyl)benzamide may bind to the PARP1 active site with moderate to high affinity. The key interactions, such as the hydrogen bond with Gly863 and pi-stacking with Tyr907, are canonical interactions observed for many known PARP inhibitors. This concordance provides strong support for the hypothesis that this compound may act as a PARP1 inhibitor. Visual inspection of the top-ranked pose in a molecular graphics viewer (e.g., PyMOL, Chimera) is essential to confirm that the interactions are sterically and chemically plausible.
Integrated Analysis and Path Forward
The final step is to synthesize all in silico data into a coherent hypothesis and define a clear path for experimental validation.
The Integrated Bioactivity Hypothesis
Our multi-stage computational analysis predicts that N-(2-Chlorophenyl)benzamide is a potential orally bioavailable inhibitor of PARP1.
This hypothesis is supported by:
-
Favorable Drug-Likeness: The molecule possesses excellent physicochemical properties for oral administration (Section 2.1).
-
Evidence-Based Target Selection: The choice of PARP1 as a target is justified by the known activities of structurally similar benzamide compounds (Section 3).
-
Strong Predicted Binding: Molecular docking predicts a high-affinity binding interaction in the PARP1 active site, stabilized by key canonical interactions (Section 4).
-
Favorable ADMET Profile: The compound is not predicted to be a substrate of major efflux pumps like P-gp, and its predicted BBB permeability opens avenues for CNS applications if relevant (Section 2.1).
Workflow: From In Silico Prediction to Experimental Validation
Caption: The logical progression from computational hypothesis to experimental validation.
Recommended Next Steps for Validation
-
In Vitro Biochemical Assay: The most direct test of the hypothesis is to synthesize or procure N-(2-Chlorophenyl)benzamide and test its inhibitory activity in a purified PARP1 enzyme assay to determine its IC50 value.
-
Cell-Based Assays: If biochemical activity is confirmed, the compound's effect should be tested in cancer cell lines known to be sensitive to PARP inhibition (e.g., BRCA-mutant cell lines).
-
Further In Silico Refinement: If initial results are promising, more advanced computational studies, such as molecular dynamics simulations, could be employed to study the stability of the predicted binding pose over time.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of a compound with limited prior characterization, using N-(2-Chlorophenyl)benzamide as a working example. By integrating physicochemical profiling, homology-based target selection, molecular docking, and ADMET analysis, we constructed a testable hypothesis: that N-(2-Chlorophenyl)benzamide is a potential PARP1 inhibitor with favorable drug-like properties. This systematic approach demonstrates the power of computational chemistry to de-risk and accelerate early-stage drug discovery by enabling the efficient generation and prioritization of high-quality, data-driven hypotheses for subsequent experimental validation.
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Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews URL: [Link]
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Title: Crystal Structure of the catalytic domain of human PARP1 in complex with the inhibitor 5-amino-isoquinolin-1-one. Source: RCSB Protein Data Bank (PDB) URL: [Link]
-
Title: The path to the clinic: A retrospective analysis of the discovery of PARP inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]
An In-Depth Technical Guide to N-(2-Chlorophenyl)benzamide and Its Analogs in Modern Drug Discovery
The benzamide moiety is a cornerstone in the architecture of modern pharmaceuticals, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its prevalence is remarkable, with approximately 25% of the top-selling pharmaceuticals containing an amide functional group.[2] This versatile scaffold is present in drugs exhibiting a vast spectrum of pharmacological activities, including antimicrobial, analgesic, anticancer, and anti-inflammatory properties.[1][3] N-(2-Chlorophenyl)benzamide serves as a quintessential example of this class, providing a foundational structure for extensive research and development. The strategic placement of a chlorine atom on the N-phenyl ring introduces significant electronic and steric modifications that profoundly influence the molecule's interaction with biological systems. This guide offers a comprehensive review of N-(2-Chlorophenyl)benzamide and its related compounds, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential.
Core Synthesis and Chemical Characterization
The synthesis of N-substituted benzamides is typically achieved through a robust and well-established nucleophilic acyl substitution reaction. The primary method involves the condensation of a substituted aniline with a benzoyl halide, a reaction valued for its efficiency and high yield.
Causality in Experimental Design
The selection of reagents and conditions is paramount for a successful synthesis. Benzoyl chloride is often the acylating agent of choice due to the high reactivity of the acyl chloride group, which is an excellent leaving group. The reaction is typically conducted in an aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the benzoyl chloride. A mild base, commonly triethylamine or pyridine, is incorporated to act as a scavenger for the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.
General Experimental Protocol: Synthesis of N-(2-Chlorophenyl)benzamide
-
Reactant Preparation: In a round-bottom flask, dissolve 2-chloroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: To the stirred solution, add triethylamine (1.2 equivalents). Cool the mixture in an ice bath to 0°C to control the exothermic reaction.
-
Acylation: Add benzoyl chloride (1.0 equivalent) dropwise to the cooled solution over 10-15 minutes. The formation of a precipitate (triethylammonium chloride) is typically observed.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with a dilute hydrochloric acid solution, a saturated sodium bicarbonate solution, and finally, brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[4]
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield N-(2-Chlorophenyl)benzamide as a solid.
-
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the amide bond is typically confirmed by a characteristic N-H proton signal in the ¹H NMR spectrum and a carbonyl (C=O) carbon signal in the ¹³C NMR spectrum.[2]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of N-(2-Chlorophenyl)benzamide.
Biological Activities and Therapeutic Applications
The N-(2-Chlorophenyl)benzamide scaffold and its derivatives have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Antimicrobial Activity
N-phenylbenzamide derivatives have shown significant potential as antibacterial and antifungal agents.[5] The mechanism often involves the disruption of essential cellular processes in microbes. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.[5][6] For instance, certain salicylanilide derivatives, which are structurally related to hydroxy-substituted N-phenylbenzamides, have demonstrated potent activity against Gram-positive bacteria.[7] The inclusion of halogen atoms, such as chlorine, is often a key strategy to enhance antimicrobial efficacy.[4]
| Compound/Derivative Class | Target Organism(s) | Activity Metric | Reported Value | Reference |
| N-Benzamide Derivatives | Bacillus subtilis | MIC | 6.25 µg/mL | [2] |
| N-Benzamide Derivatives | Escherichia coli | MIC | 3.12 µg/mL | [2] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [7] |
| N-phenylbenzamide Derivatives | Staphylococcus aureus, E. coli | Zone of Inhibition | Data available | [5] |
Anticancer Activity
The development of benzamide derivatives as anticancer agents is a highly active area of research.[1] These compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), or by disrupting microtubule dynamics through tubulin inhibition.[8][9][10] A series of N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275) showed significant anti-proliferative activity against several human cancer cell lines.[8] The strategic modification of the benzamide scaffold allows for fine-tuning of the molecule's binding affinity to specific cancer-related targets.
| Compound Series | Cancer Cell Line(s) | Activity Metric | Reported Potency | Reference |
| N-substituted benzamides | MCF-7, MDA-MB-231, K562, A549 | IC₅₀ | Similar to MS-275 | [8] |
| Acrylamide–PABA analogs | Various | IC₅₀ | Data available | [10] |
| N-(...hydrazinecarbonyl)phenyl)benzamide (3d) | A549 (Lung Cancer) | IC₅₀ | 10.9 µg/mL | [11] |
Anti-parasitic and Other Enzymatic Inhibition
Beyond cancer and microbial infections, N-phenylbenzamide derivatives have been investigated for their activity against kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis (sleeping sickness).[12] These compounds often act as DNA minor groove binders, specifically targeting the kinetoplast DNA (kDNA) unique to these parasites, leading to cell death.[12] Furthermore, the versatile benzamide scaffold has been incorporated into molecules designed to inhibit other key enzymes, such as carbonic anhydrase and acetylcholinesterase, which are targets for treating conditions like glaucoma and Alzheimer's disease, respectively.[3]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the N-(2-Chlorophenyl)benzamide scaffold. SAR studies reveal how specific structural modifications influence biological activity, guiding the rational design of more potent and selective drug candidates.
-
Role of the Halogen: The position and nature of the halogen substituent on the N-phenyl ring are critical. The ortho-chloro substitution in N-(2-Chlorophenyl)benzamide, for example, can induce a specific conformation that may be favorable for binding to certain biological targets. Studies comparing chloro-isomers have shown that a 2-chloro substitution can be more efficient than a 4-chloro substitution for certain antimicrobial activities.[7]
-
Substitutions on the Benzoyl Ring: Modifications to the benzoyl portion of the molecule also significantly impact activity. Adding electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, affecting its binding properties and pharmacokinetic profile.
-
Amide Bridge Modification: The amide linker is a key structural feature, often participating in hydrogen bonding with target proteins. While generally conserved, its replacement with bio-isosteres like 1,2,4-oxadiazole has been explored to improve metabolic stability and other properties.[13]
SAR Visualization
Caption: Key sites for modification on the N-phenylbenzamide scaffold.
Future Perspectives and Conclusion
N-(2-Chlorophenyl)benzamide and its related compounds represent a rich and enduring field of study in medicinal chemistry. The inherent versatility of the benzamide scaffold, combined with the profound influence of strategic substitutions, continues to yield novel compounds with significant therapeutic potential. Current research highlights promising avenues in the development of potent antimicrobial and anticancer agents. Future work will likely focus on leveraging computational tools for more precise in silico design and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[5][6] The synthesis of hybrid molecules, which combine the benzamide core with other pharmacologically active moieties, presents another exciting frontier for discovering next-generation therapeutics. The continued exploration of this privileged scaffold is poised to address unmet needs in the treatment of a wide range of human diseases.
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N-(2-Chlorophenyl)benzamide CAS number and chemical identifiers
An In-Depth Technical Guide to N-(2-Chlorophenyl)benzamide
Executive Summary: This guide provides a comprehensive technical overview of N-(2-Chlorophenyl)benzamide, a chlorinated benzanilide derivative. It details the compound's chemical identifiers, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, this document explores its current applications and areas of research interest, alongside essential safety and handling protocols. This whitepaper is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound for their work.
Introduction to N-(2-Chlorophenyl)benzamide
N-(2-Chlorophenyl)benzamide is an organic compound belonging to the benzanilide class, which are derivatives of benzamide with a phenyl substituent on the nitrogen atom. The presence of a chlorine atom on the 2-position of the N-phenyl ring significantly influences its chemical properties and reactivity. Benzanilide derivatives are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. This guide serves as a detailed resource on the synthesis, properties, and applications of N-(2-Chlorophenyl)benzamide.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental for its application in research and development.
Chemical Identifiers
A comprehensive list of identifiers for N-(2-Chlorophenyl)benzamide is provided below, ensuring precise documentation and database retrieval.[1][2]
| Identifier Type | Value |
| CAS Number | 1020-39-9 |
| Molecular Formula | C₁₃H₁₀ClNO |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | N-(2-chlorophenyl)benzamide |
| Synonyms | 2'-Chlorobenzanilide, Benzanilide, 2'-chloro- |
| InChI | InChI=1S/C13H10ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) |
| InChIKey | QXZRWUSAQSKAGT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
| PubChem CID | 13918 |
| ChEMBL ID | CHEMBL1529752 |
Physicochemical Properties
The physical and chemical properties of N-(2-Chlorophenyl)benzamide are summarized in the following table. These properties are crucial for determining its handling, storage, and application.
| Property | Value | Source |
| Appearance | White to off-white solid (predicted) | [3] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | [3] |
Synthesis and Reaction Pathway
The synthesis of N-(2-Chlorophenyl)benzamide is typically achieved through the acylation of 2-chloroaniline with benzoyl chloride. This is a standard method for forming amide bonds.[3]
General Synthesis Workflow
The reaction involves the nucleophilic attack of the amino group of 2-chloroaniline on the carbonyl carbon of benzoyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct.[4]
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of N-(2-Chlorophenyl)benzamide:
-
Reactant Preparation : Dissolve 2-chloroaniline in a suitable aprotic solvent, such as dichloromethane (DCM), in a reaction flask.[3]
-
Addition of Base : Add a base, like triethylamine, to the solution to act as an acid scavenger.[4]
-
Acylation : Slowly add an equimolar amount of benzoyl chloride to the stirred solution at room temperature.[4]
-
Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup : Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.[4]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification : Purify the crude N-(2-Chlorophenyl)benzamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[3]
Spectroscopic and Analytical Data
The structural confirmation of N-(2-Chlorophenyl)benzamide is established through various spectroscopic techniques.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and the 2-chlorophenyl rings. The amide proton (N-H) will typically appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR : The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the amide group, typically in the range of 165-175 ppm, in addition to the signals for the aromatic carbons.
-
Infrared (IR) Spectroscopy : The IR spectrum will show a strong absorption band for the C=O stretching of the amide group (around 1650 cm⁻¹) and a band for the N-H stretching (around 3300 cm⁻¹).
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the mass-to-charge ratio (m/z) of the molecular ion peak corresponding to 231.68.[2]
Applications and Research Interest
N-(2-Chlorophenyl)benzamide and its derivatives are subjects of ongoing research with potential applications in various fields.
-
Medicinal Chemistry : Derivatives of benzanilides are known to exhibit a wide range of biological activities. N-(2-Chlorophenyl)benzamide derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties.[5]
-
Materials Science : This compound is being explored for its potential use in the design of novel organic materials and semiconductors.[6] The specific electronic properties conferred by the substituted aromatic rings make it an interesting candidate for such applications.[6]
-
Synthetic Chemistry : N-(2-Chlorophenyl)benzamide serves as a precursor in the synthesis of more complex molecules, such as phenanthridones, through photocyclization reactions.[7]
Safety and Handling
-
General Hazards : Similar compounds are harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9] Some benzamide derivatives are suspected of causing genetic defects.[8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]
-
Handling : Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][10] Avoid contact with skin and eyes.[8][10]
-
Storage : Store in a cool, dry place in a tightly sealed container.[8]
-
First Aid :
Conclusion
N-(2-Chlorophenyl)benzamide is a valuable compound with a well-defined chemical profile. Its synthesis is straightforward, and its structure lends itself to a variety of applications, particularly in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical identifiers, properties, synthesis, and potential applications, along with essential safety information, to support its use in research and development.
References
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N-(2-Chlorophenyl)benzamide: A Technical Guide to its Antimicrobial and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Chlorophenyl)benzamide, a member of the versatile benzamide class of chemical compounds, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the existing scientific literature and data concerning its antimicrobial and anti-inflammatory properties. While much of the detailed research has focused on closely related derivatives, this document synthesizes the available information to provide a foundational understanding for researchers and drug development professionals. We will delve into its synthesis, explore the established antimicrobial and anti-inflammatory mechanisms of the broader benzamide class, and present specific findings on chloro-substituted analogues, thereby creating a framework for future investigation into N-(2-Chlorophenyl)benzamide as a potential therapeutic agent.
Introduction: The Therapeutic Promise of Benzamides
Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, known to exhibit a wide array of pharmacological effects. These include analgesic, anti-cancer, and cardiovascular properties, with substantial evidence pointing towards their potential as both antimicrobial and anti-inflammatory agents[1][2]. The versatility of the benzamide scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. The introduction of a chloro-substituent on the phenyl ring, as seen in N-(2-Chlorophenyl)benzamide, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This guide focuses specifically on the current understanding of N-(2-Chlorophenyl)benzamide's dual potential in combating microbial infections and mitigating inflammatory responses.
Synthesis and Characterization
The synthesis of N-substituted benzamides, including N-(2-Chlorophenyl)benzamide, is a well-established chemical transformation. The most common and straightforward method involves the acylation of a primary amine with a benzoyl derivative.
General Synthesis Pathway
The synthesis of N-(2-Chlorophenyl)benzamide is typically achieved through the reaction of 2-chloroaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of N-(2-Chlorophenyl)benzamide.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on standard laboratory practices for the synthesis of N-substituted benzamides.
-
Dissolution of Amine: Dissolve 2-chloroaniline in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine, to the solution. This will act as a scavenger for the hydrochloric acid produced during the reaction.
-
Acylation: Cool the mixture in an ice bath. Slowly add an equimolar amount of benzoyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-Chlorophenyl)benzamide.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, along with melting point determination.
Antimicrobial Properties
The benzamide scaffold is a recurring motif in a variety of antimicrobial agents. While specific data for N-(2-Chlorophenyl)benzamide is limited in publicly available literature, studies on closely related analogues provide valuable insights into its potential antimicrobial profile.
Evidence from Related Compounds
Research on chloro-substituted benzamide derivatives has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. A study on N-(2-chlorophenyl)-2-hydroxybenzamide derivatives revealed good activity against Gram-positive bacteria, although they showed no inhibition against Gram-negative bacteria. The 2-chloro-substituted salicylanilide derivatives were identified as the most efficient in this study[3].
Furthermore, derivatives of 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide have been synthesized and evaluated for their in-vitro antibacterial activity. These studies suggest that compounds with electron-withdrawing groups tend to exhibit better activity, with specific derivatives showing promising results against Staphylococcus aureus and Pseudomonas aeruginosa[4].
Proposed Mechanism of Antimicrobial Action
The precise mechanism of action for many benzamide derivatives is still under investigation. However, it is hypothesized that their antimicrobial effects may arise from their ability to interfere with essential cellular processes in microorganisms. The lipophilic nature of the N-phenyl ring, enhanced by the chloro-substituent, may facilitate the passage of the molecule through the bacterial cell membrane. Once inside, the amide linkage could potentially interact with and inhibit key enzymes or proteins involved in metabolic pathways or cell wall synthesis.
Caption: Proposed antimicrobial mechanism of action.
Standard Antimicrobial Susceptibility Testing Protocol
To rigorously evaluate the antimicrobial potential of N-(2-Chlorophenyl)benzamide, standardized in-vitro assays are essential.
3.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of N-(2-Chlorophenyl)benzamide in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
3.3.2. Disk Diffusion Assay
-
Lawn Culture: Prepare a lawn culture of the test microorganism on an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Impregnate sterile paper disks with a known concentration of N-(2-Chlorophenyl)benzamide and place them on the agar surface.
-
Incubation: Incubate the plates under suitable conditions.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each disk.
Anti-inflammatory Properties
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Benzamide derivatives have emerged as a promising class of anti-inflammatory agents, primarily through their interaction with key inflammatory pathways.
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of many benzamides are attributed to their ability to inhibit the production of pro-inflammatory mediators. This is often achieved through the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) enzymes.
4.1.1. Modulation of the NF-κB Pathway
The NF-κB transcription factor plays a central role in regulating the inflammatory response by controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Several studies have demonstrated that benzamides and nicotinamides possess potent anti-inflammatory properties by inhibiting the activation of NF-κB, which in turn suppresses the production of Tumor Necrosis Factor-alpha (TNF-α)[5][6].
Caption: Potential inhibition of the NF-κB pathway.
4.1.2. Cyclooxygenase (COX) Inhibition
In-Vitro Anti-inflammatory Assays
4.2.1. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of N-(2-Chlorophenyl)benzamide for a specified duration.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.
4.2.2. COX Inhibition Assay
Commercially available COX-1 and COX-2 inhibitor screening kits can be used to determine the inhibitory activity of N-(2-Chlorophenyl)benzamide against these enzymes. These assays typically measure the production of prostaglandins in the presence and absence of the test compound.
In-Vivo Anti-inflammatory Models
4.3.1. Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Use rats or mice as the animal model.
-
Compound Administration: Administer N-(2-Chlorophenyl)benzamide orally or intraperitoneally at various doses.
-
Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation.
-
Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.
-
Evaluation: Compare the paw edema in the treated groups with that of the control group to determine the anti-inflammatory effect.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and the N-phenyl rings.
-
Role of the Chloro Substituent: The presence of a chlorine atom, an electron-withdrawing group, on the N-phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile. This, in turn, can affect its ability to cross biological membranes and interact with target molecules. The ortho position of the chlorine in N-(2-Chlorophenyl)benzamide may impose specific conformational constraints that could be crucial for its biological activity.
-
General Trends in Benzamides: Studies on various benzamide derivatives have shown that electron-withdrawing groups on the N-phenyl ring can enhance antimicrobial activity[4]. For anti-inflammatory activity, the substitution pattern can influence selectivity for COX-1 versus COX-2.
Future Directions and Conclusion
N-(2-Chlorophenyl)benzamide belongs to a class of compounds with demonstrated pharmacological potential. While the existing literature provides a strong rationale for its investigation as both an antimicrobial and anti-inflammatory agent, there is a clear need for further research focused specifically on this compound.
Key areas for future investigation include:
-
Comprehensive Antimicrobial Profiling: Systematic screening of N-(2-Chlorophenyl)benzamide against a broad panel of clinically relevant bacteria and fungi to determine its spectrum of activity and MIC values.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms underlying its potential antimicrobial and anti-inflammatory effects.
-
In-depth Anti-inflammatory Evaluation: Quantitative assessment of its inhibitory effects on key inflammatory mediators and pathways, including COX-1/COX-2 inhibition and modulation of various cytokine production.
-
In-vivo Efficacy and Safety: Evaluation of its therapeutic efficacy in relevant animal models of infection and inflammation, along with comprehensive toxicological studies.
References
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041.
- Bhor, R. J., et al. (2023). Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide and its derivatives”.
- Gowda, B. T., et al. (2008). N-(2-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o938.
- Grasso, S., et al. (2022).
- Gowda, B. T., et al. (2007). 2-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3235.
- Popa, M., et al. (2021). Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. Revista de Chimie, 72(2), 215-223.
- Amide derivatives of benzoic acids have a wide range of pharmacological effects, including analgesic, anti-inflammatory, anti-cancer, cardiovascular, and other biological effects, as well as antimicrobial, antibacterial, and antifungal effects.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). Pharmaceuticals, 15(7), 859.
- The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (2020). Molecules, 25(21), 5028.
- Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (1998). Current Medicinal Chemistry, 5(5), 361-367.
-
N-(2-Chlorophenyl)benzamide | C13H10ClNO | CID 13918 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link].
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). RSC Advances, 13(36), 25389-25402.
- N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. (1999). British Journal of Cancer, 81(7), 1145-1151.
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- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-(2-Chlorophenyl)benzamide from 2-Chloroaniline: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of N-(2-Chlorophenyl)benzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the acylation of 2-chloroaniline with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating experimental design.
Introduction and Scientific Context
N-(2-Chlorophenyl)benzamide and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. These benzanilide cores are key components in ligands targeting various receptors and are intermediates in the synthesis of more complex heterocyclic systems. The synthesis described herein utilizes the robust and widely applicable Schotten-Baumann reaction, which facilitates the formation of amides from amines and acid chlorides under basic conditions. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation.[1][2]
Reaction Mechanism and Rationale
The synthesis of N-(2-Chlorophenyl)benzamide from 2-chloroaniline and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism, specifically the Schotten-Baumann reaction.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.
-
Proton Transfer: A base, typically an aqueous solution of sodium hydroxide, removes a proton from the positively charged nitrogen atom in the tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Neutralization: The hydrochloric acid (HCl) byproduct is immediately neutralized by the base in the reaction mixture to form sodium chloride and water. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic.
The use of a two-phase system, with the reactants in an organic solvent and the base in an aqueous phase, is a common feature of the Schotten-Baumann reaction conditions. This allows for the efficient separation of the product from the inorganic byproducts.
Experimental Protocol
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Chloroaniline | Reagent Grade, ≥98% | Major Chemical Supplier | 95-51-2 | Toxic and harmful. Handle with care. |
| Benzoyl Chloride | Reagent Grade, ≥99% | Major Chemical Supplier | 98-88-4 | Corrosive and lachrymator. |
| Sodium Hydroxide | ACS Reagent, ≥97% | Major Chemical Supplier | 1310-73-2 | Corrosive. |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | Major Chemical Supplier | 75-09-2 | Volatile and potential carcinogen. |
| Ethanol | 95% | Major Chemical Supplier | 64-17-5 | For recrystallization. |
| Distilled Water | In-house | 7732-18-5 | ||
| Magnetic Stirrer | ||||
| Round-bottom flask | 250 mL | |||
| Separatory Funnel | 250 mL | |||
| Büchner Funnel and Flask | ||||
| Filter Paper | ||||
| Melting Point Apparatus | ||||
| IR Spectrometer | ||||
| NMR Spectrometer |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (5.0 g, 39.2 mmol) in 50 mL of dichloromethane.
-
Addition of Benzoyl Chloride: To the stirred solution, add benzoyl chloride (5.5 g, 39.1 mmol) dropwise at room temperature.
-
Addition of Base: Slowly add 50 mL of a 10% (w/v) aqueous solution of sodium hydroxide to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously for 30-45 minutes at room temperature. The product will begin to precipitate as a white solid.
-
Isolation of Crude Product: After the reaction is complete, separate the organic layer using a separatory funnel. Wash the organic layer with 50 mL of distilled water, followed by 50 mL of a 5% aqueous HCl solution, and finally with 50 mL of distilled water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane by rotary evaporation to obtain the crude N-(2-Chlorophenyl)benzamide.
Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot 95% ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Characterization of N-(2-Chlorophenyl)benzamide
The identity and purity of the synthesized N-(2-Chlorophenyl)benzamide should be confirmed by the following analytical methods:
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C13H10ClNO |
| Molecular Weight | 231.68 g/mol [3] |
| Melting Point | 98-100 °C |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, amide I), ~1530 (N-H bend, amide II) |
| ¹H NMR (CDCl₃, δ ppm) | 7.2-8.0 (m, 9H, Ar-H), ~8.2 (br s, 1H, N-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~122-135 (Ar-C), ~165 (C=O) |
Safety and Waste Disposal
Safety Precautions:
-
2-Chloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is also toxic to aquatic life.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Benzoyl Chloride: This chemical is corrosive, a lachrymator, and reacts violently with water.[4] Handle with extreme care in a fume hood, and ensure no contact with skin or eyes.
-
Sodium Hydroxide: A corrosive solid that can cause severe burns. Handle with appropriate PPE.
-
Dichloromethane: A volatile organic solvent and a potential carcinogen. Use only in a well-ventilated fume hood.
Waste Disposal:
-
All organic waste, including the reaction filtrate and washings, should be collected in a designated halogenated organic waste container.
-
Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Contaminated solid waste, such as filter paper and gloves, should be disposed of in a designated solid waste container.
Workflow and Pathway Visualization
Experimental Workflow Diagram
Caption: Schotten-Baumann reaction mechanism for amide synthesis.
References
-
N-(2-Chlorophenyl)benzamide | C13H10ClNO | CID 13918. PubChem. (n.d.). Retrieved from [Link]
-
Schotten–Baumann reaction. In Wikipedia. (2023, December 2). Retrieved from [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Science Madness. (n.d.). Retrieved from [Link]
-
Hazardous Substance Fact Sheet: Benzoyl Chloride. New Jersey Department of Health. (2010, January). Retrieved from [Link]
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Illuminating Molecular Architecture: A Detailed Guide to the ¹H and ¹³C NMR Spectral Analysis of N-(2-Chlorophenyl)benzamide
Introduction
N-(2-Chlorophenyl)benzamide is a significant scaffold in medicinal chemistry and materials science, serving as a precursor and key intermediate in the synthesis of a variety of bioactive molecules and functional materials. Its structural elucidation is a critical step in ensuring the quality and purity of resulting compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral data of N-(2-Chlorophenyl)benzamide, offering a detailed protocol for data acquisition and an in-depth analysis of the spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization.
Causality in Experimental Design: The "Why" Behind the Protocol
The selection of experimental parameters in NMR spectroscopy is paramount for obtaining high-quality, interpretable data. The protocol outlined below is designed to be a self-validating system, where each step is chosen to mitigate potential issues and enhance the clarity of the resulting spectra.
Solvent Selection: The Unseen Partner
The choice of a deuterated solvent is a critical first step. Chloroform-d (CDCl₃) is often an excellent initial choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent signal. However, for amide-containing compounds like N-(2-Chlorophenyl)benzamide, proton exchange of the N-H proton can be a concern, potentially leading to signal broadening. While CDCl₃ is used in the reference data presented here, dimethyl sulfoxide-d₆ (DMSO-d₆) is a valuable alternative. DMSO-d₆ is a more polar solvent that can form hydrogen bonds with the amide proton, slowing down its exchange rate and often resulting in a sharper N-H signal.[1] The choice ultimately depends on the specific research question and sample characteristics.
Sample Preparation: The Foundation of Quality Data
Meticulous sample preparation is non-negotiable for high-resolution NMR. The concentration of the sample is a balancing act; it must be sufficient for a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus, but not so high as to cause viscosity-related line broadening or solubility issues.[2][3] Filtration of the sample is a simple yet crucial step to remove any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.[4]
Experimental Protocol
This section details the step-by-step methodology for the preparation and NMR analysis of N-(2-Chlorophenyl)benzamide.
Materials and Reagents
-
N-(2-Chlorophenyl)benzamide (high purity)
-
Chloroform-d (CDCl₃, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and filter plugs (e.g., glass wool)
Sample Preparation Workflow
Figure 1: A streamlined workflow for the preparation and NMR analysis of N-(2-Chlorophenyl)benzamide.
NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 101 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard 1D pulse-acquire | Proton-decoupled pulse-acquire |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm |
Spectral Data and Interpretation
The following tables summarize the ¹H and ¹³C NMR spectral data for N-(2-Chlorophenyl)benzamide. The numbering scheme used for the assignments is shown in Figure 2.
Figure 2: Molecular structure of N-(2-Chlorophenyl)benzamide with atom numbering for NMR assignments.
¹H NMR Spectral Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.57 | dd | 8.3, 1.5 | 1H | H-6' |
| 8.46 | br s | - | 1H | N-H |
| 7.93 | dd | 7.9, 1.7 | 2H | H-2, H-6 |
| 7.63 - 7.47 | m | - | 3H | H-3, H-4, H-5 |
| 7.42 | dd | 7.9, 1.5 | 1H | H-3' |
| 7.34 | td | 8.2, 1.4 | 1H | H-5' |
| 7.08 | td | 7.7, 1.6 | 1H | H-4' |
Data sourced from a peer-reviewed publication's supporting information.
¹³C NMR Spectral Data
Solvent: CDCl₃, Frequency: 101 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 165.3 | C-7 (C=O) |
| 134.8 | C-1' |
| 134.6 | C-1 |
| 132.2 | C-4 |
| 129.0 | C-2', C-5' |
| 128.9 | C-3, C-5 |
| 127.9 | C-4' |
| 127.1 | C-2, C-6 |
| 124.8 | C-6' |
| 123.1 | C-2' |
| 121.5 | C-3' |
Data sourced from a peer-reviewed publication's supporting information.
In-Depth Spectral Analysis
¹H NMR Spectrum
The ¹H NMR spectrum of N-(2-Chlorophenyl)benzamide is characterized by a series of signals in the aromatic region (7.0-8.6 ppm) and a broad singlet corresponding to the amide proton.
-
Amide Proton (N-H): The broad singlet at 8.46 ppm is characteristic of an amide proton. Its broadness is a result of quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential chemical exchange.[1] In a more polar, hydrogen-bond-accepting solvent like DMSO-d₆, this peak would likely be sharper and shifted downfield.
-
Benzoyl Ring Protons (Unsubstituted Ring): The protons on the unsubstituted benzoyl ring appear as a set of multiplets between 7.47 and 7.93 ppm. The two protons ortho to the carbonyl group (H-2 and H-6) are deshielded due to the electron-withdrawing nature of the carbonyl and appear as a doublet of doublets at 7.93 ppm. The meta (H-3, H-5) and para (H-4) protons appear as a complex multiplet between 7.47 and 7.63 ppm.
-
Chlorophenyl Ring Protons (Substituted Ring): The protons on the 2-chlorophenyl ring exhibit distinct signals due to the influence of the chloro and amide substituents. The proton ortho to the chloro group and adjacent to the amide linkage (H-6') is the most deshielded aromatic proton, appearing as a doublet of doublets at 8.57 ppm. This significant downfield shift is due to the combined anisotropic effect of the carbonyl group and the inductive effect of the chlorine atom. The remaining protons of this ring (H-3', H-4', and H-5') appear as distinct multiplets between 7.08 and 7.42 ppm, with their specific shifts and coupling patterns dictated by their proximity to the substituents.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum displays 11 distinct signals, corresponding to the 13 carbon atoms in the molecule, with two signals representing two carbons each due to the symmetry of the benzoyl ring.
-
Carbonyl Carbon (C=O): The signal at 165.3 ppm is readily assigned to the carbonyl carbon (C-7). Its downfield chemical shift is characteristic of an amide carbonyl.[3]
-
Aromatic Carbons: The remaining ten signals in the range of 121.5 to 134.8 ppm correspond to the aromatic carbons.
-
Quaternary Carbons: The signals for the carbons bearing substituents (C-1, C-1', and C-2') are typically weaker in intensity. C-1' (attached to the nitrogen) is found at 134.8 ppm, and C-1 (ipso-carbon of the benzoyl group) is at 134.6 ppm. The carbon bearing the chlorine atom (C-2') is observed at 123.1 ppm.
-
Protonated Aromatic Carbons: The chemical shifts of the protonated carbons are influenced by the electronic effects of the substituents. The carbons of the benzoyl ring (C-2/6, C-3/5, and C-4) are assigned based on established substituent effects in benzene derivatives. The carbons of the chlorophenyl ring show a wider range of chemical shifts due to the combined influence of the chloro and amide groups.
-
Conclusion
This application note provides a detailed protocol and comprehensive analysis of the ¹H and ¹³C NMR spectra of N-(2-Chlorophenyl)benzamide. The presented data and interpretation serve as a valuable reference for researchers in synthetic chemistry, drug discovery, and materials science. By understanding the rationale behind the experimental choices and the principles governing the spectral features, scientists can confidently utilize NMR spectroscopy for the structural verification and quality control of this important chemical entity.
References
- Beilstein Handbook of Organic Chemistry. Beilstein Institute for Organic Chemistry.
-
Gowda, B. T., et al. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o872. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). [Link]
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13918, N-(2-Chlorophenyl)benzamide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 96646, Benzamide, N-(4-chlorophenyl)-. [Link]
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Iowa State University. NMR Sample Preparation. [Link]
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Beilstein Journals. TBHP-mediated highly efficient dehydrogenative cross-oxidative coupling of methylarenes with acetanilides. [Link]
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Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. [Link]
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Wiley-VCH. Supporting Information. [Link]
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Royal Society of Chemistry. Thioamide N–C(S) Activation. [Link]
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SpectraBase. N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide. [Link]
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SpectraBase. N-(2-chlorophenyl)-3-{[4-(dimethylamino)benzoyl]amino}benzamide - Optional[13C NMR]. [Link]
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Supporting Information. [Link]
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Supporting Information. [Link]
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Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-623. [Link]
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Application Note: Elucidating the Molecular Structure of N-(2-Chlorophenyl)benzamide via Fourier Transform Infrared (FT-IR) Spectroscopy
An in-depth guide to the FT-IR analysis of N-(2-Chlorophenyl)benzamide, detailing the identification and interpretation of its key functional groups for researchers and drug development professionals.
Introduction and Scope
N-(2-Chlorophenyl)benzamide is a secondary amide and a derivative of benzanilide. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as chemical intermediates.[1][2] Accurate structural confirmation is a critical step in the synthesis and quality control of such molecules. Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups present in a molecule, thereby offering a unique spectroscopic "fingerprint."
This application note provides a comprehensive guide to the FT-IR analysis of N-(2-Chlorophenyl)benzamide. It outlines a detailed experimental protocol using Attenuated Total Reflectance (ATR) FT-IR and presents an in-depth interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is explained to ensure scientific rigor and trustworthiness, making this a self-validating guide for researchers.
Molecular Structure and Vibrational Modes
The structure of N-(2-Chlorophenyl)benzamide contains several distinct functional groups, each with characteristic vibrational frequencies that are detectable by FT-IR spectroscopy. Understanding these groups is the foundation for spectral interpretation.
The key functional groups for analysis are:
-
Secondary Amide (-CONH-): This group gives rise to some of the most prominent bands in the spectrum, including N-H stretching, C=O stretching (Amide I), and coupled N-H bending/C-N stretching (Amide II).
-
Aromatic Rings: The molecule contains two distinct benzene rings: a monosubstituted ring from the benzoyl moiety and an ortho-disubstituted ring from the 2-chlorophenyl moiety. Their C-H stretching and out-of-plane bending vibrations provide clear evidence of their presence and substitution patterns.
-
Carbon-Chlorine Bond (C-Cl): The stretching vibration of the C-Cl bond on the aromatic ring is also expected in the fingerprint region of the spectrum.
Figure 1: Molecular structure of N-(2-Chlorophenyl)benzamide highlighting the key functional groups analyzed by FT-IR.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is the preferred method for analyzing solid powder samples due to its minimal sample preparation requirements and high reproducibility.
3.1. Instrumentation
-
An FT-IR spectrometer (e.g., Thermo Fisher Nicolet iS10, PerkinElmer Spectrum Two) equipped with a deuterated triglycine sulfate (DTGS) detector.
-
A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.
3.2. Step-by-Step Protocol
-
Crystal Cleaning:
-
Action: Thoroughly clean the surface of the diamond ATR crystal with a solvent-grade isopropanol or ethanol-moistened, lint-free wipe.
-
Causality: This step is critical to remove any residue from previous analyses, which would otherwise contribute interfering peaks to the spectrum and lead to erroneous data.
-
-
Background Spectrum Acquisition:
-
Action: With the clean, empty ATR accessory in place, collect a background spectrum.
-
Causality: The ambient atmosphere contains infrared-active molecules like carbon dioxide (CO₂) and water (H₂O) vapor. The background scan measures their spectral contributions, allowing the instrument's software to subtract them from the sample spectrum. This ensures that the final spectrum contains only signals originating from the analyte.
-
-
Sample Application:
-
Action: Place a small amount (typically 1-5 mg) of dry N-(2-Chlorophenyl)benzamide powder onto the center of the ATR crystal.
-
Causality: Only the portion of the sample in direct contact with the crystal will be analyzed. Using a minimal amount of powder ensures a representative analysis.
-
-
Pressure Application:
-
Action: Lower the integrated pressure anvil and apply consistent force until the sample is firmly pressed against the crystal.
-
Causality: The quality of an ATR spectrum is highly dependent on achieving intimate contact between the sample and the ATR crystal. Proper pressure ensures an efficient propagation of the evanescent wave into the sample, resulting in a spectrum with strong, well-defined absorption bands.
-
-
Sample Spectrum Acquisition:
-
Action: Collect the sample spectrum using the parameters defined below.
-
Causality: This measures the absorption of infrared radiation by the sample's molecular bonds.
-
3.3. Data Acquisition Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental vibrations of most organic functional groups occur. |
| Resolution | 4 cm⁻¹ | Provides an excellent balance between resolving distinct spectral features and maintaining a high signal-to-noise ratio (SNR). |
| Number of Scans | 32 | Co-adding multiple scans significantly improves the SNR by averaging out random noise, leading to a cleaner and more reliable spectrum. |
| Apodization | Happ-Genzel | A standard function that processes the raw interferogram to produce a spectrum with minimal distortion. |
Spectral Interpretation and Discussion
The FT-IR spectrum of N-(2-Chlorophenyl)benzamide is characterized by several key absorption bands. The interpretation below connects these bands to the specific functional groups within the molecule.
Figure 2: Logical workflow for the interpretation of key FT-IR spectral regions for N-(2-Chlorophenyl)benzamide.
4.1. Summary of Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |
| 3100 - 3000 | C-H Stretch | Aromatic Rings | Weak to Medium |
| 1680 - 1630 | C=O Stretch (Amide I) | Secondary Amide | Strong, Sharp |
| 1550 - 1510 | N-H Bend + C-N Stretch (Amide II) | Secondary Amide | Medium to Strong |
| 1600 - 1450 | C=C Ring Stretch | Aromatic Rings | Medium, Multiple Bands |
| 770 - 735 | C-H Out-of-Plane Bend | Ortho-disubstituted Ring | Strong |
| 770 - 710 & ~690 | C-H Out-of-Plane Bend | Monosubstituted Ring | Strong |
| 850 - 550 | C-Cl Stretch | Aryl Chloride | Medium to Strong |
4.2. Detailed Band Assignment
-
N-H Stretching (~3300 cm⁻¹): The presence of a distinct, sharp absorption band in this region is a clear indicator of the N-H group in a secondary amide.[3] Its sharpness and position help differentiate it from the typically broad O-H stretch of alcohols or carboxylic acids.
-
Amide I Band (C=O Stretch, ~1650 cm⁻¹): This is often the most intense band in the spectrum. The carbonyl stretch of secondary amides typically appears between 1680-1630 cm⁻¹.[3][4] Its high intensity is due to the large change in dipole moment during the stretching vibration. The presence of this strong band, in conjunction with the N-H stretch and Amide II band, provides conclusive evidence of the amide functionality.[5]
-
Amide II Band (~1530 cm⁻¹): This band is unique to primary and secondary amides and arises from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[4][5] Its presence is a crucial piece of corroborating evidence for the secondary amide structure.
-
Aromatic C-H and C=C Vibrations:
-
C-H Stretch (>3000 cm⁻¹): The C-H bonds on the aromatic rings stretch at a higher frequency than those on saturated (alkane) carbons.[6][7] A series of small peaks just above 3000 cm⁻¹ confirms the presence of the aromatic systems.
-
C=C Ring Stretch (1600-1450 cm⁻¹): The stretching of the carbon-carbon bonds within the benzene rings gives rise to a series of sharp bands in this region.
-
C-H Out-of-Plane (OOP) Bending (<900 cm⁻¹): These strong bands are highly diagnostic for the substitution pattern on a benzene ring.[6][8] For N-(2-Chlorophenyl)benzamide, we expect:
-
-
C-Cl Stretching (850-550 cm⁻¹): The stretching vibration for a chlorine atom attached to an aromatic ring typically appears in this lower frequency range of the fingerprint region.[10] This band can sometimes overlap with other vibrations but serves as supporting evidence for the chloro-substituent.
Conclusion
FT-IR spectroscopy, particularly when utilizing the ATR technique, is an exceptionally powerful and efficient tool for the structural verification of N-(2-Chlorophenyl)benzamide. By following the detailed protocol and applying the principles of spectral interpretation outlined in this note, a researcher can confidently identify all the key functional groups. The combination of the characteristic Amide I and II bands, the N-H stretch, and the highly diagnostic aromatic C-H out-of-plane bending vibrations provides a unique spectral fingerprint, confirming the molecular identity with a high degree of certainty. This self-validating methodology ensures the integrity of the material for subsequent use in research and development.
References
- Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.
- ResearchGate. FTIR spectrum of 2-(2-Chlorophenyl)benzimidazole Fig. 3 --FT-Raman....
- PubMed Central. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica.
- Biosynth. N-(2-Chlorophenyl)benzamide | 1020-39-9 | FC137450.
- ResearchGate.
- PMC. N-(2-Chlorophenyl)-2-methylbenzamide.
-
PubChem - NIH. N-(2-Chlorophenyl)benzamide | C13H10ClNO | CID 13918. [Link]
- Synthesis of N-Substituted Benzamide Derivatives and their Evalu
- New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.
- Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
- Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
- Oregon State University.
- JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
- ResearchGate. Distinguishing structural isomers: Mono- and disubstituted benzene rings.
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Application Note: Mass Spectrometric Fragmentation Analysis of N-(2-Chlorophenyl)benzamide
Introduction
N-(2-Chlorophenyl)benzamide is a synthetic amide with a chemical structure that presents interesting possibilities for mass spectrometric analysis due to the presence of a benzoyl group, a chloro-substituted phenyl ring, and an amide linkage. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, such as in drug metabolism studies, forensic analysis, or environmental screening. This application note provides a detailed protocol and theoretical framework for the analysis of N-(2-Chlorophenyl)benzamide using mass spectrometry, with a focus on elucidating its characteristic fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the primary cleavage mechanisms, including the well-established amide bond scission and a notable "proximity effect" induced by the ortho-chloro substituent.
Chemical Structure and Properties
-
IUPAC Name: N-(2-chlorophenyl)benzamide[1]
-
Structure:
Predicted Fragmentation Pathways
The fragmentation of N-(2-Chlorophenyl)benzamide is anticipated to be governed by two principal pathways: cleavage of the amide bond and fragmentation involving the ortho-chloro substituent.
Amide Bond Cleavage
A common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond.[3] This cleavage can occur in two ways, leading to the formation of a benzoyl cation or a 2-chlorophenylaminyl radical cation. The formation of the resonance-stabilized benzoyl cation is typically a dominant process.
"Proximity Effect" of the Ortho-Chloro Substituent
Research on the mass spectra of 2-substituted benzanilides has revealed a significant "proximity effect," where the ortho-substituent interacts with the amide group upon ionization.[4][5] This interaction can facilitate the elimination of the ortho-substituent, in this case, a chlorine radical, leading to a characteristic fragment ion. This cyclization reaction results in the formation of a stable protonated 2-phenylbenzoxazole.[4]
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol is suitable for the analysis of thermally stable and volatile compounds like N-(2-Chlorophenyl)benzamide.
1. Sample Preparation:
- Dissolve 1 mg of N-(2-Chlorophenyl)benzamide in 1 mL of a suitable volatile solvent (e.g., methanol, acetone).
- Perform serial dilutions to a final concentration of 1-10 µg/mL.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | To prevent column overloading. |
| Injector Temperature | 280 °C | To ensure complete vaporization of the analyte. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas for optimal separation. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a standard capillary column. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A non-polar column suitable for a wide range of analytes. |
| Oven Program | 50 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to ensure good peak shape and elution. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique for GC-MS that induces reproducible fragmentation. |
| Ionization Energy | 70 eV | Standard energy for generating a consistent fragmentation pattern. |
| Source Temperature | 230 °C | To maintain the analyte in the gas phase and prevent condensation. |
| Quadrupole Temperature | 150 °C | To ensure stable ion transmission. |
| Mass Range | m/z 40-300 | To cover the molecular ion and expected fragment ions. |
| Scan Rate | 2 scans/sec | Adequate scan speed for chromatographic peaks. |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This protocol is ideal for less volatile compounds or for analyses requiring higher sensitivity.
1. Sample Preparation:
- Dissolve 1 mg of N-(2-Chlorophenyl)benzamide in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
- Dilute to a final concentration of 100 ng/mL to 1 µg/mL in the initial mobile phase composition.
2. LC-MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size | A reversed-phase column for good retention and separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | To facilitate protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min | A standard gradient for eluting a wide range of compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical injection volume for LC-MS. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Soft ionization technique suitable for polar and semi-polar molecules, positive mode for protonated species. |
| Capillary Voltage | 3.5 kV | To generate a stable electrospray. |
| Nebulizer Gas (N₂) | 40 psi | To assist in droplet formation. |
| Drying Gas (N₂) Flow | 10 L/min | To desolvate the ions. |
| Drying Gas Temperature | 325 °C | To facilitate solvent evaporation. |
| Mass Range | m/z 50-300 | To observe the protonated molecule and fragment ions. |
| Fragmentation Voltage | 150 V | To induce in-source fragmentation for initial structural information. |
| MS/MS Collision Energy | 10-30 eV (for tandem MS) | To generate fragment ions from the selected precursor ion. |
Results and Discussion: Predicted Fragmentation Pattern
Based on established fragmentation principles, the following is the predicted mass spectrum and fragmentation pathway for N-(2-Chlorophenyl)benzamide.
Table 1: Predicted Major Fragment Ions of N-(2-Chlorophenyl)benzamide
| m/z | Proposed Ion Structure | Ion Type | Ionization | Fragmentation Pathway |
| 231/233 | [C₁₃H₁₀ClNO]⁺˙ | Molecular Ion | EI | - |
| 232/234 | [C₁₃H₁₁ClNO]⁺ | Protonated Molecule | ESI | - |
| 196 | [C₁₃H₁₀NO]⁺ | Fragment Ion | EI/ESI | Loss of Cl radical via proximity effect |
| 126/128 | [C₆H₅ClN]⁺˙ | Fragment Ion | EI | Cleavage of the C-N bond |
| 105 | [C₇H₅O]⁺ | Fragment Ion | EI/ESI | Cleavage of the N-CO bond (Benzoyl cation) |
| 77 | [C₆H₅]⁺ | Fragment Ion | EI/ESI | Loss of CO from the benzoyl cation |
Diagram 1: Proposed EI Fragmentation Pathway
Caption: Predicted ESI fragmentation of protonated N-(2-Chlorophenyl)benzamide.
Conclusion
The mass spectrometric analysis of N-(2-Chlorophenyl)benzamide is predicted to yield a characteristic fragmentation pattern that allows for its confident identification. The primary fragmentation pathways involve the cleavage of the amide bond to produce the stable benzoyl cation (m/z 105) and a unique fragmentation driven by the "proximity effect" of the ortho-chloro substituent, leading to the loss of a chlorine radical (in EI) or HCl (in ESI). The provided GC-MS and LC-MS protocols offer robust methods for the analysis of this compound, enabling researchers in various fields to accurately detect and characterize N-(2-Chlorophenyl)benzamide.
References
-
PubChem. N-(2-Chlorophenyl)benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chlorobenzanilide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Benzamide-simplified mass spectrum. [Link]
-
Prukala, D., Prukala, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059–1065. [Link]
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Danikiewicz, W., & Gieralt, K. (2014). Proximity effects in mass spectra of benzanilides. Journal of the American Society for Mass Spectrometry, 25(3), 441–448. [Link]
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Application Note: A Stability-Indicating RP-HPLC Method for Purity Assessment of N-(2-Chlorophenyl)benzamide
Abstract
This application note presents a detailed, systematic approach to the development of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of N-(2-Chlorophenyl)benzamide. The narrative explains the scientific rationale behind instrumental and chemical choices, moving from analyte characterization to method optimization and forced degradation studies. The resulting protocol is robust, specific, and suitable for quantifying N-(2-Chlorophenyl)benzamide in the presence of its process-related impurities and degradation products, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Analytical Target Profile (ATP)
N-(2-Chlorophenyl)benzamide is a benzanilide derivative that can serve as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute (CQA), as impurities can affect the safety and efficacy of the final drug product.[3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for impurity profiling due to its high resolution and sensitivity.[3]
The Analytical Target Profile (ATP) for this method was defined prior to development, in line with ICH Q14 principles.[4][5] The goal is to establish a quantitative purity assessment method that is:
-
Specific: Able to unequivocally assess the analyte in the presence of expected impurities and degradation products.
-
Accurate and Precise: To provide reliable quantitative results.
-
Stability-Indicating: Capable of separating and detecting degradation products formed under various stress conditions.[1]
-
Robust: Insensitive to minor variations in operational parameters.
Analyte Characterization and Method Rationale
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
Table 1: Physicochemical Properties of N-(2-Chlorophenyl)benzamide
| Property | Value | Source | Rationale for HPLC Method Design |
|---|---|---|---|
| Chemical Structure | ![]() |
The structure contains two aromatic rings, indicating strong UV absorbance. | |
| Molecular Formula | C₁₃H₁₀ClNO | [6] | |
| Molecular Weight | 231.68 g/mol | [6] | |
| XLogP3 | 2.9 | [6] | A positive LogP value indicates a non-polar, hydrophobic nature, making it an ideal candidate for Reversed-Phase (RP) chromatography.[1][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [6][8] | A diluent containing a mixture of organic solvent and water is required for sample preparation.[9] |
| Functional Groups | Amide, Phenyl, Chlorophenyl |[8] | The amide group is neutral, meaning pH manipulation is not required to control analyte retention but can be used to improve peak shape by suppressing silanol interactions.[7][10] |
Based on this profile, a Reversed-Phase HPLC (RP-HPLC) method was selected. The separation mechanism in RP-HPLC relies on hydrophobic interactions between the non-polar analyte and the non-polar stationary phase (e.g., C18).[1] A polar mobile phase is used to elute the analyte, with elution strength modulated by the addition of an organic modifier like acetonitrile.[11]
Systematic Method Development Strategy
A multi-stage approach was employed to develop a robust, stability-indicating method. This workflow is designed to first establish baseline separation and then challenge the method's specificity through forced degradation studies.
Caption: Systematic workflow for HPLC method development.
Initial Screening and Optimization
The initial screening began with a standard C18 column, which is a versatile and common choice for RP-HPLC.[11] A gradient elution using acetonitrile and water was selected to ensure elution of impurities with a wide range of polarities.
-
Column Selection: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) provides excellent hydrophobic retention and resolving power for this type of molecule.[9]
-
Mobile Phase: Acetonitrile was chosen as the organic modifier (Mobile Phase B) for its low viscosity and UV transparency. The aqueous component (Mobile Phase A) was a phosphate buffer adjusted to pH 3.0. A slightly acidic mobile phase is used to suppress the ionization of free silanol groups on the silica-based column, which minimizes peak tailing for amide-containing compounds and improves peak shape.[7][9]
-
Detection: A Photodiode Array (PDA) detector was used to monitor the analyte across a range of wavelengths, confirming a lambda max (λmax) suitable for sensitive detection and to perform peak purity analysis during stress studies.
-
Optimization: The gradient profile, flow rate, and column temperature were systematically adjusted to achieve optimal resolution between the main peak and any observed impurities, ensuring a reasonable run time.
Forced Degradation (Stress Testing) Protocol
To ensure the method is stability-indicating, forced degradation studies must be conducted as stipulated by ICH guideline Q1A(R2).[12] The objective is to intentionally degrade the sample to produce potential degradation products and prove the analytical method can separate them from the parent compound.[1][2] A target degradation of 5-20% is recommended to generate a sufficient amount of degradants for detection without completely destroying the sample.[13]
Protocol: Forced Degradation Sample Preparation
-
Stock Solution: Prepare a stock solution of N-(2-Chlorophenyl)benzamide at a concentration of approximately 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL with diluent.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light. Dilute to a final concentration of ~100 µg/mL with diluent.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a sample solution of ~100 µg/mL from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[1] Prepare a sample solution of ~100 µg/mL.
-
Control Sample: Prepare a sample of the unstressed drug substance at the same concentration (~100 µg/mL).
Each stressed sample is then injected into the HPLC system. The resulting chromatograms are evaluated for the appearance of new peaks and the separation (resolution) between these degradant peaks and the main N-(2-Chlorophenyl)benzamide peak.
Final Optimized Method and Protocols
The following protocol was finalized after systematic optimization and was proven to be stability-indicating through forced degradation studies.
Table 2: Optimized Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | HPLC System | Gradient-capable HPLC with PDA or UV Detector | | Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Orthophosphoric Acid | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 20.0 | 80 | | | 25.0 | 80 | | | 25.1 | 40 | | | 30.0 | 40 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 240 nm | | Injection Volume | 10 µL | | Diluent | Acetonitrile:Water (50:50, v/v) |
Protocol: Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water.[9] Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of N-(2-Chlorophenyl)benzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[9]
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the N-(2-Chlorophenyl)benzamide sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Protocol: System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the standard solution in replicate (n=5).
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures good peak shape, free from excessive tailing. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Method Validation Principles (ICH Q2(R1))
The optimized method must undergo formal validation to demonstrate its suitability for its intended purpose.[14] The following parameters should be assessed:
-
Specificity: The forced degradation study is the primary evidence of specificity.[1] Peak purity analysis of the main peak in the chromatograms of stressed samples should be performed using a PDA detector to confirm that no degradant peaks are co-eluting.
-
Linearity: Assessed over a range of concentrations (e.g., from the Quantitation Limit to 150% of the standard concentration). A correlation coefficient (r²) of ≥0.999 is typically required.[15][16]
-
Accuracy: Determined by analyzing samples with known amounts of added analyte (spiking) at different concentration levels. Recovery should typically be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analysis of multiple preparations of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis on different days, with different analysts, or on different instruments to assess the effect of random events.[14]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., pH of mobile phase ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) is evaluated to ensure its reliability during routine use.[17]
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable solution for the purity assessment of N-(2-Chlorophenyl)benzamide. The systematic development approach, grounded in the analyte's physicochemical properties and guided by ICH principles, has resulted in a stability-indicating method capable of separating the main compound from its potential degradation products and process-related impurities. The protocol is well-defined, includes system suitability criteria for self-validation, and is ready for formal validation before implementation in a quality control environment.
References
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International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
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Veerareddy, P. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Guru. Retrieved from [Link]
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ICH. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2-Chlorophenyl)benzamide. PubChem. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Separation Science. (n.d.). Reversed-Phase of Neutral Analytes. Retrieved from [Link]
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ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
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SlideShare. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
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Chromatography Online. (2023, April 4). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]
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ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Retrieved from [Link]
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MDPI. (2022, November 2). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
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African Journal of Biomedical Research. (2024, December 21). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide, N-(4-chlorophenyl)-. PubChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]
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MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
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Application Note: A Protocol for the Purification of N-(2-Chlorophenyl)benzamide via Recrystallization
Introduction
N-(2-Chlorophenyl)benzamide is a chemical compound with the formula C₁₃H₁₀ClNO that typically presents as a white to off-white crystalline powder.[1] As with many N-substituted benzamide derivatives, which are explored for their potential therapeutic applications, achieving a high degree of purity is paramount for accurate downstream analysis and drug development activities.[2][3] Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[4] This application note provides a detailed protocol for the recrystallization of N-(2-Chlorophenyl)benzamide, grounded in the principles of solubility and crystal lattice formation, to guide researchers in obtaining a product of high purity.
The Principle of Recrystallization
Recrystallization is a purification process that leverages the differential solubility of a compound in a given solvent at varying temperatures.[5] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals will gradually form.[6][7] The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[7] The highly ordered structure of a crystal lattice further contributes to the purification, as it tends to exclude molecules that do not fit its geometry, i.e., the impurities.[7][8]
Solvent System Selection for N-(2-Chlorophenyl)benzamide
The choice of solvent is the most critical step in designing a successful recrystallization protocol.[4][5] An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must effectively dissolve the compound when hot.
-
Low Solvency at Ambient or Cold Temperatures: The compound should be poorly soluble in the cold solvent to ensure good recovery.[5]
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out".[9]
-
Inertness: The solvent must not react with the compound being purified.[4][10]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[4]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[10]
For N-(2-Chlorophenyl)benzamide, which is poorly soluble in water but moderately soluble in organic solvents like ethanol and methanol, these alcohols are excellent starting candidates for a single-solvent recrystallization.[1] A two-solvent system, such as ethanol and water or dichloromethane and hexane, can also be effective.[11][12]
| Solvent | Boiling Point (°C) | Melting Point (°C) | Key Characteristics |
| Ethanol | 78.4 | -114.1 | Good solvency for N-(2-Chlorophenyl)benzamide when hot, moderate when cold. Generally safe and effective. |
| Methanol | 64.7 | -97.6 | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | 82.6 | -89 | Another potential alcohol solvent with a slightly higher boiling point. |
| Water | 100 | 0 | Poor solvent for the compound, making it a good anti-solvent in a two-solvent system.[1] |
Experimental Workflow for Recrystallization
The following diagram outlines the key stages of the recrystallization process for N-(2-Chlorophenyl)benzamide.
Caption: A flowchart of the single-solvent recrystallization process.
Detailed Protocol for Recrystallization of N-(2-Chlorophenyl)benzamide
This protocol assumes the use of ethanol as the recrystallization solvent.
Materials and Equipment
-
Crude N-(2-Chlorophenyl)benzamide
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with stirring capability
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
-
Melting point apparatus
Step-by-Step Methodology
-
Dissolution of the Crude Product:
-
Place the crude N-(2-Chlorophenyl)benzamide into an Erlenmeyer flask.
-
In a separate flask, heat the ethanol on the hot plate to just below its boiling point.
-
Add the hot ethanol to the flask containing the crude solid in small portions, with continuous swirling or stirring.[7] Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the final yield.[13]
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, a hot gravity filtration is required.
-
Pre-warm a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper into the pre-warmed flask. This step should be performed quickly to prevent premature crystallization in the funnel.[12]
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][7]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for 15-20 minutes to maximize the yield of crystals.[7]
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities. Use minimal solvent to avoid redissolving the product.
-
Keep the vacuum on for several minutes to pull air through the crystals and aid in initial drying.
-
-
Drying the Purified Product:
-
Carefully remove the filter cake of crystals from the funnel onto a pre-weighed watch glass.
-
Break up the crystals and allow them to air dry completely. Drying can be expedited by placing the watch glass in a desiccator or a vacuum oven at a low temperature.
-
-
Purity Assessment:
-
Once the crystals are completely dry, determine their weight and calculate the percent recovery.
-
Measure the melting point of the purified N-(2-Chlorophenyl)benzamide. A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
-
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | Too much solvent was added. The solution is supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again.[13] Scratch the inner surface of the flask with a glass rod at the solution's surface to induce nucleation.[13] Add a "seed crystal" of the pure compound. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is highly impure. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9] A different solvent or a two-solvent system may be necessary. |
| Very low recovery of the purified compound. | Too much solvent was used. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent. | Check the mother liquor for dissolved product. If significant, reduce the volume by evaporation and attempt a second crystallization ("second crop").[13] Ensure proper pre-heating of the filtration apparatus. Select a solvent in which the compound has lower solubility at cold temperatures. |
| Colored impurities remain in the crystals. | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Safety Precautions
-
Handle N-(2-Chlorophenyl)benzamide and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; keep it away from open flames and sparks. Use a hot plate, not a Bunsen burner, for heating.
-
Refer to the Safety Data Sheet (SDS) for N-(2-Chlorophenyl)benzamide and all solvents used for detailed hazard information. The related compound N-(4-chlorophenyl)benzamide is listed as harmful if swallowed, and causes skin and eye irritation.[14] Similar precautions should be taken.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Preprints.org. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-(2-chlorophenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Chlorophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
ACS Publications. (2022). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
YouTube. (2022). Recrystallisation of benzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Reddit. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]
-
PubMed. (2017). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
MDPI. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
MDPI. (2017). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
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developing formulations for in vivo studies of N-(2-Chlorophenyl)benzamide
Application Note & Protocol Guide
Topic: Developing Robust Formulations for In Vivo Preclinical Studies of N-(2-Chlorophenyl)benzamide
Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and pharmaceutics.
Introduction: The Formulation Challenge of N-(2-Chlorophenyl)benzamide
N-(2-Chlorophenyl)benzamide is a small molecule belonging to the benzamide class, a scaffold prevalent in medicinal chemistry. While its specific therapeutic applications are under investigation, its structure—characterized by aromatic rings and an amide linkage—suggests low aqueous solubility. This presents a significant hurdle for in vivo evaluation, as poor solubility can lead to low and erratic bioavailability, compromising the integrity of pharmacokinetic (PK) and pharmacodynamic (PD) studies.
This guide provides a systematic, science-driven approach to developing simple, effective, and reproducible formulations for the preclinical in vivo assessment of N-(2-Chlorophenyl)benzamide. We will move from fundamental pre-formulation analysis to detailed protocols for several common formulation strategies, emphasizing the rationale behind each choice to ensure reliable and interpretable study outcomes.
Foundational Step: Pre-formulation Assessment
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This data-driven step prevents wasted effort and guides the selection of the most promising formulation strategy.
Physicochemical Characterization
Key parameters for N-(2-Chlorophenyl)benzamide dictate its "drug-like" behavior. While specific experimental values for this exact molecule may not be widely published, we can infer likely properties based on its structure and similar compounds.
-
LogP (Octanol-Water Partition Coefficient): The calculated LogP (cLogP) is typically high for such structures, indicating significant lipophilicity. This suggests the compound will preferentially partition into lipids and non-polar solvents over water.
-
Aqueous Solubility: Expected to be very low (<10 µg/mL) in physiological pH ranges.
-
Solid-State Properties: The compound is likely a crystalline solid at room temperature. Understanding its polymorphic forms, if any, can be critical as different crystal forms can exhibit different solubilities and dissolution rates. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used for this characterization.
Workflow for Pre-formulation Assessment
The following diagram outlines the logical flow for gathering initial data to inform formulation strategy selection.
Caption: Decision workflow for formulation strategy selection.
Protocol: Equilibrium Solubility Screening
This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.
Objective: To determine the saturation solubility of N-(2-Chlorophenyl)benzamide in various vehicles.
Materials:
-
N-(2-Chlorophenyl)benzamide powder
-
Selected vehicles (see Table 1)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of N-(2-Chlorophenyl)benzamide to a vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment.
-
Add 1 mL of the selected vehicle to the vial.
-
Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C).
-
Shake for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vials to sit undisturbed for 1 hour to let excess solid settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your HPLC calibration curve.
-
Quantify the concentration using a validated HPLC-UV method.
Data Presentation:
Table 1: Hypothetical Solubility Data for N-(2-Chlorophenyl)benzamide
| Vehicle Category | Vehicle Example | Solubility (µg/mL) | Observations |
|---|---|---|---|
| Aqueous Buffers | Phosphate Buffered Saline (PBS), pH 7.4 | < 1 | Insoluble, powder remains suspended. |
| Oils & Lipids | Corn Oil / Sesame Oil | 50 - 150 | Low solubility, requires heating/mixing. |
| Surfactants (10%) | Tween® 80 in water | 10 - 30 | Slight improvement, forms hazy dispersion. |
| Co-solvents | PEG 400 | 5,000 - 15,000 | Good solubility. |
| Co-solvents | Propylene Glycol (PG) | 2,000 - 8,000 | Moderate solubility. |
| Co-solvents | Ethanol | 1,000 - 5,000 | Moderate solubility. |
Based on this hypothetical data, co-solvent and lipid-based systems appear to be the most promising starting points.
Formulation Strategies & Protocols
Based on the pre-formulation data, a strategy can be selected. We present three common approaches in order of increasing complexity.
Strategy 1: Aqueous Suspension (Micronized)
This is often the simplest approach, suitable for initial toxicology or screening studies. It relies on reducing the particle size of the compound to improve its dissolution rate in vivo.
Rationale: For poorly soluble compounds, the dissolution rate can be the rate-limiting step for absorption. According to the Noyes-Whitney equation, reducing particle size increases the surface area available for dissolution.
Protocol: Preparation of a 10 mg/mL Micronized Suspension
Materials:
-
N-(2-Chlorophenyl)benzamide (micronized powder, if available)
-
Suspending vehicle: e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in purified water.
-
Mortar and pestle
-
Glass homogenizer or magnetic stirrer
Procedure:
-
Prepare the Vehicle: Dissolve the Tween® 80 in the purified water first. Slowly add the CMC powder while stirring vigorously to avoid clumping. Allow it to hydrate completely (this may take several hours or overnight).
-
Weigh Compound: Accurately weigh the required amount of N-(2-Chlorophenyl)benzamide for the target concentration and batch size.
-
Wetting the Powder: In a mortar, add a small amount of the vehicle to the powder to form a thick, smooth paste. This "wetting" step is critical to prevent powder agglomeration and is facilitated by the surfactant (Tween® 80).
-
Trituration: Gradually add more vehicle while continuously mixing (triturating) to create a uniform slurry.
-
Final Dilution & Homogenization: Transfer the slurry to a calibrated container. Use the remaining vehicle to rinse the mortar and add it to the container to reach the final volume.
-
Homogenize: Stir with a magnetic stirrer for at least 30 minutes or use a glass homogenizer to ensure a uniform particle distribution.
-
QC Check: Before dosing, visually inspect for uniformity and re-suspend by gentle shaking. It is best practice to confirm the concentration via HPLC.
Strategy 2: Co-Solvent Solution
This strategy is ideal when the compound has sufficient solubility in a water-miscible organic solvent that is safe for in vivo use.
Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of a lipophilic compound. The goal is to create a true solution that is physically stable and ensures dose uniformity.
Protocol: Preparation of a 10 mg/mL Solution in a PEG 400 / Saline Co-Solvent System
Materials:
-
N-(2-Chlorophenyl)benzamide
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
Procedure:
-
Determine Optimal Ratio: Based on solubility screening, determine the minimum amount of co-solvent needed. For this example, we will target a final vehicle composition of 40% PEG 400, 60% Saline.
-
Dissolve Compound: Weigh the N-(2-Chlorophenyl)benzamide and add it to a beaker. Add the full required volume of PEG 400.
-
Stir to Dissolve: Place the beaker on a magnetic stirrer and stir until the compound is fully dissolved. Gentle warming (e.g., to 40°C) can be used to accelerate dissolution, but the solution must remain clear upon returning to room temperature.
-
Add Aqueous Component: Once a clear solution is formed, slowly add the saline while continuously stirring.
-
Observe for Precipitation: It is crucial to watch for any signs of the compound "crashing out" (precipitating) as the aqueous phase is added. If this occurs, a higher proportion of co-solvent is needed.
-
Final QC: The final formulation should be a clear, particle-free solution. Confirm the concentration via HPLC.
Strategy 3: Lipid-Based Formulation (SMEDDS)
For highly lipophilic compounds (high LogP), lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can significantly enhance oral absorption.
Rationale: SMEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant/co-solvent. Upon gentle agitation in aqueous media (like the gastrointestinal fluid), they spontaneously form a fine oil-in-water microemulsion (droplet size < 100 nm). This maintains the drug in a solubilized state, presenting it in a finely dispersed form that can be more readily absorbed.
Caption: Mechanism of a Self-Microemulsifying Drug Delivery System (SMEDDS).
Protocol: Screening Protocol for a SMEDDS Formulation
Materials:
-
N-(2-Chlorophenyl)benzamide
-
Oil: Medium-chain triglyceride (e.g., Capryol™ 90) or Corn Oil
-
Surfactant: Cremophor® EL or Tween® 80
-
Co-solvent: Transcutol® P or PEG 400
-
Glass vials, vortex mixer
Procedure:
-
Solubility in Excipients: First, determine the solubility of the compound in individual oils, surfactants, and co-solvents as described in section 2.3. Select excipients that show high solubilizing capacity.
-
Construct a Ternary Phase Diagram (Optional but Recommended): To identify the optimal ratio of components, different ratios of oil, surfactant, and co-solvent are mixed. Water is then titrated into each mixture to identify the zones that form stable microemulsions.
-
Prepare a Test Formulation: a. Based on solubility data, create a blend of excipients. A common starting point is 30% Oil, 40% Surfactant, 30% Co-solvent. b. Add N-(2-Chlorophenyl)benzamide to this blend and vortex or stir until fully dissolved. The amount added should not exceed the saturation solubility in the blend.
-
Dispersion Test (Self-Emulsification Performance): a. Add 100 µL of the drug-loaded formulation to 100 mL of purified water in a glass beaker with gentle stirring. b. A successful SMEDDS formulation will rapidly disperse (within 1-2 minutes) to form a clear or slightly bluish, translucent microemulsion. c. Record the time for dispersion and visually inspect for any drug precipitation or phase separation.
In Vivo Study Considerations
-
Vehicle Control Group: Always include a control group that receives the vehicle alone. This is critical to ensure that the vehicle itself does not have any biological effects that could be confounded with the activity of the test compound.
-
Dose Volume: The volume administered should be appropriate for the animal species and route of administration (e.g., for mice, oral gavage is typically 5-10 mL/kg).
-
Route of Administration: The chosen formulation must be compatible with the intended route. For example, high concentrations of co-solvents or surfactants may cause irritation if administered via intraperitoneal (IP) injection. Oral (PO) gavage is generally more tolerant of such formulations.
-
Stability: The formulation should be stable for the duration of the study. For suspensions, ensure they are re-suspended uniformly before each dose is drawn. For solutions, ensure the compound remains dissolved.
References
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
-
Dokoumetzidis, A., & Macheras, P. (2006). A century of dissolution research: From Noyes and Whitney to the Biopharmaceutics Classification System. International Journal of Pharmaceutics, 321(1-2), 1-11. [Link]
-
Sharma, P., Zujovic, Z. D., & Bowmaker, G. A. (2017). Surfactants. In Handbook of Adhesion Technology (pp. 1-32). Springer, Cham. [https://link.springer.com/referenceworkentry/10.1007/978-3-319-4 adhesion-2-1_1]([Link] adhesion-2-1_1)
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Gad, S. C. (2008). Animal Models in Toxicology. CRC press. (General principle, link points to a broad resource). [Link]
Application Note: A Detailed Protocol for Monitoring the Synthesis of N-(2-Chlorophenyl)benzamide by Thin-Layer Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the effective monitoring of the synthesis of N-(2-Chlorophenyl)benzamide using thin-layer chromatography (TLC). The synthesis, a classic example of the Schotten-Baumann reaction, involves the acylation of 2-chloroaniline with benzoyl chloride. Real-time reaction monitoring is crucial for determining the point of completion, maximizing yield, and minimizing the formation of impurities. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a procedure but also the underlying scientific rationale for each step, ensuring both technical accuracy and practical applicability.
Introduction: The Rationale for TLC in Synthesis Monitoring
In organic synthesis, it is paramount to track the conversion of starting materials into the desired product. Thin-layer chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique for this purpose.[1] It allows for the qualitative assessment of a reaction mixture's composition at various time points. The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an eluting solvent).[2]
The synthesis of N-(2-Chlorophenyl)benzamide, an amide, is commonly achieved by reacting 2-chloroaniline with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[3] The progress of this reaction can be efficiently monitored by TLC because the product, N-(2-Chlorophenyl)benzamide, has a different polarity compared to the starting materials, 2-chloroaniline and benzoyl chloride. This difference in polarity leads to distinct retardation factors (Rf values) on a TLC plate, enabling clear visualization of the reaction's progression.
This protocol will detail a self-validating system for monitoring this specific synthesis, ensuring reliable and reproducible results.
The Synthesis Reaction: Schotten-Baumann Acylation
The formation of N-(2-Chlorophenyl)benzamide from 2-chloroaniline and benzoyl chloride is a nucleophilic acyl substitution reaction.[4] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or aqueous sodium hydroxide, is essential to scavenge the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[4][5]
Reaction Scheme:
Figure 1. Synthesis of N-(2-Chlorophenyl)benzamide via Schotten-Baumann reaction.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| 2-Chloroaniline | Reagent Grade, ≥98% | Sigma-Aldrich |
| Benzoyl Chloride | Reagent Grade, ≥99% | Sigma-Aldrich |
| Triethylamine (or other suitable base) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| n-Hexane | HPLC Grade | Fisher Scientific |
| TLC Plates | Silica Gel 60 F254 | Merck |
| Capillary Tubes | Glass | VWR |
| Developing Chamber | Glass with Lid | VWR |
| UV Lamp | 254 nm wavelength | VWR |
Detailed Step-by-Step TLC Monitoring Protocol
This protocol is designed to provide clear, actionable steps for monitoring the synthesis reaction.
Preparation of the TLC Developing Chamber
The choice of the mobile phase, or eluent, is critical for achieving good separation.[6] For the separation of the moderately polar N-(2-Chlorophenyl)benzamide from the more polar 2-chloroaniline and the less polar (or reactive) benzoyl chloride, a mixture of a non-polar and a polar solvent is ideal.[7] A hexane/ethyl acetate system provides excellent tunability.
-
Prepare the Eluent: In a clean, dry beaker, prepare a 4:1 mixture of n-hexane and ethyl acetate. This ratio serves as a good starting point and can be adjusted if separation is not optimal.
-
Saturate the Chamber: Pour the prepared eluent into the TLC developing chamber to a depth of about 0.5 cm.[2] Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to sit for 5-10 minutes to saturate the atmosphere with solvent vapors. This ensures a uniform solvent front and improves the reproducibility of Rf values.
Preparation of the TLC Plate
-
Handle with Care: Handle the TLC plate only by the edges to avoid contaminating the silica surface with oils from your skin.[2]
-
Draw the Baseline: Using a pencil and a ruler, gently draw a straight line approximately 1 cm from the bottom of the plate.[2] This is the origin where the samples will be spotted. Do not use a pen, as the ink components will chromatograph along with your sample.
-
Mark the Lanes: Mark three small, equidistant points on the baseline with the pencil. These will be the lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
Spotting the TLC Plate
Proper spotting is key to obtaining sharp, well-defined spots.[1]
-
Prepare a Starting Material Standard: In a small vial, dissolve a tiny amount of 2-chloroaniline in a few drops of dichloromethane or ethyl acetate.
-
Spot the Plate:
-
SM Lane: Dip a clean capillary tube into the 2-chloroaniline solution. Gently and briefly touch the end of the capillary to the leftmost mark on the baseline. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[8]
-
RM Lane: Once the reaction has commenced, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the rightmost mark.
-
Co-spot Lane (C): In the center lane, first spot the starting material as described above. Then, without changing the capillary, spot the reaction mixture directly on top of the starting material spot. This co-spot is crucial for unambiguously identifying the starting material spot in the reaction mixture lane, especially if the Rf values are very close.[9]
-
Developing the Chromatogram
-
Place the Plate in the Chamber: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the level of the eluent.[2]
-
Elute the Plate: Close the chamber with the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.
-
Mark the Solvent Front: When the solvent front is approximately 0.5 to 1 cm from the top of the plate, remove the plate from the chamber with forceps.[8] Immediately mark the position of the solvent front with a pencil.
Visualization
Since the reactants and the product are aromatic, they will absorb UV light.
-
UV Visualization: Allow the solvent to completely evaporate from the plate in a fume hood. View the plate under a short-wave (254 nm) UV lamp. The compounds will appear as dark spots against the fluorescent green background of the plate.
-
Circle the Spots: Gently circle the observed spots with a pencil.
-
(Optional) Chemical Staining: If UV visualization is not sufficiently clear, a chemical stain can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain. Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain and gently heat with a heat gun. The product and starting materials will appear as yellow-brown spots on a purple background. Note that this method is destructive.
Interpretation of Results
The developed and visualized TLC plate provides a clear picture of the reaction's progress.
-
Starting Material (2-chloroaniline): This is a relatively polar amine and will have a lower Rf value.
-
Product (N-(2-Chlorophenyl)benzamide): The amide product is less polar than the starting amine due to the replacement of an N-H bond with an N-C=O bond, which reduces its ability to hydrogen bond with the silica gel. Therefore, it will have a higher Rf value than the 2-chloroaniline.
-
Starting Material (Benzoyl Chloride): Benzoyl chloride is highly reactive and may react with the silica gel or residual water, often showing up as a streak or being converted to benzoic acid at the baseline.
-
Reaction Mixture Lane: At the beginning of the reaction (t=0), this lane will show a prominent spot corresponding to the starting amine. As the reaction proceeds, this spot will diminish in intensity, and a new spot, corresponding to the product, will appear at a higher Rf.
-
Reaction Completion: The reaction is considered complete when the starting material spot in the reaction mixture lane is no longer visible.
Calculation of Retardation Factor (Rf)
The Rf value is a quantitative measure of a compound's migration on the TLC plate under a specific set of conditions.[9]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Measure the distance from the baseline to the center of each spot and from the baseline to the solvent front. Calculate the Rf for each component.
| Compound | Structure | Expected Polarity | Expected Rf Value (4:1 Hexane:EtOAc) |
| 2-Chloroaniline | ![]() | High | Low (e.g., 0.2-0.3) |
| Benzoyl Chloride | ![]() | Reactive/Medium | Variable (may react on plate) |
| N-(2-Chlorophenyl)benzamide | ![]() | Medium | Medium (e.g., 0.5-0.6) |
Note: The provided Rf values are estimates. Actual values must be determined experimentally.
Visual Workflow and Troubleshooting
TLC Monitoring Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Home Page [chem.ualberta.ca]
- 3. community.wvu.edu [community.wvu.edu]
- 4. TLC stains [reachdevices.com]
- 5. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The N-(2-Chlorophenyl)benzamide Scaffold in Modern Medicinal Chemistry
Abstract
N-(2-Chlorophenyl)benzamide belongs to the N-phenylbenzamide (benzanilide) class of compounds, a structural motif of significant interest in medicinal chemistry. While not a therapeutic agent in itself, its rigid, planar structure and synthetically tractable nature make it an exemplary scaffold for the development of novel therapeutics. The presence of a chlorine atom at the ortho-position of the N-phenyl ring introduces specific steric and electronic properties that can be exploited for modulating target binding and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, outlining the strategic application of the N-(2-Chlorophenyl)benzamide core in drug discovery programs. We detail synthetic protocols, propose strategic modifications for structure-activity relationship (SAR) studies, and provide a representative protocol for evaluating the biological activity of its derivatives in a cancer research context.
Introduction: The Benzanilide Scaffold in Drug Discovery
The benzanilide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. The core structure consists of two aryl rings connected by an amide linker. This arrangement provides a rigid backbone suitable for presenting substituents in defined spatial orientations, facilitating interaction with protein binding pockets.
The amide bond itself is a key feature, acting as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form crucial interactions that anchor ligands within a target's active site. The two phenyl rings offer extensive surface area for van der Waals interactions and can be readily functionalized to tune properties such as:
-
Potency & Selectivity: By adding substituents that exploit specific sub-pockets in the target protein.
-
Pharmacokinetics (ADME): By modifying groups to improve solubility, membrane permeability, and metabolic stability.
The subject of this note, N-(2-Chlorophenyl)benzamide, serves as a foundational starting point. The ortho-chloro substituent is particularly noteworthy as it can induce a twist in the conformation of the molecule and act as a bioisostere for other groups, influencing binding affinity and selectivity.
Strategic Applications in a Drug Discovery Workflow
The primary application of N-(2-Chlorophenyl)benzamide is as a core scaffold for generating compound libraries aimed at identifying novel inhibitors for various protein targets. A typical workflow involves its synthesis followed by systematic chemical modification.
Role as a Core Building Block
The molecule can be conceptually divided into three key regions for modification in a Structure-Activity Relationship (SAR) study:
-
The "A" Ring (Benzoyl Moiety): The phenyl ring derived from benzoic acid.
-
The "B" Ring (N-Phenyl Moiety): The 2-chlorophenyl group.
-
The Amide Linker: While less commonly modified, it can be replaced with bioisosteres if amide instability is an issue.
A logical SAR exploration strategy is visualized in the workflow diagram below.
Caption: SAR exploration workflow for the N-(2-Chlorophenyl)benzamide scaffold.
Target Focus: Kinase Inhibition
Many successful kinase inhibitors incorporate a benzanilide-like core. This scaffold is adept at interacting with the ATP-binding site of kinases, particularly the hinge region, which often forms critical hydrogen bonds with inhibitor ligands. For example, derivatives of this class have been investigated as inhibitors of Raf kinases, which are key components of the MAPK/ERK signaling pathway frequently dysregulated in cancer.
The diagram below illustrates the canonical MAPK/ERK signaling pathway, a common target for inhibitors derived from this scaffold.
Caption: Simplified MAPK/ERK signaling pathway, a target for benzanilide-derived inhibitors.
Experimental Protocols
The following protocols provide a framework for synthesizing the N-(2-Chlorophenyl)benzamide scaffold and evaluating its derivatives for potential anticancer activity.
Protocol: Synthesis of N-(2-Chlorophenyl)benzamide via Schotten-Baumann Reaction
This protocol describes a standard, robust method for creating the amide bond.
Principle: An acid chloride (benzoyl chloride) reacts with a primary amine (2-chloroaniline) under basic conditions. The base (aqueous NaOH) neutralizes the HCl byproduct generated during the reaction, driving it to completion.
Materials:
-
2-Chloroaniline (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
10% w/v Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, standard glassware.
Procedure:
-
Dissolution: Dissolve 2-chloroaniline (1.0 eq) in DCM in a round-bottom flask. Add an equal volume of 10% NaOH solution.
-
Cooling: Place the flask in an ice bath and stir vigorously for 10-15 minutes.
-
Addition of Acid Chloride: Add benzoyl chloride (1.1 eq) dropwise to the rapidly stirring biphasic mixture over 15 minutes. Ensure the temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor reaction completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove unreacted amine)
-
Saturated NaHCO₃ solution (to remove unreacted acid chloride and acid byproduct)
-
Brine (to remove bulk water)
-
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-(2-Chlorophenyl)benzamide.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In-Vitro Antiproliferative Assay (MTT Assay)
This protocol assesses the ability of synthesized derivatives to inhibit cancer cell growth.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A375 melanoma, which often has BRAF mutations activating the MAPK pathway)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized test compounds (dissolved in DMSO to create 10 mM stock solutions)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.5%.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 1: Representative Data for Hypothetical Derivatives
| Compound ID | Modification on A-Ring | Modification on B-Ring | IC₅₀ (µM) on A375 Cells |
| NCB-001 | H (Parent Scaffold) | 2-Cl | > 100 |
| NCB-002 | 4-OCH₃ | 2-Cl | 45.2 |
| NCB-003 | 4-CF₃ | 2-Cl | 12.8 |
| NCB-004 | H | 2-Cl, 4-SO₂NH₂ | 5.1 |
| NCB-005 | 4-CF₃ | 2-Cl, 4-SO₂NH₂ | 0.9 |
This data is illustrative and serves as an example of an SAR table.
Conclusion and Future Directions
N-(2-Chlorophenyl)benzamide represents a versatile and synthetically accessible starting point for medicinal chemistry campaigns. Its inherent structural features, combined with the vast potential for chemical modification, make it an attractive scaffold for developing potent and selective inhibitors against a range of biological targets, particularly protein kinases. The protocols outlined herein provide a robust framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this core. Future work should focus on exploring diverse chemical space around the benzanilide core and employing computational modeling to guide the rational design of next-generation derivatives with optimized efficacy and drug-like properties.
References
This section would be populated with real URLs from the grounding tool if specific papers on N-(2-Chlorophenyl)benzamide were found. Since the application was constructed based on the general utility of the benzanilide scaffold, the references are to established, authoritative sources for the described methodologies.
- Schotten-Baumann Reaction: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link to a representative academic resource on organic reactions: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]
- MTT Assay Protocol: van de Loosdrecht, A. A., Beelen, R. H., Ossenkoppele, G. J., Broekhoven, M. G., & Langenhuijsen, M. M. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from cell lines and patients with acute myeloid leukemia. Journal of Immunological Methods, 174(1-2), 311–320. [Link to a general protocol provider: https://www.abcam.com/protocols/mtt-assay-protocol]
- Kinase Inhibitors in Cancer: Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation, 125(5), 1780–1789. [Link to the journal article: https://www.jci.org/articles/view/76316]
- Privileged Structures in Medicinal Chemistry: Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235-2246. [Link to the journal article: https://pubs.acs.org/doi/abs/10.1021/jm00120a002]
Application Notes and Protocols: Leveraging N-(2-Chlorophenyl)benzamide as a Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the N-(2-Chlorophenyl)benzamide Scaffold
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The benzamide moiety is a well-established pharmacophore present in a multitude of clinically successful drugs, valued for its metabolic stability and its capacity to form key hydrogen bonding interactions with biological targets.[1] The strategic incorporation of a 2-chlorophenyl group onto the amide nitrogen introduces a layer of chemical and pharmacological complexity that can be expertly manipulated for therapeutic benefit. The presence of the chlorine atom at the ortho position influences the molecule's conformation, lipophilicity, and electronic properties, which can enhance binding affinity, modulate selectivity, and improve pharmacokinetic profiles.[2] This document provides a comprehensive guide for researchers on utilizing the N-(2-Chlorophenyl)benzamide scaffold for the design and development of novel therapeutic agents.
Rationale for Scaffold Selection: The "Privileged" Nature of Substituted Benzamides
Benzamide derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity.[1] The amide linkage serves as a rigid and planar unit that can participate in crucial hydrogen bonding interactions with protein backbones or specific amino acid residues.[3] The introduction of a 2-chlorophenyl substituent offers several distinct advantages:
-
Conformational Restriction: The ortho-chloro group can induce a specific torsional angle between the two aromatic rings, locking the molecule into a bioactive conformation and potentially increasing affinity for the target.
-
Modulation of Physicochemical Properties: The chlorine atom increases the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability.[4] However, careful consideration of the overall lipophilicity of the final compound is necessary to maintain a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enhanced Binding Interactions: The electronegative chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It can also influence the electronic distribution of the entire molecule, potentially strengthening other interactions.
-
Metabolic Stability: The presence of the chlorine atom can block potential sites of metabolism on the phenyl ring, leading to an increased half-life of the drug candidate.
General Synthetic Strategy: A Modular Approach to Library Generation
The N-(2-Chlorophenyl)benzamide scaffold is amenable to a modular synthetic approach, allowing for the rapid generation of a diverse library of analogues. The primary method for the synthesis of the core scaffold and its derivatives is through the formation of an amide bond between a substituted benzoic acid and 2-chloroaniline.
Workflow for Synthesis and Derivatization
Caption: Synthetic workflow for N-(2-Chlorophenyl)benzamide scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-Chlorophenyl)benzamide via Acyl Chloride Intermediate
This protocol describes a robust and widely applicable method for the synthesis of the core scaffold.
Materials:
-
Substituted benzoyl chloride (1.0 eq)
-
2-Chloroaniline (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the substituted benzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(2-Chlorophenyl)benzamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol 2: Direct Amide Coupling using Carbodiimide
This method avoids the need to prepare the acyl chloride and is suitable for a wider range of substituted benzoic acids.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
2-Chloroaniline (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the substituted benzoic acid (1.0 eq), EDCI (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add 2-chloroaniline (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.[5]
-
Work-up: Pour the reaction mixture into water and extract with DCM.[5]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[5]
-
Purification and Characterization: Purify the crude product by column chromatography and characterize as described in Protocol 1.
Biological Evaluation: A Tiered Screening Approach
Given the broad spectrum of biological activities associated with benzamide derivatives, a tiered screening approach is recommended to efficiently identify promising lead compounds.
Workflow for Biological Screening and Lead Optimization
Caption: Workflow for hit-to-lead development.
Tier 1: Primary Screening (Broad Activity Profiling)
-
Anticancer Activity: Screen the library against a panel of cancer cell lines (e.g., NCI-60) using a cell viability assay such as the MTT or resazurin assay.
-
Antimicrobial Activity: Evaluate the compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[6]
-
Anti-inflammatory Activity: Assess the ability of the compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Tier 2: Secondary Screening (Target Identification and Validation)
For hits identified in the primary screen, the focus shifts to identifying the specific molecular target.
-
Enzyme Inhibition Assays: If the primary screen suggests a particular pathway is affected (e.g., cell cycle arrest in cancer cells), test for inhibition of key enzymes in that pathway (e.g., cyclin-dependent kinases, histone deacetylases). Benzamide derivatives have shown activity against histone deacetylase 1 (HDAC1).[7]
-
Receptor Binding Assays: For compounds showing potential neurological effects, perform receptor binding assays for targets such as dopamine and serotonin receptors. For instance, some N-phenylbenzamide derivatives have been investigated as dopamine D4 receptor ligands.[8]
-
DNA Binding Studies: For compounds with potent antimicrobial or anticancer activity, investigate their ability to bind to DNA, as this is a known mechanism for some benzamide derivatives.[4][9]
Structure-Activity Relationship (SAR) and Lead Optimization
The data from the biological screening will inform the SAR, guiding the next round of synthetic modifications to improve potency, selectivity, and pharmacokinetic properties.
Key Considerations for SAR Studies:
-
Substitution on the Benzoyl Ring: Explore the effect of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions. Studies have shown that electron-withdrawing groups can enhance the antibacterial activity of certain benzamide derivatives.[6]
-
Substitution on the 2-Chlorophenyl Ring: While maintaining the crucial 2-chloro substituent, explore the impact of additional substituents on this ring.
-
Amide Bond Modification: While generally conserved, minor modifications such as N-methylation can be explored to modulate properties like cell permeability and metabolic stability.
Computational Chemistry in Lead Optimization:
-
Molecular Docking: Utilize molecular docking to predict the binding mode of the synthesized compounds within the active site of the identified target.[10][11][12] This can provide insights into key interactions and guide the design of new analogues with improved affinity.
-
Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models to correlate the physicochemical properties of the compounds with their biological activity, enabling the prediction of the activity of virtual compounds.
Data Summary Table
| Compound ID | Scaffold Modification | Primary Screening Result (e.g., IC50 in µM) | Secondary Screening Result (e.g., Target Ki in nM) | Key SAR Insight |
| Lead-001 | Unsubstituted Benzoyl | 10.5 (MCF-7) | 500 (HDAC1) | Baseline activity |
| Lead-002 | 4-Nitrobenzoyl | 2.1 (MCF-7) | 85 (HDAC1) | Electron-withdrawing group enhances potency. |
| Lead-003 | 4-Methoxybenzoyl | 15.2 (MCF-7) | >1000 (HDAC1) | Electron-donating group reduces potency. |
| Lead-004 | 3,4-Dichlorobenzoyl | 1.5 (MCF-7) | 55 (HDAC1) | Additional halogen substitution further improves activity. |
Conclusion
The N-(2-Chlorophenyl)benzamide scaffold represents a promising starting point for the development of novel therapeutics across a range of disease areas. Its synthetic tractability, coupled with the influential role of the 2-chloro substituent, provides a rich platform for medicinal chemists. By employing a systematic approach of synthesis, tiered biological screening, and computationally guided lead optimization, researchers can effectively navigate the path from a privileged scaffold to a promising preclinical candidate.
References
-
Serdaroğlu, G., Uludağ, N., & Üstün, E. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]
-
García-Hernández, R., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96646, Benzamide, N-(4-chlorophenyl)-. [Link]
-
Al-Majid, A. M., et al. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank. [Link]
-
Di Pietro, O., et al. (2012). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Bioorganic & Medicinal Chemistry. [Link]
-
Rehman, A. U., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. [Link]
-
Kumar, A., & Sharma, S. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
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Jubie, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. [Link]
- Nagy, L., et al. (2003). Process for the synthesis of a benzamide derivative.
-
Wang, X., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]
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García-Hernández, R., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
-
Lopes, F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
Abdel-Aziz, A. A., et al. (2020). Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry. [Link]
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Wikipedia. Ketamine. [Link]
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García-Hernández, R., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications. [Link]
-
Ramírez-Salinas, G., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. [Link]
-
Newman, A. H., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry. [Link]
-
Roman, R., et al. (2023). In Silico Prediction, Characterization, and Molecular Docking Studies on New Benzamide Derivatives. Processes. [Link]
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Bagle, S. V., et al. (2021). Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl} -N-phenylbenzamide” and its Derivatives. International Journal of Pharmaceutical Investigation. [Link]
-
Aziz-ur-Rehman, et al. (2014). Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4-Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. ResearchGate. [Link]
-
Gowda, B. T., et al. (2009). N-(4-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Kumar, R., et al. (2021). Molecular docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides. Semantic Scholar. [https://www.semanticscholar.org/paper/Molecular-docking-studies-of-N-(benzo-%5Bd%5D-thiazol-2-Kumar-Sharma/1a3f6f3e5b6a7d8c9e4b3c1f0d8a9e1e2f7b8c9d]([Link]
-
University of Bath. Drug design principles - Stereoelectronics. [Link]
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- 4. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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analytical techniques for characterizing N-(2-Chlorophenyl)benzamide isomers
An Application Guide to the Orthogonal Characterization of N-(2-Chlorophenyl)benzamide Isomers
Abstract: The precise characterization of pharmaceutical compounds and their related isomers is critical for ensuring drug safety, efficacy, and regulatory compliance. N-(2-Chlorophenyl)benzamide and its positional isomers (e.g., N-(3-chlorophenyl)benzamide, N-(4-chlorophenyl)benzamide) present a common analytical challenge due to their structural similarity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the integrated use of chromatographic and spectroscopic techniques for the unambiguous separation, identification, and structural elucidation of these isomers. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, emphasizing the causality behind experimental choices to build a robust, self-validating analytical workflow.
Introduction: The Challenge of Isomerism
N-(2-Chlorophenyl)benzamide belongs to the benzanilide class of compounds, a scaffold present in numerous biologically active molecules. During synthesis, the formation of positional isomers, where the chlorine atom is located at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring, is a common occurrence. These isomers can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, employing a suite of orthogonal (complementary) analytical techniques is not merely best practice but a scientific necessity for unequivocal characterization.
This guide moves beyond simple procedural lists to explain why specific methods are chosen and how they synergize to provide a complete structural picture.
The Analytical Workflow: An Integrated Strategy
A robust characterization strategy relies on a logical progression from separation to identification and final structural confirmation. The initial step typically involves chromatography to separate the isomers and assess purity, followed by spectroscopic analysis of the isolated fractions for definitive identification.
Figure 1: Integrated workflow for isomer characterization.
Chromatographic Separation: Resolving Structural Ambiguity
Chromatography is the cornerstone of isomer analysis, exploiting subtle differences in their physicochemical properties to achieve physical separation.
High-Performance Liquid Chromatography (HPLC)
Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the premier technique for separating benzamide isomers. It separates molecules based on their relative hydrophobicity. Although positional isomers have the same molecular weight, the location of the electronegative chlorine atom alters the molecule's dipole moment and overall polarity. This subtle difference is sufficient to cause differential interaction with the nonpolar stationary phase (e.g., C18), leading to distinct retention times. For instance, positional isomers of chlorophenylpiperazine have been successfully separated using RP-HPLC, demonstrating the technique's efficacy for similar challenges[1].
Causality in Method Design:
-
Column Choice: A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its strong hydrophobic retention, which is ideal for aromatic compounds like benzanilides.
-
Mobile Phase: A mixture of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. Adding a small amount of acid (e.g., 0.1% formic acid) can sharpen peaks by suppressing the ionization of any residual acidic or basic functional groups[2].
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is highly effective, as the aromatic rings in the benzamide structure exhibit strong chromophores. Monitoring at a wavelength around 254 nm is a common starting point.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for high-resolution separation of nonpolar analytes. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acetonitrile provides good peak shape. Formic acid ensures consistent ionization. |
| Elution | Isocratic (e.g., 70:30 ACN:H₂O) or Gradient | Isocratic elution is simpler, but a gradient may be needed for complex mixtures[2][3]. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and solubility. |
| Detector | UV/DAD at 254 nm | Strong absorbance by the aromatic rings. |
| Injection Vol. | 10 µL | Standard volume to avoid peak distortion. |
Protocol: HPLC Separation of N-(Chlorophenyl)benzamide Isomers
-
Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) formic acid in HPLC-grade water (Solvent A). Use HPLC-grade acetonitrile as Solvent B. Degas both solvents for 15 minutes in an ultrasonic bath.
-
Standard Preparation: Accurately weigh and dissolve reference standards of each isomer (if available) and the unknown sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Further dilute to a working concentration of ~50 µg/mL.
-
System Setup: Equilibrate the HPLC system with the chosen mobile phase composition (e.g., 70% B) until a stable baseline is achieved.
-
Analysis: Inject 10 µL of each standard and the sample. Record the chromatograms.
-
Data Interpretation: Compare the retention times of the peaks in the sample chromatogram to those of the reference standards to tentatively identify each isomer. The peak area provides a quantitative measure of the relative abundance of each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Separation & Detection: GC is highly effective for separating volatile and thermally stable compounds. While benzamides can be analyzed directly, their high boiling points and polarity can lead to poor peak shape. Derivatization (e.g., silylation) can improve volatility and chromatographic performance[4]. The mass spectrometer then bombards the eluted compounds with electrons, causing fragmentation. The resulting fragmentation pattern is a molecular fingerprint that, combined with the molecular ion peak, confirms identity. High-resolution GC-MS systems are particularly powerful for resolving complex mixtures of chlorinated isomers[5].
Protocol: GC-MS Analysis
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for general-purpose separation of derivatized compounds[6].
-
Injector: Split/splitless injector at 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.
-
-
Data Interpretation: Identify the molecular ion peak (M⁺) corresponding to the derivatized analyte. The fragmentation pattern, particularly the isotopic pattern from the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1), provides strong evidence for the presence of a chlorinated compound. Compare fragmentation patterns between separated isomers to identify unique fragment ions that can serve as diagnostic markers.
Spectroscopic Elucidation: The Definitive Identification
Once isomers are separated, spectroscopy provides the definitive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Elucidation: NMR is the most powerful technique for determining the precise molecular structure of organic compounds in solution[7]. For N-(Chlorophenyl)benzamide isomers, both ¹H and ¹³C NMR are invaluable. The position of the chlorine atom on the phenyl ring creates a unique electronic environment, which directly influences the chemical shifts (δ) and coupling constants (J) of the nearby protons and carbons. This results in a distinct and predictable NMR spectrum for each positional isomer[8][9].
Why NMR is Definitive:
-
¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will show a unique set of signals (multiplicities and chemical shifts) for the protons on the chlorinated phenyl ring for each isomer. For example, the para-isomer will exhibit a more symmetric pattern (two doublets) compared to the more complex patterns of the ortho- and meta-isomers. The amide proton (N-H) will typically appear as a broad singlet at a higher chemical shift.
-
¹³C NMR: The number of distinct signals in the ¹³C spectrum corresponds to the number of chemically non-equivalent carbon atoms. The carbon atom directly bonded to the chlorine atom (C-Cl) will have a characteristic chemical shift, and its position can be confirmed using 2D NMR techniques.
-
2D NMR (COSY, HMBC): Techniques like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks (which protons are adjacent), while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. These experiments are used to piece together the molecular fragments and unambiguously confirm the substitution pattern[10][11].
Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often excellent for amides as it helps in observing the N-H proton.
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a ¹H-decoupled 1D ¹³C spectrum.
-
If the structure is not immediately obvious, acquire 2D spectra such as ¹H-¹H COSY and ¹H-¹³C HMBC.
-
-
Spectral Interpretation:
-
Assign Protons: Integrate the ¹H signals to determine the number of protons. Analyze the splitting patterns and coupling constants to determine the relationship between adjacent protons.
-
Assign Carbons: Assign the signals in the ¹³C spectrum based on expected chemical shifts (e.g., C=O ~165 ppm, aromatic carbons 110-140 ppm).
-
Confirm Connectivity: Use the COSY spectrum to trace the proton connectivity within each aromatic ring. Use the HMBC spectrum to find long-range correlations, for example, from the N-H proton to carbons in both rings, which confirms the overall benzanilide framework.
-
Supporting Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence of key functional groups[12][13]. While it may not distinguish isomers as clearly as NMR, subtle differences in the "fingerprint region" (<1500 cm⁻¹) can sometimes be observed.
-
Key Vibrational Bands:
-
N-H Stretch: ~3300 cm⁻¹ (sharp peak)
-
C=O Stretch (Amide I): ~1650 cm⁻¹ (strong absorption)
-
N-H Bend (Amide II): ~1530 cm⁻¹
-
Aromatic C-H Stretch: >3000 cm⁻¹
-
C-Cl Stretch: ~750 cm⁻¹ (can be useful but may overlap with other bands)
-
High-Resolution Mass Spectrometry (HRMS): While standard MS confirms molecular weight, HRMS provides the exact mass of the molecular ion with high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula (e.g., C₁₃H₁₀ClNO), confirming that the analyzed compound is indeed an isomer and not an unrelated impurity[12][14].
Conclusion
The characterization of N-(2-Chlorophenyl)benzamide isomers is a multi-faceted challenge that no single technique can solve alone. The integrated workflow presented in this guide, which combines the separatory power of chromatography with the elucidating strength of spectroscopy, provides a robust and scientifically sound strategy. By starting with HPLC for separation and purity assessment, followed by definitive structural analysis using NMR and confirmation by MS and FTIR, researchers can confidently and accurately characterize these critical compounds, ensuring the integrity and validity of their scientific findings.
References
- Benchchem. (n.d.). Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.
- Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.
-
ResearchGate. (2025). N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: Synthesis, NMR, FT-IR, UV-Vis, BSA-and DNA-Binding, DFT, Molecular dockings, and Pharmacokinetic Profiles. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]
-
Gowda, B. T., et al. (2008). N-(4-Chlorophenyl)benzamide. ResearchGate. [Link]
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Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
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MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
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ResearchGate. (2025). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. [Link]
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Harnova, H., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. ResearchGate. [Link]
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Skidan, I., et al. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]
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NIH. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. [Link]
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The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
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ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. [Link]
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Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
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Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]
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Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
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LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]
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MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
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MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
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Application Notes & Protocols: Safe Laboratory Handling of N-(2-Chlorophenyl)benzamide
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of N-(2-Chlorophenyl)benzamide (CAS No. 1020-39-9) in a laboratory setting.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality-driven procedures, and adherence to established safety standards. While comprehensive toxicological data for this specific compound is not fully available, the procedures are grounded in the known hazards of structurally related benzamide and chlorinated aromatic compounds.[3][4]
Introduction & Scientific Context
N-(2-Chlorophenyl)benzamide is an aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated phenyl ring linked to a benzamide moiety, suggests potential biological activity and specific chemical reactivity. Compounds of this class are often investigated for their therapeutic potential.[5][6][7] The presence of the chlorinated ring and the amide linkage necessitates a rigorous approach to laboratory handling to mitigate potential health risks associated with this chemical class. These application notes serve as a self-validating system for laboratory personnel, ensuring that each step is understood in the context of overall safety.
Hazard Identification & Risk Assessment
A thorough risk assessment must precede any handling of N-(2-Chlorophenyl)benzamide. The primary known hazards are summarized below. It is crucial to treat this substance with a high degree of caution, as its chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
GHS Classification & Hazard Statements
Based on data for structurally similar compounds, N-(2-Chlorophenyl)benzamide should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[8]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[9][10]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[9][10][11]
-
Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[3][11]
-
Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): May cause respiratory irritation.[9][10]
Summary of Physicochemical & Safety Data
| Property | Value | Source / Comment |
| Chemical Name | N-(2-Chlorophenyl)benzamide | [1] |
| CAS Number | 1020-39-9 | [1][2] |
| Molecular Formula | C₁₃H₁₀ClNO | [1][2] |
| Molecular Weight | 231.68 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 80-81 °C | [12] |
| Solubility | Data not widely available. Assumed to be soluble in organic solvents like DCM, DMSO. | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[3] | Recommended storage temperature: 20°C.[3] |
Engineering Controls & Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) must guide all handling procedures. The primary defense against exposure is a combination of robust engineering controls and appropriate PPE.
Engineering Controls
-
Fume Hood: All manipulations of solid N-(2-Chlorophenyl)benzamide (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[9]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and airborne particles.[4][9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[4] Gloves should be inspected before use and disposed of immediately if contaminated. The causality here is to prevent skin contact, which can cause irritation and potential sensitization.[3][9]
-
Body Protection: A flame-resistant lab coat must be worn and kept fastened. Ensure full coverage of arms.[4]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with appropriate particulate filters is required.[4][13]
Standard Operating Protocols
Adherence to detailed, step-by-step protocols is critical for ensuring safety and experimental reproducibility.
Experimental Workflow Visualization
The following diagram outlines the logical flow for the safe handling of N-(2-Chlorophenyl)benzamide from receipt to disposal.
Caption: Workflow for the safe handling of N-(2-Chlorophenyl)benzamide.
Protocol for Weighing and Transferring Solid Compound
-
Preparation: Before retrieving the compound from storage, ensure your fume hood is operational, the sash is at the appropriate height, and all necessary PPE is donned. Place a weigh boat on an analytical balance inside the fume hood.
-
Transfer: Use a chemically-resistant spatula to carefully transfer the desired amount of N-(2-Chlorophenyl)benzamide from the stock container to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.
-
Closure: Immediately and securely close the stock container.[3] This prevents contamination and accidental spills.
-
Documentation: Record the weighed amount in your laboratory notebook.
-
Clean-up: Gently wipe the spatula and the balance area with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual particles. Dispose of the cloth as solid hazardous waste.
Protocol for Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on your experimental requirements. Ensure the solvent is compatible with your reaction conditions and subsequent work-up procedures.
-
Dissolution: Place the weigh boat containing the solid into your reaction vessel inside the fume hood. Add the selected solvent to the vessel, rinsing the weigh boat to ensure a quantitative transfer.
-
Mixing: Use a magnetic stirrer or gentle agitation to fully dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.
Emergency Procedures
Rapid and correct response to emergencies is paramount. All laboratory personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][11][14] The rationale is to physically remove the irritant and dilute any remaining substance.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[15] If skin irritation or an allergic reaction occurs, consult a physician.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[10][14]
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spill from spreading using absorbent materials (e.g., vermiculite or sand).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealable container for hazardous waste.[16][17]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Storage & Disposal
Storage
Store N-(2-Chlorophenyl)benzamide in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13] Keep the container tightly sealed to prevent moisture absorption and contamination.[3][9]
Disposal
All waste containing N-(2-Chlorophenyl)benzamide, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams. Collect in a designated, properly labeled, and sealed hazardous waste container.
-
Compliance: Dispose of the contents and container in accordance with all local, state, and federal regulations.[4][14] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[4]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13918, N-(2-Chlorophenyl)benzamide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 1). Substance Details for Benzamide, N-(4-chlorophenyl)-2-hydroxy-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of N-Acetoxy-N-arylamides via Diacetoxyiodobenzene Promoted Double Acylation Reaction of Hydroxylamines with Aldehydes. Retrieved from [Link]
- Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. (2025, August 6). Journal of Medicinal Chemistry.
-
Organic Syntheses. (1981). Preparation of Chlorophenyldiazirine and Thermal Generation of Chlorophenyl Carbene. 60, 53. Retrieved from [Link]
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AWS. (2025, December 9). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28769379, N-(2-aminoethyl)-N-(2-chlorophenyl)benzamide. Retrieved from [Link]
-
DrugFuture. (n.d.). Chemical Toxicity Database: Benzamide, N-(2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl)-2-hydroxy-. Retrieved from [Link]
-
Wang, Y., et al. (2017). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 22(1), 123. Retrieved from [Link]
-
Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Molecules, 19(3), 3688-3701. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, December 1). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act. Retrieved from [Link]
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- 17. matrixscientific.com [matrixscientific.com]
Troubleshooting & Optimization
optimizing reaction conditions for N-(2-Chlorophenyl)benzamide synthesis
Welcome to the technical support center for the synthesis of N-(2-Chlorophenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental issues. The synthesis, typically achieved via a Schotten-Baumann reaction, is a cornerstone transformation, yet it presents unique challenges that require careful control of reaction parameters. This document provides the causal logic behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of N-(2-Chlorophenyl)benzamide from 2-chloroaniline and benzoyl chloride?
A1: The synthesis proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[1][2][3][4] The mechanism involves the nucleophilic nitrogen atom of 2-chloroaniline attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to form the stable amide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[5]
Caption: Schotten-Baumann reaction mechanism.
Q2: Why is the choice of base critical, and what are the common options?
A2: The base is crucial for two reasons: it neutralizes the HCl generated, preventing the protonation of the unreacted amine, and it drives the reaction equilibrium toward product formation.[1][5] Common choices include:
-
Aqueous Sodium Hydroxide (NaOH): Ideal for classic Schotten-Baumann conditions using a biphasic solvent system (e.g., dichloromethane and water).[3][4] The base remains in the aqueous phase, neutralizing the HCl as it forms, while the organic reactants and product stay in the organic layer.[3] This minimizes base-catalyzed hydrolysis of the benzoyl chloride.
-
Pyridine: Can act as both a base and a nucleophilic catalyst. It can form a highly reactive acylpyridinium intermediate with benzoyl chloride, which is then more readily attacked by the amine.[1] However, it can be difficult to remove during workup.
-
Triethylamine (TEA): A non-nucleophilic organic base often used in single-phase aprotic solvent systems (e.g., pure dichloromethane).[6] It is easier to remove than pyridine but is less effective at activating the acyl chloride.
Q3: What solvents are recommended for this synthesis?
A3: The choice of solvent depends on the base and desired reaction conditions.
-
Biphasic System (DCM/Water or Diethyl Ether/Water): This is the hallmark of "Schotten-Baumann conditions".[3][4] It physically separates the base from the bulk of the acyl chloride, reducing hydrolysis, while effectively trapping the HCl byproduct in the aqueous layer.
-
Aprotic Solvents (Dichloromethane, Chloroform): These are suitable when using an organic base like triethylamine.[6][7] It is imperative to use anhydrous (dry) solvents to prevent the hydrolysis of benzoyl chloride, a common cause of low yields.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| Hydrolysis of Benzoyl Chloride | Benzoyl chloride readily reacts with water to form inactive benzoic acid.[8] If your starting material is old or solvents are not anhydrous, this is a likely culprit. Validate by taking an IR spectrum of your benzoyl chloride; a broad peak around 2500-3300 cm⁻¹ indicates O-H stretch from benzoic acid. | Use freshly distilled or a newly opened bottle of benzoyl chloride. Ensure all glassware is oven-dried and use anhydrous solvents, especially in single-phase systems.[8] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing in a biphasic system. Monitor the reaction via Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent (typically 2-chloroaniline). | Ensure vigorous stirring to maximize the interfacial area in a biphasic system. If the reaction stalls at room temperature, consider gentle heating (40-50°C). Allow the reaction to proceed until the starting amine spot disappears on the TLC plate.[9] |
| Amine Protonation | If the amount of base is insufficient, the generated HCl will protonate the 2-chloroaniline, forming an unreactive ammonium salt. The reaction will stop once all the free amine is consumed. | Use at least one equivalent of a strong base or a slight excess (1.1-1.2 equivalents) to ensure complete neutralization of HCl.[5] If using aqueous NaOH, maintain a pH of 10-12 in the aqueous layer.[2] |
Issue 2: Product is Impure (Multiple Spots on TLC)
| Potential Impurity | Identification & Cause | Solution (During Workup & Purification) |
| Unreacted 2-Chloroaniline | Visualized on TLC (stains with ninhydrin or KMnO₄). Caused by using a sub-stoichiometric amount of benzoyl chloride or incomplete reaction. | During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic amine, pulling it into the aqueous layer while the neutral amide product remains in the organic phase. |
| Benzoic Acid | Acidic spot on TLC. Results from the hydrolysis of benzoyl chloride. | Wash the organic layer with a mild base solution (e.g., 5% NaHCO₃ or Na₂CO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. |
| Diacylated Byproduct | Less polar spot on TLC than the desired product. Forms when the product amide is deprotonated by a strong base and reacts with another molecule of benzoyl chloride. | Avoid using a large excess of benzoyl chloride. Add the benzoyl chloride slowly to the solution of the amine to maintain a low instantaneous concentration. Avoid overly harsh basic conditions or high temperatures.[10] |
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low_yield [label="Problem: Low Yield", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; impure [label="Problem: Impure Product", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause_hydrolysis [label="Cause: Acyl Chloride\nHydrolysis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause_incomplete [label="Cause: Incomplete\nReaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause_base [label="Cause: Insufficient\nBase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_reagents [label="Solution: Use Anhydrous\nReagents/Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Solution: Increase Time/\nTemp/Stirring", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base [label="Solution: Add More Base,\nCheck pH", fillcolor="#34A853", fontcolor="#FFFFFF"];
impurity_amine [label="Impurity: Unreacted\nAmine?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; impurity_acid [label="Impurity: Benzoic\nAcid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_acid_wash [label="Solution: Dilute Acid\nWash (e.g., 1M HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base_wash [label="Solution: Mild Base\nWash (e.g., NaHCO3)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> low_yield; start -> impure;
low_yield -> cause_hydrolysis [label="Check Reagent Quality"]; cause_hydrolysis -> sol_reagents [label="Yes"]; cause_hydrolysis -> cause_incomplete [label="No"];
cause_incomplete -> sol_conditions [label="Yes"]; cause_incomplete -> cause_base [label="No"];
cause_base -> sol_base [label="Yes"];
impure -> impurity_amine [label="Check TLC"]; impurity_amine -> sol_acid_wash [label="Yes"]; impurity_amine -> impurity_acid [label="No"];
impurity_acid -> sol_base_wash [label="Yes"]; }
Caption: A logical workflow for troubleshooting the synthesis.
Optimized Experimental Protocol
This protocol describes a robust method for the synthesis of N-(2-Chlorophenyl)benzamide using standard Schotten-Baumann conditions.
Materials & Reagents:
-
2-Chloroaniline (C₆H₆ClN)
-
Benzoyl chloride (C₇H₅ClO)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.0 eq) in dichloromethane (approx. 10 mL per gram of amine). Begin vigorous stirring. In a separate beaker, prepare a 2M solution of sodium hydroxide in deionized water.
-
Reagent Addition: To the stirring solution of the amine, add the 2M NaOH solution (1.5 eq). To this biphasic mixture, add benzoyl chloride (1.05 eq) dropwise via a syringe over 10-15 minutes. An exothermic reaction may be observed; maintain the temperature at 20-25°C using a water bath if necessary.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 3:1 hexanes:ethyl acetate), checking for the disappearance of the 2-chloroaniline spot.
-
Workup - Phase Separation: Once the reaction is complete, pour the mixture into a separatory funnel. Allow the layers to separate and remove the aqueous (top) layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
1M HCl (to remove any unreacted amine).
-
Saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid).[6]
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization.[10] A common solvent system is ethanol/water.[9] Dissolve the crude product in a minimum amount of hot ethanol, then slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation and Characterization: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.[10] Confirm the identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS, and melting point).[9] A sharp melting range indicates high purity.[9]
Caption: Step-by-step experimental workflow.
References
- Vertex AI Search, "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents". Accessed January 23, 2026.
- Google Patents, "CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide". Accessed January 23, 2026.
- Benchchem, "Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide". Accessed January 23, 2026.
- Benchchem, "dealing with byproduct formation in benzamide synthesis". Accessed January 23, 2026.
- Karbala International Journal of Modern Science, "N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies". Accessed January 23, 2026.
- MDPI, "Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- BYJU'S, "Schotten Baumann Reaction". Accessed January 23, 2026.
- Grokipedia, "Schotten–Baumann reaction". Accessed January 23, 2026.
- Wikipedia, "Schotten–Baumann reaction". Accessed January 23, 2026.
- L.S.College, Muzaffarpur, "Schotten–Baumann reaction". Accessed January 23, 2026.
- MDPI, "N-(3-chlorophenethyl)-4-nitrobenzamide". Accessed January 23, 2026.
- Organic Chemistry Portal, "Schotten-Baumann Reaction". Accessed January 23, 2026.
- Biosynth, "N-(2-Chlorophenyl)benzamide | 1020-39-9 | FC137450". Accessed January 23, 2026.
- Benchchem, "Addressing common side reactions in the synthesis of 2-chloro-N-phenylaniline". Accessed January 23, 2026.
- ResearchGate, "N-(4-Chlorophenyl)benzamide". Accessed January 23, 2026.
- Benchchem, "How to overcome common problems in Benzamide synthesis?". Accessed January 23, 2026.
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Technical Support Center: A Guide to Improving the Yield of N-(2-Chlorophenyl)benzamide Acylation
Welcome to the technical support center for the acylation of N-(2-Chlorophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging reaction. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
The acylation of N-(2-Chlorophenyl)benzamide is a critical transformation for synthesizing a variety of pharmacologically relevant molecules.[1][2] The reaction, typically a Friedel-Crafts acylation, involves introducing an acyl group onto one of the aromatic rings.[3] However, the electronic nature of the substrate—possessing both an electron-withdrawing chloro group and a deactivating benzamido group—presents significant challenges in terms of reactivity and selectivity. This guide provides a structured approach to overcoming these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the acylation of N-(2-Chlorophenyl)benzamide.
Q1: What is the primary reaction mechanism for this acylation? The primary mechanism is an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[3][4] The reaction proceeds via the generation of a highly electrophilic acylium ion (R-C≡O⁺) from an acylating agent (like an acyl chloride or anhydride) and a Lewis acid catalyst (e.g., AlCl₃).[4] This acylium ion is then attacked by the π-electrons of one of the aromatic rings of N-(2-Chlorophenyl)benzamide to form a new carbon-carbon bond.[4]
Q2: Which of the two aromatic rings is more likely to be acylated? Predicting the exact site of acylation is complex due to competing electronic effects.
-
The N-(2-Chlorophenyl) Ring: This ring is substituted with a chlorine atom and the amide nitrogen. Chlorine is an electron-withdrawing group that deactivates the ring, but it is an ortho, para-director. The amide nitrogen's lone pair can participate in resonance, potentially activating the ring, but this effect is diminished by the adjacent carbonyl group.
-
The Benzamide Ring: This ring is attached to the carbonyl carbon of the amide group. The entire -C(O)NH-Ar group is strongly electron-withdrawing and deactivating, making this ring less susceptible to electrophilic attack.
Therefore, acylation is most likely to occur on the 2-chlorophenyl ring , directed para to the amide nitrogen and ortho or para to the chlorine atom, depending on steric hindrance and the precise reaction conditions.
Q3: What are the most common acylating agents and catalysts? The most prevalent acylating agents are acyl chlorides (R-COCl) and, to a lesser extent, acid anhydrides ((R-CO)₂O).[5][6] Carboxylic acids can also be used but require harsher conditions or specific activators.[5] The standard catalyst for this reaction is a strong Lewis acid, with aluminum trichloride (AlCl₃) being the most common.[7] Other Lewis acids like ferric chloride (FeCl₃) or more modern catalysts like lanthanide or hafnium triflates can also be employed, sometimes offering milder conditions and improved yields.[8]
Q4: Why does Friedel-Crafts acylation often require more than a catalytic amount of the Lewis acid? This is a critical point of failure in many experiments. Both the carbonyl oxygen of the amide group and the carbonyl oxygen of the newly formed ketone product can act as Lewis bases and form stable complexes with the Lewis acid catalyst (e.g., AlCl₃).[9] This sequestration effectively removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount of the Lewis acid relative to the substrate is often required to ensure there is enough free catalyst to activate the acylating agent.[7][9]
Section 2: Troubleshooting Guide
This guide is structured to directly address common experimental failures in a question-and-answer format.
Problem 1: My reaction shows very low or no conversion to the desired product.
-
Question: Could my Lewis acid catalyst be inactive?
-
Answer & Solution: Absolutely. Lewis acids like AlCl₃ are extremely sensitive to moisture.[9] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Causality: AlCl₃ reacts vigorously with water to form aluminum hydroxide and HCl, rendering it incapable of activating the acylating agent.
-
Corrective Actions:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Use a fresh, unopened container of the Lewis acid. If the AlCl₃ appears clumpy or discolored, it has likely been compromised by moisture.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
-
Question: Is it possible my starting material is too deactivated?
-
Answer & Solution: Yes, this is a significant factor. The presence of two deactivating groups (the chloro and benzamido functionalities) makes the substrate inherently unreactive towards electrophilic substitution.[9]
-
Causality: Electron-withdrawing groups reduce the electron density of the aromatic rings, making them less nucleophilic and thus less likely to attack the electrophilic acylium ion.
-
Corrective Actions:
-
Increase Catalyst Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of AlCl₃. You may need to screen higher loadings (e.g., 2.0-3.0 equivalents).
-
Increase Reaction Temperature: While starting the reaction at a low temperature (0 °C) is good practice to control exotherms, a low yield may indicate the need for a higher activation energy. After the initial addition, try slowly warming the reaction to room temperature or even heating it gently (e.g., 40-50 °C), while monitoring for decomposition by TLC.
-
Consider a Stronger Catalytic System: In some cases, alternative catalysts like hafnium triflate (Hf(OTf)₄) combined with trifluoromethanesulfonic acid (TfOH) can be more effective for deactivating substrates.[8]
-
-
Problem 2: My TLC analysis shows multiple product spots, indicating a mixture of isomers or byproducts.
-
Question: Why am I getting multiple isomers?
-
Answer & Solution: This is likely due to a lack of complete regioselectivity. The electronic directing effects of the chloro and amide groups are not perfectly selective, and acylation can occur at more than one position on the 2-chlorophenyl ring.
-
Causality: While one position may be electronically favored, if the activation energy barrier to another position is only slightly higher, a mixture of products can form, especially at elevated temperatures.
-
Corrective Actions:
-
Lower the Reaction Temperature: Reducing the temperature can significantly enhance selectivity.[10] Run the reaction at 0 °C or even -20 °C and allow it to proceed for a longer time. This favors the kinetically controlled product, which is often the more desired isomer.
-
Change the Solvent: The solvent can influence the reaction's selectivity. Common solvents include dichloromethane (DCM), dichloroethane (DCE), or nitrobenzene. Experimenting with a different solvent may alter the product distribution.
-
-
-
Question: Could the extra spots be from polyacylation?
-
Answer & Solution: While less common than in Friedel-Crafts alkylation, polyacylation can occur if the reaction conditions are too harsh or the stoichiometry is incorrect.[11]
-
Causality: The first acyl group added to the ring is deactivating, which should prevent a second acylation.[9] However, with a large excess of a highly reactive acylating agent and catalyst, a second substitution may be forced.
-
Corrective Actions:
-
Control Stoichiometry: Use a molar ratio of no more than 1:1 to 1.05:1 of the acylating agent to your N-(2-Chlorophenyl)benzamide substrate.[12]
-
Slow Addition: Add the acylating agent dropwise to the mixture of the substrate and Lewis acid at a low temperature (0 °C).[12] This keeps the instantaneous concentration of the electrophile low, minimizing the chance of double acylation.
-
-
Problem 3: I have a good crude yield, but the product is an oil and difficult to purify.
-
Question: How can I effectively purify my acylated product?
-
Answer & Solution: When recrystallization fails, column chromatography is the preferred method.
-
Causality: The presence of closely related isomers or unreacted starting materials can inhibit crystallization. Oily textures are common for mixtures.
-
Corrective Actions:
-
Thorough Workup: Before purification, ensure a proper aqueous workup. Quench the reaction by slowly pouring it over crushed ice and acid (e.g., dilute HCl). This decomposes the aluminum complexes. Extract the product into an organic solvent (e.g., ethyl acetate or DCM), wash with water, sodium bicarbonate solution (to remove acidic impurities), and brine.[13] Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: Use silica gel as the stationary phase. A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether. For example, start with 5% ethyl acetate in hexanes and gradually increase the polarity to 15-20%. Monitor the fractions by TLC to isolate the desired product.[12] For very polar products, mixed-mode chromatography could also be an option.[14][15]
-
-
Section 3: Experimental Protocols & Data
Protocol 1: Standard Friedel-Crafts Acylation using AlCl₃
This protocol outlines a standard approach and serves as a baseline for optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(2-Chlorophenyl)benzamide (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) as the solvent (approx. 10 mL per 1 g of substrate).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Under a positive flow of nitrogen, carefully and portion-wise add anhydrous aluminum trichloride (AlCl₃, 1.5 eq). Stir the resulting suspension for 15 minutes.
-
Acylating Agent Addition: Dissolve the acyl chloride (e.g., acetyl chloride, 1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[16]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[16]
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Data Presentation
Table 1: Example Reagent Stoichiometry (for 5 mmol scale)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| N-(2-Chlorophenyl)benzamide | 231.67 | 1.0 | 5.0 | 1.16 g |
| Aluminum Trichloride (AlCl₃) | 133.34 | 1.5 | 7.5 | 1.00 g |
| Acetyl Chloride | 78.50 | 1.05 | 5.25 | 0.37 mL |
| Dichloromethane (DCM) | - | - | - | ~15 mL |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Key Solution(s) |
| Low/No Yield | Inactive Catalyst (Moisture) | Use anhydrous conditions; fresh reagents.[9] |
| Deactivated Substrate | Increase catalyst loading; increase temperature. | |
| Insufficient Catalyst | Use >1.1 equivalents of Lewis Acid.[9] | |
| Mixture of Products | Poor Regioselectivity | Lower reaction temperature (-20 °C to 0 °C). |
| Polyacylation | Use 1:1 stoichiometry; slow addition of acylating agent.[12] | |
| Purification Difficulty | Impurities/Isomers | Perform thorough aqueous workup; purify via column chromatography. |
Section 4: Visualizing the Process
Diagram 1: General Mechanism of Friedel-Crafts Acylation
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low acylation yields.
References
-
Karbala International Journal of Modern Science. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Retrieved from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). Retrieved from [Link]
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Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry, an Asian journal, 16(19), 2773–2794. [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
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Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 18(11), 13511–13524. [Link]
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PubMed. (n.d.). Separation and purification of multiply acetylated proteins using cation-exchange chromatography. Retrieved from [Link]
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ZORA. (n.d.). Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. Retrieved from [Link]
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ResearchGate. (n.d.). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. Retrieved from [Link]
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ResearchGate. (n.d.). Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches. Retrieved from [Link]
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International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
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ACS Publications. (2016). Friedel–Crafts Acylation with Amides. Retrieved from [Link]
-
YouTube. (2020). Friedel-Crafts Acylation: alternative reagents. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-Chloro-N-(2-chlorophenyl)benzamide. Retrieved from [Link]
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PubMed. (n.d.). Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
ResearchGate. (n.d.). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
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Organic Chemistry Frontiers. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
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PubMed Central. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
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RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
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Technical Support Center: Purification of Crude N-(2-Chlorophenyl)benzamide
Welcome to the technical support guide for the purification of N-(2-Chlorophenyl)benzamide. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate in high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Understanding the Challenge: The Source of Impurities
N-(2-Chlorophenyl)benzamide is typically synthesized via the Schotten-Baumann reaction, where 2-chloroaniline is acylated using benzoyl chloride in the presence of a base.[1][2][3] While robust, this reaction is prone to generating a characteristic set of impurities that can complicate downstream applications. Understanding their origin is the first step toward effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude N-(2-Chlorophenyl)benzamide?
A1: The impurity profile is highly dependent on your reaction and workup conditions. However, the most prevalent species are typically unreacted starting materials and by-products from side reactions.
Table 1: Common Impurities in N-(2-Chlorophenyl)benzamide Synthesis and Their Origins
| Impurity | Chemical Structure | Common Origin |
| Benzoic Acid | C₆H₅COOH | Hydrolysis of the benzoyl chloride starting material by moisture present in the reaction or during aqueous workup.[4] |
| 2-Chloroaniline | C₆H₄ClNH₂ | Unreacted starting material from an incomplete reaction. |
| Diacylated By-product | (C₆H₅CO)₂NC₆H₄Cl | Over-acylation of the 2-chloroaniline, especially if an excess of benzoyl chloride is used or reaction control is poor.[4] |
| Hydrolysis Products | Benzoic Acid & 2-Chloroaniline | Degradation of the final N-(2-Chlorophenyl)benzamide product under harsh acidic or basic conditions during workup.[5][6] |
Q2: What is the best general purification strategy: recrystallization or column chromatography?
A2: The optimal method depends on the scale of your synthesis and the nature of the impurities.
-
Recrystallization is the most efficient method for removing small amounts of impurities that have different solubility profiles from your product. It is ideal for large-scale purification where the crude product is already relatively pure (>90%).[4]
-
Flash Column Chromatography is superior for purifying complex mixtures where impurities have polarities and solubilities similar to the product, or when the crude material is oily or of low purity.[7][8]
Below is a decision-making workflow to help you choose the appropriate starting point.
Caption: Decision tree for selecting a primary purification method.
Q3: How can I effectively assess the purity of my final product?
A3: A multi-faceted approach is recommended.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment and for optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
Troubleshooting Guides
Problem 1: My crude product contains a significant amount of benzoic acid.
-
Question: I see a characteristic carboxylic acid peak in my NMR/IR spectrum, and my product's melting point is low. How do I remove the benzoic acid impurity?
-
Answer: This is a very common issue caused by the hydrolysis of benzoyl chloride.[4] Benzoic acid is acidic, while your N-(2-Chlorophenyl)benzamide product is neutral. This difference in chemical property is key to their separation. An extractive workup with a mild aqueous base is highly effective.
Protocol 1: Extractive Workup with Basic Wash
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution as the bicarbonate neutralizes the benzoic acid. Repeat the wash 2-3 times.
-
Causality: The sodium bicarbonate deprotonates the acidic benzoic acid to form sodium benzoate, which is highly soluble in water and is thus extracted from the organic layer.[4] The neutral amide product remains in the organic phase.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Causality: This step removes residual water from the organic layer and breaks up any emulsions that may have formed.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of acidic impurities.
-
Problem 2: My recrystallization attempt resulted in very low yield or "oiling out."
-
Question: I tried to recrystallize my product, but either very little solid came back, or it separated as an oil instead of crystals. What went wrong?
-
Answer: This issue almost always points to an inappropriate choice of solvent or an incorrect technique. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[11] N-(2-Chlorophenyl)benzamide is poorly soluble in water but moderately soluble in alcohols like ethanol and methanol.[12] This makes a mixed-solvent system, such as ethanol/water, an excellent candidate.[13][14]
Table 2: Solubility Characteristics of N-(2-Chlorophenyl)benzamide
Solvent Polarity Solubility Profile Suitability for Recrystallization Water High Poorly soluble in both hot and cold.[12][15] Poor as a single solvent; excellent as an anti-solvent. Hexane / Heptane Non-polar Very poorly soluble. Poor as a single solvent. Ethanol / Methanol Polar Moderately soluble when cold, highly soluble when hot.[12] Good as the primary "dissolving" solvent. Acetone Polar Aprotic High solubility. Often too good of a solvent, leading to low recovery. Ethyl Acetate Medium High solubility. Often too good of a solvent, leading to low recovery. Protocol 2: Optimized Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid at the boiling point.
-
Causality: Using excess solvent is the most common cause of low yield, as the product will remain dissolved even upon cooling.[13]
-
-
Addition of Anti-Solvent: While the ethanolic solution is still hot, add hot water dropwise until you observe persistent cloudiness (the saturation point).
-
Causality: Water is the "bad" or "anti-solvent" in which the product is insoluble. Adding it to the hot solution brings the saturated solution closer to the point of crystallization.[13]
-
-
Clarification: Add a few more drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is clear and saturated.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.
-
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry thoroughly.
-
Problem 3: I can't separate an impurity using recrystallization or washing.
-
Question: TLC analysis shows an impurity with a very similar Rf value to my product. How do I proceed?
-
Answer: This situation calls for the higher resolving power of flash column chromatography. The goal is to find a mobile phase (solvent system) that allows the product to move up the TLC plate to an Rf value of ~0.3-0.4 while maximizing separation from the impurity spot.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find an optimal solvent system. A good starting point for N-aryl benzamides is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Test various ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).
-
Column Packing: Prepare a slurry of silica gel (200-400 mesh) in your chosen mobile phase and pack it uniformly into a column. The amount of silica should be 50-100 times the mass of your crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Causality: Dry loading onto the column results in sharper bands and better separation compared to loading the sample as a concentrated liquid.
-
-
Elution: Run the column by adding the mobile phase and applying gentle pressure (with air or nitrogen) to achieve a steady flow rate.[16] Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2-Chlorophenyl)benzamide.
-
Overall Purification and Analysis Workflow
The following diagram illustrates the complete process from a crude reaction mixture to a verified, pure compound.
Caption: General experimental workflow for purification and analysis.
References
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National Center for Biotechnology Information. (n.d.). N-(2-Chlorophenyl)benzamide. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.
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National Center for Biotechnology Information. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-2-hydroxybenzamide. PMC. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzamide, N-(4-chlorophenyl)-. PubChem Compound Database. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]
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Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. geocities.ws [geocities.ws]
- 6. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. N-(2-Chlorophenyl)benzamide | C13H10ClNO | CID 13918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Navigating Peak Overlap in NMR Spectra of N-(2-Chlorophenyl)benzamide
This technical guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of N-(2-Chlorophenyl)benzamide and may encounter challenges with spectral resolution, particularly peak overlap in the aromatic region. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to empower you to confidently resolve complex spectra.
Introduction: The Challenge of Spectral Crowding
N-(2-Chlorophenyl)benzamide possesses two aromatic rings, which can lead to a crowded aromatic region in its ¹H NMR spectrum, making definitive signal assignment and interpretation challenging. The close proximity of chemical shifts and complex coupling patterns are the primary contributors to this peak overlap. Understanding the underlying principles of chemical shifts and coupling, and employing a systematic approach involving both 1D and 2D NMR techniques, is crucial for complete structural characterization.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of N-(2-Chlorophenyl)benzamide shows a complex multiplet in the aromatic region (around 7-8.5 ppm). How can I begin to deconvolute these overlapping signals?
A: The initial and often most effective step is to leverage the influence of the solvent on chemical shifts. Re-acquiring the spectrum in a different deuterated solvent can induce differential shifts in the proton resonances, potentially resolving the overlap. This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), arises from the varying anisotropic effects of the solvent molecules as they interact with the solute.
For instance, changing from a relatively non-polar solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can cause significant changes in the chemical shifts of protons depending on their spatial orientation relative to the amide and chloro-substituent.
Q2: I've tried different solvents, but some peaks in the aromatic region remain overlapped. What is the next logical step?
A: When solvent effects are insufficient, two-dimensional (2D) NMR spectroscopy is the next powerful tool in your arsenal. The most common and useful 2D experiments for this situation are:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically protons on adjacent carbons (vicinal coupling). Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out the spin systems of both the benzoyl and the 2-chlorophenyl rings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This is invaluable for assigning protonated carbons and can help to resolve overlapping proton signals if their attached carbons have distinct chemical shifts.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the fragments identified from COSY and HSQC to build the complete molecular structure.
Q3: Can temperature variation help in resolving peak overlap for N-(2-Chlorophenyl)benzamide?
A: Yes, variable temperature (VT) NMR can be a useful technique. For amides, rotation around the amide C-N bond is often slow on the NMR timescale, which can sometimes lead to broadening of signals for protons near the amide group. By increasing the temperature, you can increase the rate of this rotation, which may lead to sharper signals and potentially resolve overlap. Conversely, lowering the temperature can slow down conformational exchange, which might also lead to the resolution of broad signals into distinct resonances for different conformers. The chemical shifts of amide protons are also often temperature-dependent, which can be exploited to move them away from other overlapping signals.[1]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Overlap
This section provides a systematic workflow for tackling peak overlap in the NMR spectrum of N-(2-Chlorophenyl)benzamide.
Step 1: Optimizing the 1D ¹H NMR Experiment
Before moving to more complex experiments, ensure you have obtained the best possible 1D ¹H NMR spectrum.
-
High Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz). The chemical shift dispersion increases with the magnetic field strength, which can naturally resolve some overlapping signals.
-
Solvent Screening: As mentioned in the FAQs, acquire spectra in a variety of deuterated solvents. A good starting selection would be CDCl₃, DMSO-d₆, and Benzene-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) of N-(2-Chlorophenyl)benzamide in CDCl₃ *
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| H-6' | 8.45 | dd |
| H-2, H-6 | 7.88 | m |
| H-4 | 7.55 | m |
| H-3, H-5 | 7.49 | m |
| H-3' | 7.42 | dd |
| H-5' | 7.35 | td |
| H-4' | 7.15 | td |
| NH | ~8.2 (broad) | s |
*Predicted using online NMR prediction tools. Actual experimental values may vary.
Step 2: Unraveling Spin Systems with ¹H-¹H COSY
The COSY experiment will be instrumental in identifying the connectivity within the two aromatic rings.
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation: Prepare a solution of N-(2-Chlorophenyl)benzamide in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃).
-
Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
The diagonal of the COSY spectrum will show the 1D ¹H NMR spectrum.
-
Off-diagonal cross-peaks indicate coupling between protons.
-
Trace the coupling networks to identify the separate spin systems of the monosubstituted benzoyl ring and the ortho-disubstituted chlorophenyl ring.
-
Expected COSY Correlations:
-
Benzoyl Ring: You should observe correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4.
-
2-Chlorophenyl Ring: Expect to see correlations between H-3' and H-4', H-4' and H-5', and H-5' and H-6'.
Diagram 1: ¹H-¹H COSY Workflow
Caption: Workflow for ¹H-¹H COSY analysis.
Step 3: Assigning Protonated Carbons with ¹H-¹³C HSQC
The HSQC experiment will definitively link each proton to its directly attached carbon.
Experimental Protocol: ¹H-¹³C HSQC
-
Sample Preparation: Use the same sample as for the COSY experiment.
-
Acquisition: Run a standard gradient-selected HSQC experiment.
-
Processing and Analysis:
-
The x-axis corresponds to the ¹H chemical shifts, and the y-axis corresponds to the ¹³C chemical shifts.
-
Each cross-peak indicates a direct one-bond connection between a proton and a carbon.
-
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) of N-(2-Chlorophenyl)benzamide in CDCl₃ *
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 165.5 |
| C-1' | 135.2 |
| C-1 | 134.3 |
| C-4 | 132.1 |
| C-2' | 129.8 |
| C-3, C-5 | 128.9 |
| C-2, C-6 | 127.3 |
| C-5' | 127.2 |
| C-4' | 125.1 |
| C-6' | 122.9 |
| C-3' | 121.8 |
*Predicted using online NMR prediction tools. Actual experimental values may vary.
Step 4: Assembling the Puzzle with ¹H-¹³C HMBC
The HMBC experiment provides the long-range connectivity information needed to link the different spin systems and assign quaternary carbons.
Experimental Protocol: ¹H-¹³C HMBC
-
Sample Preparation: Use the same sample.
-
Acquisition: Run a standard gradient-selected HMBC experiment. The long-range coupling delay can be optimized (typically for couplings of 4-10 Hz).
-
Processing and Analysis:
-
Similar to HSQC, this is a 2D spectrum with ¹H on the x-axis and ¹³C on the y-axis.
-
Cross-peaks indicate correlations between protons and carbons over two or three bonds.
-
Key HMBC Correlations to Look For:
-
The NH proton should show a correlation to the carbonyl carbon (C=O) and to carbons in the 2-chlorophenyl ring (C-1' and C-6').
-
Protons on the benzoyl ring (H-2, H-6) should show a correlation to the carbonyl carbon.
-
Protons on the 2-chlorophenyl ring will show correlations to other carbons within that ring, helping to confirm their assignments.
Diagram 2: Integrated 2D NMR Analysis Workflow
Caption: A comprehensive workflow integrating 1D and 2D NMR experiments.
Conclusion
Resolving peak overlap in the NMR spectra of N-(2-Chlorophenyl)benzamide is a common challenge that can be effectively addressed through a systematic and multi-technique approach. By optimizing 1D experiments and leveraging the power of 2D correlation spectroscopy (COSY, HSQC, and HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides the foundational knowledge and practical steps to navigate these complexities, ensuring the integrity and accuracy of your structural elucidation.
References
-
Hans J. Reich. "The Aromatic Ring." Organic Chemistry Data.[Link]
-
"Interpreting Aromatic NMR Signals." YouTube, uploaded by Kristopher Kolonko, 24 March 2021, [Link].
-
"2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube, uploaded by All Chemistry, 10 August 2020, [Link].
-
"N-(2-Chlorophenyl)benzamide." PubChem, National Center for Biotechnology Information, [Link].
-
"NMR Prediction." ACD/Labs, [Link].
-
"Predict 1H proton NMR spectra." NMRDB.org, [Link].
-
"Predict 13C carbon NMR spectra." NMRDB.org, [Link].
-
Live, D., & Chan, S. I. (1976). Temperature dependence of 1H chemical shifts in proteins. Journal of the American Chemical Society, 98(13), 3769-3777. [Link]
Sources
Technical Support Center: Enhancing the Solubility of N-(2-Chlorophenyl)benzamide for Biological Assays
Welcome to the technical support center for N-(2-Chlorophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the solubility challenges associated with this compound in biological assays. As a senior application scientist, I will provide not just protocols, but also the scientific rationale behind these methods to empower you to make informed decisions in your research.
Introduction to N-(2-Chlorophenyl)benzamide
N-(2-Chlorophenyl)benzamide (C₁₃H₁₀ClNO, MW: 231.68 g/mol ) is a synthetic compound belonging to the benzanilide class.[1] Molecules in this class have garnered significant interest due to their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4] However, a significant hurdle in studying the biological effects of N-(2-Chlorophenyl)benzamide is its low aqueous solubility, which is reported to be approximately 19.2 µg/mL at pH 7.4.[1] This poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable data.
This guide provides a comprehensive resource with frequently asked questions (FAQs) and in-depth troubleshooting guides to help you effectively solubilize N-(2-Chlorophenyl)benzamide for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of N-(2-Chlorophenyl)benzamide?
A1: N-(2-Chlorophenyl)benzamide is a hydrophobic molecule. It is poorly soluble in water but shows moderate solubility in organic solvents like ethanol and methanol.[5] For the related compound benzanilide, solubility increases with temperature in various organic solvents.[6]
Q2: What is the best starting solvent to prepare a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of N-(2-Chlorophenyl)benzamide. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[7] For benzamide derivatives, the solubilizing power of common aprotic solvents is generally in the order of DMF > DMSO.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (e.g., DMSO) is significantly lowered in the final aqueous solution, causing the poorly soluble compound to come out of solution. To address this, you can try several strategies, which are detailed in the troubleshooting guides below. These include optimizing the final DMSO concentration, using co-solvents, or employing solubility enhancers like cyclodextrins.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A4: The tolerance of cell lines to DMSO varies. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides & Detailed Protocols
Optimizing Stock Solution Preparation and Dilution
The first step in achieving a soluble and stable working solution is the proper preparation of the stock solution.
Objective: To prepare a concentrated stock solution of N-(2-Chlorophenyl)benzamide in DMSO.
Materials:
-
N-(2-Chlorophenyl)benzamide powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Warming bath or incubator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of N-(2-Chlorophenyl)benzamide powder in a sterile microcentrifuge tube or amber glass vial.
-
Adding Solvent: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on its solubility limit in DMSO).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (Optional): If the compound does not fully dissolve, you can gently warm the solution to 37°C for 10-15 minutes.[8] Follow this with another round of vortexing.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Expert Tip: To avoid precipitation upon dilution, consider preparing a slightly lower concentration stock solution in DMSO. This will require adding a larger volume to your assay, but the lower starting concentration can sometimes prevent the compound from crashing out of solution.
Utilizing Co-solvents for Enhanced Solubility
Using a co-solvent in your final assay medium can help maintain the solubility of your compound.
Caption: Decision workflow for using co-solvents.
Employing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like N-(2-Chlorophenyl)benzamide, forming an "inclusion complex" that is more water-soluble.[9] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[9]
Objective: To enhance the aqueous solubility of N-(2-Chlorophenyl)benzamide by forming an inclusion complex with a cyclodextrin.
Materials:
-
N-(2-Chlorophenyl)benzamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gently warm and stir the solution to ensure complete dissolution.
-
Add the Compound: While stirring, slowly add the powdered N-(2-Chlorophenyl)benzamide to the HP-β-CD solution.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Equilibration and Filtration: After the incubation period, allow any undissolved compound to settle. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification (Optional but Recommended): Determine the concentration of the solubilized N-(2-Chlorophenyl)benzamide in the filtered solution using a suitable analytical method, such as HPLC-UV.
-
Storage: Store the complex solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Expert Tip: The molar ratio of the drug to cyclodextrin is a critical parameter. A 1:1 or 1:2 molar ratio is a good starting point for optimization. Phase solubility studies can be performed to determine the optimal ratio for maximum solubility enhancement.
pH Adjustment
For ionizable compounds, adjusting the pH of the solvent can significantly impact solubility. While N-(2-Chlorophenyl)benzamide is a neutral molecule and not readily ionizable, this strategy is more applicable to its derivatives that may contain acidic or basic functional groups.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO | PubChem[1] |
| Molecular Weight | 231.68 g/mol | PubChem[1] |
| Aqueous Solubility | 19.2 µg/mL (at pH 7.4) | PubChem[1] |
| General Solubility | Poorly soluble in water; Moderately soluble in ethanol and methanol | Solubility of Things[5] |
Experimental Workflows
Workflow for General Solubility Enhancement
Caption: A stepwise workflow for addressing solubility issues.
Concluding Remarks
Successfully solubilizing N-(2-Chlorophenyl)benzamide is a critical first step for obtaining reliable and reproducible data in biological assays. By systematically exploring the strategies outlined in this guide—from optimizing your stock solution preparation to employing advanced formulation techniques like cyclodextrin complexation—you can overcome the challenges posed by its poor aqueous solubility. Always remember to include appropriate vehicle controls in your experiments to ensure that the observed biological effects are due to the compound itself and not the solubilizing agents.
Should you have further questions or require additional support, please do not hesitate to contact our technical support team.
References
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health (NIH). [Link]
-
Solubility of Benzanilide Crystals in Organic Solvents. ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PubMed Central. [Link]
-
N-(2-chlorophenyl)benzamide - Solubility of Things. Solubility of Things. [Link]
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4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. National Institutes of Health (NIH). [Link]
-
Solubility of Benzanilide Crystals in Organic Solvents. Semantic Scholar. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Academy of Nanoscience & Nanotechnology. [Link]
-
Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. PubMed Central. [Link]
-
N-(2-Chlorophenyl)benzamide | C13H10ClNO | CID 13918. PubChem. [Link]
-
Experiment Protocol 402 Preparation of cell extract (Small scale method). TAMAGAWA SEIKI CO., LTD.. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
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Preparation of pharmacological agents V.2. Protocols.io. [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
-
(PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate. [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]
-
Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. [Link]
-
Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed. [Link]
-
Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed. [Link]
-
Experiment Protocol 013 Drug elution in screening by using ligand immobilized beads. TAMAGAWA SEIKI CO., LTD.. [Link]
-
Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. ResearchGate. [Link]
-
Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. [Link]
-
(PDF) Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide.. ResearchGate. [Link]
-
Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central. [Link]
-
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
-
Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate. [Link]
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- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. personal.cityu.edu.hk [personal.cityu.edu.hk]
Technical Support Center: Benzoyl Chloride Handling and Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize hydrolysis and maximize yield in your synthetic applications.
Introduction: The Challenge of Benzoyl Chloride Hydrolysis
Benzoyl chloride is a highly valuable acylating agent due to its reactivity. However, this same reactivity makes it susceptible to hydrolysis, where it reacts with water to form benzoic acid and hydrochloric acid (HCl)[1][2]. This side reaction can significantly lower the yield of your desired product and introduce impurities that complicate purification. This guide is designed to provide you with the expertise and practical protocols to control this unwanted reaction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of benzoyl chloride hydrolysis?
The hydrolysis of benzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group and subsequently a proton to yield benzoic acid and hydrochloric acid[3][4].
Caption: Mechanism of Benzoyl Chloride Hydrolysis.
Q2: How fast does benzoyl chloride hydrolyze?
The rate of hydrolysis is highly dependent on the reaction conditions. In aqueous solutions at 25°C, the half-life of benzoyl chloride can be less than 0.25 minutes. The reaction is significantly slower in non-polar organic solvents but will still occur if water is present. The rate is also influenced by pH, with hydrolysis being faster under basic conditions[5].
Q3: I'm performing a Schotten-Baumann reaction. Why is a base, like pyridine or NaOH, added? Doesn't that increase the rate of hydrolysis?
This is an excellent and critical question. While it's true that bases can accelerate the hydrolysis of benzoyl chloride, their role in a Schotten-Baumann reaction (acylation of an alcohol or amine) is multifaceted and essential for a high yield[6].
-
Acid Scavenging: The primary role of the base is to neutralize the HCl that is generated during the acylation reaction[6][7]. If not neutralized, this HCl can protonate the amine or alcohol starting material, rendering it non-nucleophilic and halting the desired reaction.
-
Enhanced Nucleophilicity: In the case of phenols, a base like NaOH will deprotonate the phenol to form the more nucleophilic phenoxide ion, which reacts much faster with the benzoyl chloride than the neutral phenol[8].
-
Favorable Kinetics: The reaction of benzoyl chloride with a primary amine is significantly faster than its reaction with water[9]. By using a biphasic system (e.g., an organic solvent and aqueous base), the benzoyl chloride and the amine can react in the organic phase, while the HCl byproduct is neutralized in the aqueous phase.
The key is the kinetic competition: the desired acylation reaction is much faster than the hydrolysis, especially when the nucleophile (amine or deprotonated alcohol) is present in high concentration and is more nucleophilic than water.
Caption: Kinetic Competition in Schotten-Baumann Reactions.
Troubleshooting Guide
Problem: My reaction yield is low, and I suspect hydrolysis of the benzoyl chloride.
1. How can I confirm that hydrolysis is the issue?
-
TLC Analysis: Spot your crude reaction mixture on a TLC plate alongside a standard of pure benzoic acid. If you see a spot that corresponds to the benzoic acid standard, hydrolysis has occurred.
-
Acid-Base Extraction: After your reaction is complete, you can perform a simple liquid-liquid extraction. Wash your organic layer with a mild aqueous base like sodium bicarbonate. Then, acidify the aqueous layer with HCl. If a white precipitate (benzoic acid) forms, it confirms hydrolysis.
-
Spectroscopic Methods:
-
¹H NMR: Benzoic acid has characteristic aromatic protons and a carboxylic acid proton signal (often a broad singlet above 10 ppm). Compare the spectrum of your crude product to that of pure benzoic acid.
-
FT-IR: Look for the characteristic broad O-H stretch of a carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch around 1700 cm⁻¹, which will be different from your product's carbonyl stretch.
-
2. What are the most common sources of water contamination?
-
Solvents: Using "anhydrous" solvents from a bottle that has been opened multiple times is a common pitfall. Always use freshly dried solvents.
-
Reagents: Your amine or alcohol starting material may not be completely dry.
-
Glassware: Water can adsorb onto the surface of glassware. Always oven-dry or flame-dry your glassware before use.
-
Atmosphere: On a humid day, moisture from the air can be a significant contaminant.
3. How can I rigorously exclude water from my reaction?
Implementing anhydrous reaction techniques is crucial. This involves using an inert atmosphere to protect the reaction from atmospheric moisture.
Caption: Troubleshooting Workflow for Low Reaction Yields.
Protocols for Minimizing Hydrolysis
Protocol 1: Setting Up an Inert Atmosphere Reaction
This protocol describes a standard setup using a Schlenk line or a balloon filled with an inert gas like nitrogen or argon.
Materials:
-
Oven-dried or flame-dried round-bottom flask with a stir bar.
-
Rubber septa.
-
Schlenk line with vacuum and inert gas (N₂ or Ar) source, or a balloon filled with inert gas.
-
Syringes and needles (oven-dried).
Procedure:
-
Glassware Preparation: Ensure your flask and any other glassware are thoroughly dried in an oven at >120°C for at least 4 hours or by flame-drying under vacuum.
-
Assembly: Immediately after drying, assemble the glassware while still hot and cap all openings with rubber septa. Allow to cool to room temperature under a stream of inert gas.
-
Purging the Flask: Insert a needle connected to the inert gas source and another needle to act as an outlet. Gently flush the flask with the inert gas for several minutes. If using a Schlenk line, you can perform 3-4 vacuum/inert gas backfill cycles[10].
-
Adding Reagents:
-
Solids: Briefly remove a septum, add the solid reagent quickly, and immediately re-seal and purge the flask with inert gas.
-
Liquids: Use a dry syringe to draw the required volume of your liquid reagent from a sealed anhydrous solvent/reagent bottle. Pierce the septum of your reaction flask and add the liquid.
-
-
Maintaining Atmosphere: Keep the flask under a positive pressure of inert gas throughout the reaction (a balloon is excellent for this).
Protocol 2: Purification of an Ester Product from Benzoic Acid Contamination
This protocol uses a basic aqueous wash to remove the acidic benzoic acid impurity.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Transfer: Transfer the crude reaction mixture to a separatory funnel.
-
First Wash: Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves. Shake for 1-2 minutes.
-
Separate Layers: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Second Wash: Wash the organic layer with water to remove any remaining bicarbonate salts. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with brine. This helps to remove the bulk of the dissolved water from the organic layer. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a scoop of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter the solution to remove the drying agent. The resulting solution contains your purified ester, which can be isolated by removing the solvent under reduced pressure.
Data Summary
The following table summarizes the key factors influencing benzoyl chloride hydrolysis.
| Factor | Effect on Hydrolysis Rate | Rationale | Mitigation Strategy |
| Water | Increases | Water is a reactant in the hydrolysis reaction[1]. | Use anhydrous solvents and reagents; perform reactions under an inert atmosphere[10]. |
| Temperature | Increases | Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. | Run reactions at or below room temperature if possible. |
| Basic pH | Increases | Hydroxide ions are more nucleophilic than water, accelerating the initial attack on the carbonyl carbon[5]. | In Schotten-Baumann reactions, ensure the desired nucleophile is more reactive and/or present in higher concentration than water[9]. |
| Acidic pH | Minimal Effect | The hydrolysis rate is largely independent of pH in the acidic range but increases dramatically at pH > 13[5]. | Maintain neutral or slightly acidic conditions if possible, unless a base is required as an acid scavenger. |
| Solvent Polarity | Increases | Polar solvents can stabilize the charged tetrahedral intermediate, lowering the activation energy. | Use non-polar aprotic solvents (e.g., dichloromethane, toluene) where feasible. |
References
- Bada, J. L., & Miller, S. L. (1968). The kinetics and mechanism of the hydrolysis of benzoyl chloride in aqueous solution. Journal of the American Chemical Society, 90(16), 4323–4324.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Benzoyl Chloride. Retrieved from [Link]
-
Wikipedia. (2023). Benzoyl chloride. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzanilide. Retrieved from [Link]
-
Thai Science. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
- Tokiwa, H. (1969). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 17(2), 91-100.
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5451-5454.
-
Study.com. (n.d.). Why does benzoyl chloride react preferentially with an amine rather than Na2CO3 or water? Retrieved from [Link]
- Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate.
-
Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]
-
Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]
-
PubMed Central. (n.d.). Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Bis(dimethylamino)naphthalene. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
BYJU'S. (n.d.). Structure of Benzoyl Chloride. Retrieved from [Link]
-
Poznan University of Technology. (n.d.). Kinetics of benzoyl chloride hydrolysis. Retrieved from [Link]
-
Quora. (n.d.). What is the difference in the reaction of benzoyl chloride with phenols and anilines? Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Vedantu. (n.d.). Schotten Baumann Reaction. Retrieved from [Link]
-
Quora. (n.d.). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Retrieved from [Link]
-
Reddit. (n.d.). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
-
YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of benzoyl chloride hydrolysis rates between various emulsion systems. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
-
Poznan University of Technology. (n.d.). Laboratory Exercises in Physical Chemistry: Kinetics of Benzoyl Chloride Hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
-
PNAS. (n.d.). Synthesis of an extra-large molecular sieve using proton sponges as organic structure-directing agents. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
- Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
-
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]
-
National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
- Google Patents. (n.d.). JP2004198405A - Quantitative analysis method of benzoic acid.
-
UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
-
ΕΚΠΑ. (2023, October 13). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. Retrieved from [Link]
-
Quora. (n.d.). How could you quantitatively separate p-ethyl benzoic acid from ethyl benzoate and recover each material in pure form? Retrieved from [Link]
-
YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]
-
Sciencemadness.org. (2019, January 8). Benzyl Chloride Distillation Problems :(. Retrieved from [Link]
-
OECD SIDS. (n.d.). BENZYL CHLORIDE CAS N°: 100-44-7. Retrieved from [Link]
-
ACS Publications. (n.d.). A Colorimetric Proton Sponge. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. Retrieved from [Link]
-
PubChem. (n.d.). Proton sponge. Retrieved from [Link]
-
ACS Publications. (n.d.). Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid Scavengers. Retrieved from [Link]
-
Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]
-
Reddit. (n.d.). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]
-
Sciencemadness.org. (2011, March 15). over heating of benzoyl chloride. Retrieved from [Link]
-
PubMed Central. (2018, March 16). The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. Retrieved from [Link]
-
REPORT Lab work: ETHYL BENZOATE. (n.d.). Retrieved from [Link]
Sources
- 1. lohtragon.com [lohtragon.com]
- 2. suprasciences.com [suprasciences.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JP2004198405A - Quantitative analysis method of benzoic acid - Google Patents [patents.google.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
issues with N-(2-Chlorophenyl)benzamide stability and storage
Welcome to the dedicated technical support guide for N-(2-Chlorophenyl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on the stability, storage, and troubleshooting of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
N-(2-Chlorophenyl)benzamide is a benzanilide derivative with potential applications in medicinal chemistry and materials science.[1][2] The stability of this compound is paramount for its effective use. This guide provides a comprehensive overview of potential issues related to its stability and storage and offers practical solutions and protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid N-(2-Chlorophenyl)benzamide?
A1: To ensure long-term stability, solid N-(2-Chlorophenyl)benzamide should be stored in a cool, dry, and well-ventilated area, protected from light.[3] The container should be tightly sealed to prevent moisture ingress and contamination.
Q2: Is N-(2-Chlorophenyl)benzamide sensitive to light?
A2: While specific photostability data for N-(2-Chlorophenyl)benzamide is not extensively documented, related aromatic amides and chlorinated compounds can be susceptible to photodegradation.[4] Therefore, it is best practice to store the compound in an amber or opaque container to minimize exposure to UV and visible light.
Q3: What solvents are compatible with N-(2-Chlorophenyl)benzamide for short-term storage of solutions?
A3: N-(2-Chlorophenyl)benzamide is moderately soluble in organic solvents like ethanol and methanol and poorly soluble in water.[5] For preparing stock solutions, anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally suitable for short-term storage. However, the long-term stability in these solvents should be experimentally verified, as residual water can lead to hydrolysis.
Q4: What are the likely degradation pathways for N-(2-Chlorophenyl)benzamide?
A4: Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis of the amide bond and potentially photodegradation.[6] Hydrolysis can be catalyzed by acidic or basic conditions, yielding benzoic acid and 2-chloroaniline. Photodegradation may involve cleavage of the amide bond or reactions involving the chlorinated phenyl ring.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of N-(2-Chlorophenyl)benzamide, providing systematic approaches to identify and resolve these issues.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Loss of biological activity in a bioassay.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Variability in results between different batches or over time.
Potential Cause: Degradation of N-(2-Chlorophenyl)benzamide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Poor Solubility or Precipitation in Solution
Symptoms:
-
Difficulty in dissolving the compound.
-
Precipitation of the compound from solution during an experiment.
Potential Causes:
-
Use of an inappropriate solvent.
-
Supersaturation of the solution.
-
Change in temperature or pH affecting solubility.
Troubleshooting Steps:
-
Verify Solvent Compatibility: N-(2-Chlorophenyl)benzamide has poor aqueous solubility.[5] Ensure you are using a compatible organic solvent such as ethanol, methanol, DMF, or DMSO.
-
Optimize Concentration: Determine the solubility limit in your chosen solvent to avoid preparing supersaturated solutions.
-
Consider Co-solvents: For aqueous-based assays, using a co-solvent system may be necessary. Start by dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting with the aqueous buffer.
-
Control Temperature and pH: Be mindful that changes in temperature and pH during your experiment can alter the solubility of the compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO | [7] |
| Molecular Weight | 231.68 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility in Water | Poor | [5] |
| Solubility in Organics | Moderately soluble in ethanol and methanol | [5] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of N-(2-Chlorophenyl)benzamide and detecting potential degradation products.
Materials:
-
N-(2-Chlorophenyl)benzamide sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of N-(2-Chlorophenyl)benzamide in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 10 90 25 10 90 30 60 40 | 35 | 60 | 40 |
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by the area percentage of the main peak. The appearance of additional peaks may indicate the presence of impurities or degradation products.
-
Protocol 2: Forced Degradation Study
This protocol provides a framework for investigating the stability of N-(2-Chlorophenyl)benzamide under various stress conditions.[8][9]
Materials:
-
N-(2-Chlorophenyl)benzamide
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system as described in Protocol 1
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of N-(2-Chlorophenyl)benzamide in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the sample solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the sample solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the sample solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then, prepare a solution for analysis.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Then, prepare a solution for analysis.
-
-
Analysis:
-
At appropriate time points, withdraw aliquots from the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
-
Potential Degradation Pathways
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-Chlorophenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 1020-39-9 CAS MSDS (N-(2-CHLOROPHENYL)-BENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
Technical Support Center: A Guide to Addressing Poor Resolution in the HPLC Analysis of N-(2-Chlorophenyl)benzamide
Prepared by the Senior Application Scientist team, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-Chlorophenyl)benzamide. Our approach is rooted in first-principles chromatography to empower researchers, scientists, and drug development professionals to diagnose and resolve complex separation challenges effectively.
Part 1: Foundational Knowledge - Understanding the Analyte
Effective troubleshooting begins with a comprehensive understanding of the analyte's physicochemical properties. N-(2-Chlorophenyl)benzamide is a neutral aromatic amide. Its behavior in a typical reversed-phase HPLC (RP-HPLC) system is primarily governed by its hydrophobicity and its potential for secondary interactions.
Table 1: Physicochemical Properties of N-(2-Chlorophenyl)benzamide
| Property | Value | Implication for HPLC Analysis | Source |
| Molecular Formula | C₁₃H₁₀ClNO | - | [1] |
| Molecular Weight | 231.68 g/mol | Affects diffusion rates, but is less critical for method development. | [2] |
| XLogP3 | 2.9 | This value indicates moderate hydrophobicity, making the compound well-suited for retention on C18 or C8 stationary phases. | [2] |
| Hydrogen Bond Donors | 1 (Amide N-H) | The amide proton can interact with active sites on the stationary phase (e.g., free silanols), potentially causing peak tailing. | [2] |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | The carbonyl oxygen can also engage in secondary interactions. | [2] |
| Solubility | Poorly soluble in water; moderately soluble in organic solvents like ethanol and methanol. | Sample preparation requires dissolution in a solvent compatible with the mobile phase, typically the initial mobile phase composition or a stronger organic solvent.[3] | |
| pKa | Not available (predicted to be neutral) | As a neutral amide, its retention is not significantly affected by mobile phase pH changes within the stable range of silica columns (pH 2-8). However, pH is critical for controlling silanol activity.[4] |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common resolution problems in a direct question-and-answer format, providing both the "what to do" and the "why you're doing it."
Q1: My primary peak for N-(2-Chlorophenyl)benzamide is co-eluting (merged) with an impurity. How can I improve the separation?
Answer: Co-elution signifies insufficient resolution between two components. Resolution in chromatography is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) . To improve separation, you must strategically modify one or more of these parameters.
-
Initial Step: Modify the Retention Factor (k). The easiest parameter to adjust is the retention factor, which is controlled by the mobile phase's solvent strength.
-
Action: If your peaks are eluting too early (low k), decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times for all components, providing more time for the column to perform the separation.
-
Causality: By increasing the retention factor, you allow for more interactions between the analytes and the stationary phase, which can amplify small differences in their chemical properties and lead to better separation.[5]
-
-
Next Step: Optimize Selectivity (α). If adjusting solvent strength is insufficient, the next target is selectivity—the ability of the chromatographic system to "discriminate" between analytes.
-
Action 1: Change the Organic Modifier. Switch from acetonitrile to methanol, or vice versa.
-
Causality: Acetonitrile and methanol have different chemical properties that alter how they interact with the analyte and the stationary phase. This change can uniquely shift the retention times of your analyte and the impurity relative to each other, thereby improving selectivity.[6]
-
Action 2: Adjust Column Temperature. Lowering the column temperature often increases retention and can improve resolution, though it will also increase analysis time and backpressure.[7] Conversely, increasing the temperature can sometimes alter selectivity in a favorable way.
-
Action 3: Change the Stationary Phase. If mobile phase adjustments fail, the interaction chemistry itself needs to be changed. Switching to a column with a different bonded phase (e.g., from a standard C18 to a Phenyl-Hexyl or a Polar-Embedded phase) offers an orthogonal separation mechanism.[8] Phenyl-hexyl columns are particularly effective for aromatic compounds due to potential π-π interactions.[8]
-
Q2: I'm observing significant peak tailing for N-(2-Chlorophenyl)benzamide. What causes this, and how can I achieve a more symmetrical peak?
Answer: Peak tailing for a neutral amide like this is a classic symptom of secondary interactions, most commonly with acidic silanol groups present on the surface of the silica-based stationary phase. The amide group on your molecule can interact strongly with these sites, causing a portion of the analyte molecules to lag behind the main band as they travel through the column.
-
Action 1: Lower the Mobile Phase pH. Add a small amount of a weak acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to your aqueous mobile phase component.
-
Causality: By operating at a lower pH (e.g., pH 2.5-3.5), you protonate the residual silanol groups (Si-O⁻ → Si-OH). This neutralizes their negative charge, effectively "masking" them and preventing the secondary ionic interactions that cause peak tailing.
-
Note: While effective, TFA can be difficult to remove from a column and may suppress ionization in mass spectrometry detectors.[8] Formic acid is often a preferred, MS-compatible alternative.[5]
-
-
Action 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover most of the residual silanols. If you are using an older column, upgrading to one with advanced bonding and end-capping technology can significantly reduce tailing. Polar-embedded columns are also designed to prevent peak tailing for basic drugs and are compatible with highly aqueous mobile phases.[8]
-
Action 3: Check for Column Contamination. Strongly retained impurities from previous injections can build up at the head of the column, creating new active sites that cause tailing.[9] If the problem has developed over time, a thorough column wash is recommended (see Protocol 2).
Q3: My analyte peak is broad, reducing sensitivity and resolution. What are the likely causes?
Answer: Broad peaks are typically a sign of poor column efficiency or issues outside the column itself (extra-column effects).
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, often fronting, peaks.
-
Action: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Investigate Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread out before it even reaches the detector.
-
Action: Ensure you are using tubing with the narrowest possible internal diameter suitable for your system. Minimize the length of tubing between the column and the detector.
-
-
Consider Column Degradation: Over time, voids can form at the head of the column, or the packed bed can become compromised, leading to a loss of efficiency and broad peaks.[9]
-
Action: First, try reversing and flushing the column (if permitted by the manufacturer). If this does not help, the column may need to be replaced. Using a guard column can significantly extend the life of your analytical column by trapping particulates and strongly adsorbed contaminants.[9]
-
Q4: My system backpressure is suddenly high, and my resolution has worsened. Are these issues related?
Answer: Yes, a sudden increase in backpressure is a strong indicator of a blockage in the system, which will disrupt the flow path and severely degrade chromatographic performance, including resolution.[10]
-
Systematic Isolation: The key is to isolate the source of the blockage.
-
Step 1: Remove the column from the system and replace it with a union. Run the pump. If the pressure returns to normal, the blockage is in the column.
-
Step 2: If the pressure is still high without the column, the blockage is upstream (e.g., in the injector, tubing, or in-line filter).
-
-
Action (If Column is Blocked): The most common cause is a plugged inlet frit.
-
Back-flush the column: Disconnect the column from the detector, connect it in the reverse direction, and flush with a strong solvent at a low flow rate.[10] This can often dislodge particulates from the inlet frit.
-
Filter your samples: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulates from reaching the column.
-
Part 3: Experimental Protocols and Visual Workflows
Protocol 1: Step-by-Step Mobile Phase Optimization
-
Establish a Baseline: Start with a generic gradient using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
-
Introduce an Acid Modifier: To address potential peak tailing, add an acid modifier to the aqueous phase.
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Action: Re-run the gradient. Observe the change in peak shape and selectivity.
-
-
Optimize the Gradient Slope: If resolution is still insufficient, adjust the gradient to be shallower around the elution time of your target peaks.
-
Example: If your peaks elute around 50% B, change the gradient to run from 40% to 60% B over 10 minutes. A shallower gradient increases the time analytes spend in the "elution window," enhancing resolution.
-
-
Evaluate a Different Organic Modifier: If necessary, replace acetonitrile with methanol and repeat the process.
-
Mobile Phase B: HPLC-grade Methanol.
-
Action: This is a powerful tool for changing selectivity (α) and may resolve stubborn co-elutions.
-
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination is causing poor peak shape or high backpressure, perform the following universal reversed-phase column wash.[10]
-
Disconnect the column from the detector to avoid contamination.
-
Flush with at least 20 column volumes of each of the following solvents, in order:
-
HPLC-grade Water (to remove buffers)
-
Isopropanol
-
Hexane (to remove strongly adsorbed non-polar compounds)
-
Isopropanol (to ensure miscibility for the next step)
-
Your mobile phase (without buffer salts) to re-equilibrate.
-
-
Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until the baseline is stable.
Visual Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for addressing poor resolution.
Caption: A logical workflow for diagnosing and solving poor HPLC resolution.
References
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link].
-
Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-Chlorophenyl)benzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide, N-(4-chlorophenyl)-. PubChem. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-(2-chlorophenyl)benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
Sources
- 1. 1020-39-9 CAS MSDS (N-(2-CHLOROPHENYL)-BENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. N-(2-Chlorophenyl)benzamide | C13H10ClNO | CID 13918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
Validation & Comparative
comparative analysis of N-(2-Chlorophenyl)benzamide and N-(4-Chlorophenyl)benzamide
A Comparative Analysis of N-(2-Chlorophenyl)benzamide and N-(4-Chlorophenyl)benzamide: A Guide for Researchers
As Senior Application Scientists, we understand the critical importance of isomeric purity and the nuanced differences that arise from positional isomerism. This guide provides an in-depth , two closely related benzanilide derivatives. The position of the chlorine atom on the aniline ring, while seemingly minor, imparts distinct physicochemical, spectroscopic, and crystallographic properties to each molecule. Understanding these differences is paramount for researchers in drug discovery, materials science, and synthetic chemistry to inform experimental design and interpret results with precision.
This guide will delve into the synthesis, structural characterization, and comparative properties of these two isomers, supported by experimental data and established protocols.
Synthesis: The Schotten-Baumann Reaction
The most common and efficient method for synthesizing N-arylbenzamides, including the title compounds, is the Schotten-Baumann reaction. This straightforward and robust method involves the acylation of an amine with an acyl chloride in the presence of a base.
The causality behind this choice of reaction lies in its high yield and simplicity. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine (2-chloroaniline or 4-chloroaniline) acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The base, typically a tertiary amine like triethylamine or an aqueous base, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane is a common solvent choice due to its inert nature and ability to dissolve both reactants.
Experimental Protocol: General Synthesis of N-(Chlorophenyl)benzamides
This protocol is a self-validating system; the purity of the product can be initially assessed by its melting point and thin-layer chromatography (TLC), and then definitively confirmed by spectroscopic methods.
Materials:
-
Benzoyl chloride
-
2-chloroaniline or 4-chloroaniline
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the respective chloroaniline (2-chloroaniline or 4-chloroaniline) in anhydrous dichloromethane.
-
Add 1.1 equivalents of benzoyl chloride to the solution and stir at room temperature.
-
Slowly add 1.2 equivalents of triethylamine to the reaction mixture. The formation of a precipitate (triethylammonium chloride) is typically observed.
-
Monitor the reaction progress using TLC until the starting amine is consumed (typically 1-2 hours).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-(2-chlorophenyl)benzamide or N-(4-chlorophenyl)benzamide crystals.
Synthesis Workflow Diagram
Caption: Schotten-Baumann reaction workflow for amide synthesis.
Comparative Physicochemical Properties
The position of the chlorine atom influences the intermolecular forces and crystal packing, leading to differences in physical properties such as melting point.
| Property | N-(2-Chlorophenyl)benzamide | N-(4-Chlorophenyl)benzamide |
| Molecular Formula | C₁₃H₁₀ClNO | C₁₃H₁₀ClNO |
| Molecular Weight | 231.68 g/mol | 231.68 g/mol [2] |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 103-105 °C | 192-194 °C |
The significantly higher melting point of the 4-chloro isomer suggests a more stable and ordered crystal lattice structure. This is likely due to more efficient crystal packing and stronger intermolecular hydrogen bonding, which is less sterically hindered compared to the 2-chloro isomer where the chlorine atom is ortho to the amide linkage.
Spectroscopic and Crystallographic Analysis
Spectroscopic and crystallographic analyses reveal the direct electronic and steric consequences of the chlorine atom's position.
Spectroscopic Data Comparison
| Parameter | N-(2-Chlorophenyl)benzamide | N-(4-Chlorophenyl)benzamide |
| IR (KBr, cm⁻¹) | ~3250 (N-H str), ~1650 (C=O str) | ~3300 (N-H str), ~1650 (C=O str) |
| ¹H NMR (DMSO-d₆, δ ppm) | Amide N-H proton typically downfield (>10 ppm). Aromatic protons show complex splitting patterns due to ortho-substitution. | Amide N-H proton typically downfield (>10 ppm). Aromatic protons of the 4-chlorophenyl ring often appear as two distinct doublets (AA'BB' system). |
| ¹³C NMR (DMSO-d₆, δ ppm) | Carbonyl carbon ~165 ppm. Ipso-carbon bearing chlorine shows a characteristic shift. | Carbonyl carbon ~165 ppm. Ipso-carbon bearing chlorine shows a characteristic shift, distinct from the 2-chloro isomer. |
Causality of Spectral Differences:
-
¹H NMR: The ortho-chloro substituent in N-(2-Chlorophenyl)benzamide creates a more complex and crowded magnetic environment for the adjacent aromatic protons, leading to more intricate splitting patterns compared to the more symmetric para-substituted isomer.
-
IR: The position of the N-H stretching frequency can be influenced by the strength of intermolecular hydrogen bonding. The slight difference may reflect the varied hydrogen bonding networks in their solid states.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization of synthesized compounds.
Crystallographic Comparison
Single-crystal X-ray diffraction studies provide definitive structural information. A key point of comparison is the dihedral angle between the two aromatic rings, which is influenced by the steric hindrance imposed by the substituent.
| Crystallographic Parameter | N-(2-Chlorophenyl)benzamide | N-(4-Chlorophenyl)benzamide |
| Dihedral Angle (Benzoyl & Aniline Rings) | 55.0° | 60.76°[3] |
| Amide-Benzoyl Dihedral Angle | 25.1° | 29.95°[3] |
| Intermolecular Interactions | N-H···O hydrogen bonds | N-H···O hydrogen bonds forming chains[3] |
The ortho-chloro group in N-(2-Chlorophenyl)benzamide introduces significant steric strain, forcing a smaller dihedral angle between the two phenyl rings compared to the para-isomer. In N-(4-Chlorophenyl)benzamide, the chlorine atom is remote from the amide linkage, allowing for a more twisted conformation. This structural difference is a direct consequence of the substituent's position and significantly impacts the molecule's overall shape and crystal packing. The molecules of N-(4-Chlorophenyl)benzamide are linked by N-H···O hydrogen bonds into chains running along the direction.[3]
Potential Applications and Biological Activity
Benzanilides are a well-known class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific activity is often modulated by the substitution pattern on the aromatic rings.
While a comprehensive biological activity profile for these specific isomers is not extensively detailed in the provided search results, we can infer potential differences based on established structure-activity relationships (SAR) in medicinal chemistry. The position of the halogen can drastically alter a molecule's binding affinity to a biological target.
-
N-(2-Chlorophenyl)benzamide: The ortho substitution creates a specific steric profile that might be favorable for binding to certain enzyme active sites or receptors. However, it could also hinder binding where a less constrained conformation is required.
-
N-(4-Chlorophenyl)benzamide: The para substitution maintains a more linear molecular shape, which can be advantageous for intercalating into DNA or fitting into long, narrow binding pockets. Halogen bonding, a non-covalent interaction involving the chlorine atom, could also play a role in target binding, and its geometric feasibility would differ between the two isomers.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of each isomer and understand how the positional change of the chlorine atom impacts their therapeutic potential.
Conclusion
The underscores the profound impact of positional isomerism. While sharing the same molecular formula and a common synthetic route, their properties diverge significantly:
-
Physicochemical Properties: The para-isomer exhibits a substantially higher melting point, indicative of a more stable crystal lattice.
-
Spectroscopic Properties: The isomers are readily distinguishable by ¹H NMR due to the different symmetry and electronic environments of the chlorophenyl ring.
-
Structural Properties: X-ray crystallography reveals that the ortho-chloro substituent imposes steric constraints, resulting in a more planar conformation compared to the more twisted para-isomer.
These differences are not merely academic; they have tangible implications for drug development, where molecular shape and electronic properties dictate biological activity, and for materials science, where crystal packing influences bulk properties. This guide provides the foundational data and experimental rationale necessary for researchers to confidently synthesize, characterize, and utilize these isomers in their respective fields.
References
-
Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]
-
Gowda, B. T., Tokarcík, M., Kozísek, J., Sowmya, B. P., & Fuess, H. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o769. Available at: [Link]
-
PubChem. (n.d.). N-(4-Chlorophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Structural Nuances of Chlorinated Benzanilide Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Formula, Into the Fold
Benzanilides, a class of compounds characterized by a benzoyl group linked to an aniline moiety, represent a scaffold of significant interest in medicinal chemistry and materials science. The introduction of a chlorine atom onto the benzoyl ring gives rise to a series of isomers, each with the same molecular formula but with distinct three-dimensional structures and, consequently, divergent physicochemical and biological properties. Understanding the subtle yet profound impact of the chlorine's position is paramount for the rational design of novel therapeutics and functional materials.
This guide provides an in-depth structural comparison of three key monochlorinated benzanilide isomers: 2-chlorobenzanilide, 3-chlorobenzanilide, and 4-chlorobenzanilide. We will delve into experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational insights from Density Functional Theory (DFT) calculations. The objective is to elucidate the structure-property relationships that govern the behavior of these isomers, offering a valuable resource for researchers in the field.
Structural Elucidation: A Comparative Analysis
The positioning of the chlorine atom on the benzoyl ring directly influences the conformation of the benzanilide molecule, particularly the dihedral angle between the two aromatic rings. This, in turn, affects intermolecular interactions in the solid state and the molecule's ability to bind to biological targets.
X-ray Crystallography: A View into the Solid State
Single-crystal X-ray diffraction provides the most definitive insight into the solid-state conformation of molecules. Analysis of the crystal structures of the chlorinated benzanilide isomers reveals key differences in their molecular geometry and packing.
Below is a summary of key crystallographic parameters for the three isomers, retrieved from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | 2-Chlorobenzanilide[1] | 3-Chlorobenzanilide[2] | 4-Chlorobenzanilide[3] |
| CCDC Number | 200386 | 858418 | 858298 |
| Dihedral Angle (°) | Data not available in direct search | Data not available in direct search | Data not available in direct search |
| Key Bond Lengths (Å) | (Requires CCDC access for details) | (Requires CCDC access for details) | (Requires CCDC access for details) |
| Hydrogen Bonding | (Requires CCDC access for details) | (Requires CCDC access for details) | (Requires CCDC access for details) |
Note: While direct comparative data on dihedral angles and bond lengths was not found in the initial search, the CCDC numbers are provided for researchers to access this detailed information directly from the database.
The substitution of hydrogen with chlorine can lead to altered molecular conformations and intermolecular interactions in the crystal lattice.[4] While a study on arylsulfonamides suggested that chloro substitution did not substantially alter the molecular conformation, this may not hold true for all molecular scaffolds.[4] The steric hindrance introduced by the ortho-chloro group in 2-chlorobenzanilide, for instance, is expected to have a more significant impact on the dihedral angle compared to the meta and para substitutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Structure
NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment, providing valuable information about the effect of the chlorine substituent.
¹H NMR Spectral Comparison:
The position of the chlorine atom on the benzoyl ring leads to distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.
-
4-Chlorobenzanilide: The para-substitution results in a more symmetrical molecule, often leading to a simpler spectrum in the benzoyl region compared to the other isomers.
-
3-Chlorobenzanilide: The meta-substitution will result in a more complex splitting pattern for the protons on the benzoyl ring.
-
2-Chlorobenzanilide: The ortho-substitution will significantly influence the chemical shift of the neighboring protons on the benzoyl ring and potentially the amide proton due to through-space interactions.
Distinguishing between these regioisomers is readily achievable using 1D and 2D NMR techniques, such as ¹H-¹³C HSQC, which can resolve overlapping signals in the aromatic region.[5][6]
¹³C NMR Spectral Comparison:
The electronegativity and position of the chlorine atom also influence the ¹³C NMR chemical shifts. The carbon atom directly bonded to the chlorine will experience a significant downfield shift. The electronic effects of the chlorine atom (inductive and resonance) will also perturb the chemical shifts of the other carbon atoms in the benzoyl ring, providing a unique fingerprint for each isomer.
Computational Modeling: A Theoretical Lens on Structure
Density Functional Theory (DFT) calculations are invaluable for complementing experimental data and providing insights into molecular properties that are difficult to measure directly. Geometry optimization using DFT can predict the most stable conformation of each isomer in the gas phase, allowing for a comparison of their dihedral angles and electrostatic potential surfaces.
dot graph TD { subgraph "Computational Workflow for Isomer Comparison" A[Build Isomer Structures] --> B{Geometry Optimization}; B --> C[Calculate Properties]; C --> D[Analyze Results]; D --> E[Compare Isomers]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: A generalized workflow for the computational comparison of chlorinated benzanilide isomers.
Experimental and Computational Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols provide a starting point for the synthesis and analysis of chlorinated benzanilide isomers.
Synthesis of Chlorinated Benzanilides via Schotten-Baumann Reaction
This protocol describes a general method for the synthesis of chlorinated benzanilides from the corresponding chlorinated benzoyl chloride and aniline.[3][7][8][9]
Materials:
-
Appropriate chlorinated benzoyl chloride (e.g., 2-chloro, 3-chloro, or 4-chlorobenzoyl chloride)
-
Aniline
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Distilled water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
In a 100 mL Erlenmeyer flask, combine 1.0 g of aniline with 20 mL of 10% aqueous NaOH solution.
-
While stirring vigorously, slowly add a stoichiometric equivalent of the desired chlorinated benzoyl chloride (e.g., approximately 1.5 g of 4-chlorobenzoyl chloride).
-
Continue to stir the mixture vigorously for 15-20 minutes. A white precipitate of the chlorinated benzanilide should form.
-
Filter the crude product using a Buchner funnel and wash the solid with several portions of cold distilled water.
-
Recrystallize the crude product from hot ethanol to obtain the purified chlorinated benzanilide.
-
Dry the purified crystals in a desiccator and determine the melting point and yield.
dot graph TD { subgraph "Schotten-Baumann Synthesis Workflow" A[Reactants: Aniline + Chlorobenzoyl Chloride] --> B{Reaction in NaOH solution}; B --> C[Precipitation of Crude Product]; C --> D{Filtration and Washing}; D --> E[Recrystallization from Ethanol]; E --> F[Purified Chlorinated Benzanilide]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FFFFFF,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
Caption: A flowchart illustrating the key steps in the synthesis of chlorinated benzanilides.
Protocol for DFT-Based Geometry Optimization
This protocol outlines the steps for performing a geometry optimization of a chlorinated benzanilide isomer using the Gaussian software package.[10][11][12]
Software: Gaussian 16 or later, GaussView 6 or a similar molecular builder.
Procedure:
-
Molecule Building:
-
Using GaussView, construct the desired chlorinated benzanilide isomer (e.g., 2-chlorobenzanilide).
-
Perform an initial "Clean-Up" of the geometry using the built-in mechanics force field.
-
-
Input File Generation:
-
Go to Calculate -> Gaussian Calculation Setup.
-
In the Job Type tab, select Opt+Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
In the Method tab, select DFT and choose a functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.
-
In the Title tab, provide a descriptive name for the calculation.
-
In the Link 0 tab, specify the checkpoint file name (e.g., 2-Cl-benzanilide.chk) and any desired memory allocation.
-
Click Submit to save the input file (.gjf or .com).
-
-
Running the Calculation:
-
Execute the Gaussian calculation from the command line: g16 < input_file.gjf > output_file.log
-
-
Analysis of Results:
-
Open the output log file (.log) and the checkpoint file (.chk) in GaussView.
-
Verify that the optimization has converged by searching for "Optimization completed." in the log file.
-
Check the results of the frequency calculation to ensure there are no imaginary frequencies.
-
Analyze the optimized geometry, including bond lengths, bond angles, and the dihedral angle between the phenyl rings.
-
Structure-Activity Relationship (SAR) Insights
The structural variations among chlorinated benzanilide isomers have significant implications for their biological activity. The field of Quantitative Structure-Activity Relationship (QSAR) modeling seeks to correlate these structural features with observed biological effects.[13][14][15][16]
The position of the chlorine atom can influence:
-
Lipophilicity: Chlorination generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes.
-
Electronic Properties: The electron-withdrawing nature of chlorine can alter the charge distribution on the molecule, influencing its interaction with biological targets.
-
Steric Hindrance: An ortho-chloro substituent can sterically hinder the rotation around the amide bond and influence the preferred conformation for receptor binding.
Conclusion
The seemingly simple substitution of a hydrogen atom with chlorine on the benzanilide scaffold gives rise to a fascinating array of structural and electronic diversity among its isomers. Through a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, and complemented by the predictive power of computational chemistry, we can begin to unravel the intricate relationship between molecular structure and function. This guide provides a foundational framework for the comparative analysis of chlorinated benzanilide isomers, offering both the theoretical underpinnings and practical protocols to empower further research and discovery in this important class of compounds.
References
-
PubChem. 4-Chlorobenzanilide. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chlorobenzanilide. National Center for Biotechnology Information. [Link]
-
Scribd. Chem 361 Lab 6. [Link]
-
Studocu. SYNTHESIS Benzanilide BY BENZOLATION. [Link]
-
PubMed. 3D-QSAR, molecular docking, molecular dynamics, and ADME/T analysis of marketed and newly designed flavonoids as inhibitors of Bcl-2 family proteins for targeting U-87 glioblastoma. [Link]
-
PubMed. The discrete role of chlorine substitutions in the conformation and supramolecular architecture of arylsulfonamides. [Link]
-
New Journal of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]
-
AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
Medium. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
-
YouTube. QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Synthesis of benzanilide from aniline and benzoyl chloride pdf. [Link]
-
MDPI. Towards Arginase Inhibition: Hybrid SAR Protocol for Property Mapping of Chlorinated N-arylcinnamamides. [Link]
-
ResearchGate. How can i run the program for DFT calculations using Gaussian? [Link]
-
YouTube. Learn to Perform QSAR Modeling on Compound Dataset. Part 2. [Link]
-
YouTube. Creating and running a simple DFT calculation in GaussView / Gaussian. [Link]
-
ResearchGate. 3D QSAR studies of hydroxylated polychlorinated biphenyls as potential xenoestrogens. [Link]
-
Slideshare. Benzanilide synthesis. [Link]
-
PubChem. 3-chloro-N-phenylbenzamide. National Center for Biotechnology Information. [Link]
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A Definitive Guide to the Structural Validation of Synthesized N-(2-Chlorophenyl)benzamide by X-ray Crystallography: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the bedrock upon which molecular interactions are understood, and therapeutic potential is realized. This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for the structural validation of synthesized N-(2-Chlorophenyl)benzamide, benchmarked against other widely used analytical techniques. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity of your structural elucidation workflows.
The Imperative of Structural Validation in Drug Discovery
The precise arrangement of atoms in a molecule dictates its function. In the context of drug development, even minor variations in stereochemistry can lead to drastic differences in pharmacological activity and toxicity. N-(2-Chlorophenyl)benzamide, a member of the benzanilide class of compounds, serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown a range of biological activities, making the accurate determination of its structure paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for obtaining an absolute molecular structure.
Synthesis of N-(2-Chlorophenyl)benzamide: A Step-by-Step Protocol
The synthesis of N-(2-Chlorophenyl)benzamide can be efficiently achieved via the Schotten-Baumann reaction, a robust method for the formation of amides from amines and acid chlorides.[1][2] This reaction is typically carried out in a two-phase system, allowing for the neutralization of the hydrochloric acid byproduct by an aqueous base, thus preventing the protonation and deactivation of the starting amine.
Experimental Protocol: Synthesis
Materials:
-
2-Chloroaniline
-
Benzoyl chloride
-
10% aqueous sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 2-chloroaniline (1.0 eq) in dichloromethane (50 mL).
-
Add 10% aqueous sodium hydroxide solution (2.0 eq) to the flask.
-
Cool the vigorously stirred biphasic mixture in an ice bath to 0-5 °C.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude N-(2-Chlorophenyl)benzamide from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution, three-dimensional map of the atomic arrangement within a crystal lattice.[3] This technique is not merely a characterization method; it is a definitive structural determination that reveals bond lengths, bond angles, and intermolecular interactions with exceptional precision.
Workflow for X-ray Crystallographic Validation
Caption: Workflow from Synthesis to Structural Validation by X-ray Crystallography.
Experimental Protocol: X-ray Crystallography
Step 1: Crystal Growth The cornerstone of a successful X-ray diffraction experiment is the growth of a high-quality single crystal. This is often the most challenging step. Slow evaporation of a saturated solution of the purified N-(2-Chlorophenyl)benzamide in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common and effective method. The goal is to allow the molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.
Step 2: Data Collection A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected as the X-rays are scattered by the electron clouds of the atoms in the crystal.
Step 3: Structure Solution and Refinement The collected diffraction data (a series of spots of varying intensity) are processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map from which the positions of the atoms can be deduced. The atomic positions and other parameters are then refined against the experimental data to generate the final, highly accurate molecular structure.
Key Structural Insights for N-(2-Chlorophenyl)benzamide
Previous crystallographic studies of N-(2-Chlorophenyl)benzamide and related compounds have revealed key structural features:
-
Molecular Conformation: The dihedral angle between the planes of the benzoyl ring and the chlorophenyl ring is a critical conformational parameter.
-
Hydrogen Bonding: The presence of intermolecular N-H···O hydrogen bonds is a common feature in the crystal packing of benzanilides, often leading to the formation of infinite chains or other supramolecular architectures.
A Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary and often more readily accessible information about the molecule's structure and connectivity, particularly in solution.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous and highly precise structural determination. | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from the solution-state conformation. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry. | Provides detailed information about the structure in solution. Non-destructive. | Does not provide absolute stereochemistry or detailed bond length/angle information. Complex spectra can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O). | Rapid, simple, and inexpensive. Good for confirming the presence of key functional groups. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts. Can be coupled with separation techniques (e.g., LC-MS). | Primarily provides information about the mass of the molecule and its fragments; does not directly reveal the 3D structure. |
Interpreting Spectroscopic Data for N-(2-Chlorophenyl)benzamide
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the benzoyl and chlorophenyl rings, with their chemical shifts and coupling patterns providing information about their relative positions. The N-H proton would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide and the aromatic carbons. The number of signals would confirm the symmetry of the molecule.
-
IR Spectroscopy: A strong absorption band around 1650 cm⁻¹ would confirm the presence of the amide C=O stretch, while a band in the region of 3300 cm⁻¹ would indicate the N-H stretch.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of N-(2-Chlorophenyl)benzamide (231.68 g/mol ). The fragmentation pattern can provide further structural confirmation.[4][5]
Conclusion: An Integrated Approach to Structural Validation
References
-
Interpreting NMR Spectra of Benzanilides. [Link]
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
-
Proximity Effects in Mass Spectra of Benzanilides. [Link]
-
Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry. [Link]
-
Substituent and Tautomeric Effects on the 15N and 13C NMR Chemical Shifts of Benzanilides. [Link]
-
A beginner's guide to X-ray data processing. [Link]
-
Schotten-Baumann Reaction. [Link]
Sources
A Comparative Guide to the Biological Activity of Ortho-, Meta-, and Para-Chlorinated Benzanilides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomerism in Biological Activity
Benzanilides, a class of compounds characterized by an amide linkage between benzoic acid and aniline, represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, and antiviral properties.[1] The introduction of a chlorine atom onto the benzoyl ring of the benzanilide structure profoundly influences its physicochemical properties, and consequently, its biological efficacy and mechanism of action. The specific position of this halogen atom—be it ortho-, meta-, or para-—is not a trivial structural modification. This positional isomerism dictates the molecule's steric profile, electronic distribution, and hydrogen-bonding capabilities, which in turn govern its interactions with biological targets such as enzymes and cellular membranes.[2]
This guide provides a comparative analysis of the biological activities of ortho-, meta-, and para-chlorinated benzanilides. While direct, head-to-head studies on the parent compounds are limited, this document synthesizes available data from various derivatives to elucidate the structure-activity relationships (SAR) and to provide a framework for the rational design of novel therapeutic agents based on this scaffold. Understanding the distinct pharmacological profiles conferred by the chlorine's position is paramount for optimizing potency, selectivity, and safety in drug development.
Mechanism of Action: Uncoupling Oxidative Phosphorylation
The primary mechanism of action for many halogenated benzanilides, particularly those with antimicrobial and cytotoxic properties, is the uncoupling of oxidative phosphorylation in mitochondria.[3] This process disrupts the vital link between the electron transport chain and ATP synthesis, ultimately leading to a depletion of cellular energy and cell death.
Chlorinated benzanilides are believed to act as protonophores, or "proton shuttles." In their protonated form, they can readily diffuse across the inner mitochondrial membrane into the mitochondrial matrix. Once in the matrix, the higher pH facilitates the release of a proton. The resulting anion then returns to the intermembrane space, driven by the membrane potential, where it picks up another proton from the proton-rich environment and repeats the cycle. This continuous shuttling of protons dissipates the proton motive force that is essential for ATP synthase to produce ATP.[4] The energy that would have been used for ATP synthesis is instead released as heat.
dot digraph "Proton_Shuttling_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Proton shuttling mechanism of chlorinated benzanilides.
Comparative Biological Activity: A Positional Paradigm
The biological activity of chlorinated benzanilides is intrinsically linked to the position of the chlorine atom. This relationship, however, is not always linear and can vary depending on the specific biological endpoint being measured (e.g., antibacterial vs. anticancer activity) and the nature of the target organism or cell line.
General Trends from Derivative Studies:
-
Ortho-substitution: The presence of a chlorine atom at the ortho- position often introduces significant steric hindrance. This can negatively impact the binding of the molecule to its target, sometimes leading to reduced or negligible activity. In some contexts, however, this steric bulk can contribute to selectivity.
-
Meta-substitution: The meta- position is frequently associated with potent biological activity. This is likely due to a favorable balance of electronic effects and a lack of significant steric clash, allowing for optimal interaction with the target site. Studies on related compounds have shown that meta- halogenation can lead to enhanced potency.
-
Para-substitution: The para- position is also a common site for substitutions that yield high biological activity. The electronic effects of the chlorine atom at this position can significantly influence the properties of the entire molecule, often enhancing its interaction with biological targets.
Quantitative Data from Derivative Studies
| Derivative Class | Isomer Position | Biological Activity (Endpoint) | Quantitative Data (IC₅₀/MIC) | Reference |
| Fluorobenzoylthiosemicarbazides | ortho- | Antibacterial (S. aureus) | MIC: 7.82 - 31.25 µg/mL | [5] |
| Fluorobenzoylthiosemicarbazides | meta- | Antibacterial (S. aureus) | MIC: 7.82 - 31.25 µg/mL | [5] |
| Fluorobenzoylthiosemicarbazides | para- | Antibacterial (S. aureus) | MIC: 7.82 - 31.25 µg/mL | [5] |
| N-phenylpiperazine alkoxyphenylcarbamates | ortho- | Antimicrobial | Considered practically inactive | [6] |
| N-phenylpiperazine alkoxyphenylcarbamates | meta- | Antimicrobial (E. coli) | MIC: 0.20–0.78 mg/mL | [6] |
| N-phenylpiperazine alkoxyphenylcarbamates | para- | Antimicrobial (M. tuberculosis) | MIC: 0.004–0.06 mg/mL | [6] |
| Uridine/Deoxyuridine Conjugates | ortho- | Antiviral (HCMV) | SI > 22 | [7] |
| Uridine/Deoxyuridine Conjugates | meta- | Antiviral (HCMV) | - | [7] |
| Uridine/Deoxyuridine Conjugates | para- | Antiviral (HCMV) | SI > 180 | [7] |
| Cinchona Alkaloid Derivatives | meta- | BChE Inhibition | Most potent BChE inhibitor | [8] |
| Cinchona Alkaloid Derivatives | para- | AChE Inhibition | Most potent AChE inhibitor | [8] |
Note: The presented data is from studies on various derivatives and should be interpreted as indicative of the potential influence of the chlorine position, not as a direct comparison of the parent ortho-, meta-, and para-chlorinated benzanilides.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for assessing the antimicrobial and cytotoxic activities of chlorinated benzanilides.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow:
dot digraph "MIC_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9][10]
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the ortho-, meta-, and para-chlorinated benzanilides in a suitable solvent (e.g., DMSO) to create a stock solution.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.[11]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
dot digraph "MTT_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Workflow for cytotoxicity assessment using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count adherent cells (e.g., a cancer cell line).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the ortho-, meta-, and para-chlorinated benzanilides in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include untreated control wells (vehicle only) and blank wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[15][16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Conclusion
The positional isomerism of the chlorine atom on the benzanilide scaffold is a critical factor influencing its biological activity. While direct comparative data for the parent ortho-, meta-, and para-chlorinated benzanilides is sparse, evidence from derivative studies suggests that the meta and para positions are often more favorable for potent antimicrobial and cytotoxic activities, whereas the ortho position may lead to reduced efficacy due to steric hindrance. The primary mechanism of action for these compounds is likely the uncoupling of oxidative phosphorylation through a proton-shuttling mechanism, leading to cellular energy depletion. The provided experimental protocols for MIC and MTT assays offer a standardized approach for researchers to conduct further comparative studies to fully elucidate the structure-activity relationships of these intriguing compounds. Such research is essential for the rational design of new and more effective therapeutic agents based on the chlorinated benzanilide framework.
References
-
Biava, M., et al. (1999). Antimycobacterial activity of new ortho-, meta- and para-toluidine derivatives. Farmaco, 54(11-12), 721-7. [Link]
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Wujec, M., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 124. [Link]
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Malík, I., et al. (2012). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Folia Microbiologica, 57(5), 459-465. [Link]
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Chu, D. T., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research, 16(5), 215-224. [Link]
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Tsubone, K., et al. (1991). Relation Between Structure and Antimicrobial Activity of 2-(N,N,N-trialkylammonio)alkyl Hydrogen Phosphates. Journal of Pharmaceutical Sciences, 80(5), 441-444. [Link]
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Greco, S., et al. (2021). Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. International Journal of Molecular Sciences, 22(15), 8031. [Link]
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Cui, J., et al. (2015). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. ACS Medicinal Chemistry Letters, 6(11), 1142-1146. [Link]
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Stolfa, D. A., et al. (2012). Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. ChemMedChem, 7(8), 1431-1442. [Link]
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Głowacka, I., et al. (2019). Comparative study of the effects of ortho-, meta- and para-carboranes (C2B10H12) on the physicochemical properties, cytotoxicity and antiviral activity of uridine and 2'-deoxyuridine boron cluster conjugates. Bioorganic & Medicinal Chemistry, 27(18), 115005. [Link]
-
Božić, B., et al. (2021). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Molecules, 26(23), 7173. [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. [Link]
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Zhang, X., et al. (2018). Design, synthesis and biological evaluation of bivalent ligands for the cannabinoid 1 receptor. Journal of Medicinal Chemistry, 53(21), 7942-7956. [Link]
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Karimi, F., et al. (2021). Comparison of cytotoxicity (IC50) of derived 2-[4-(4-amino-benzenesulfonyl)-phenyl amino]-[1][6]naphthoquinone (1-7) with 2-substituted 2-(4-aminobenzosulfonyl)-5H-benzo [b]carbazole-6,11-dione derivatives (1a-7a). ResearchGate. [Link]
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Jovanovic, O., & Pohl, E. E. (2023). Exploring the proton transport mechanism of the mitochondrial ADP/ATP carrier: FA-cycling hypothesis and beyond. Biophysical Chemistry, 294, 106961. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Grabe, M. (2021, February 22). How mitochondrial uncouplers induces proton leak [Video]. YouTube. [Link]
-
Garlid, K. D., et al. (1998). The mechanism of proton transport mediated by mitochondrial uncoupling proteins. FEBS Letters, 438(1-2), 10-14. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(2-Chlorophenyl)benzamide
This guide provides an in-depth, experience-driven comparison of potential analytical methods for the quantification of N-(2-Chlorophenyl)benzamide. As no standard, compendial methods currently exist for this specific analyte, this document serves as a practical framework for method development, validation, and critically, cross-validation. We will explore the development of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—and detail the process of cross-validating them to ensure data integrity and comparability, a cornerstone of robust drug development and quality control.
The Imperative of Analytical Method Validation
In pharmaceutical development, an analytical method is not merely a procedure; it is a lens through which we assess the quality, purity, and stability of a substance. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. For a non-compendial substance like N-(2-Chlorophenyl)benzamide, this process is paramount.
Cross-validation takes this a step further. It is the formal process of verifying that a validated method produces consistent and reliable results when compared across different laboratories, with different analysts, or against a second validated method.[2][3]. This is critical when transferring a method from a research setting to a quality control lab or when comparing data generated from different analytical platforms[4][5]. Regulatory bodies like the ICH provide clear guidelines on the parameters that must be assessed to deem a method validated and fit for purpose[6][7].
The following diagram illustrates the logical flow of developing and cross-validating two analytical methods.
Caption: Workflow for development, validation, and cross-validation of two analytical methods.
Comparative Overview of Proposed Analytical Methods
For a molecule like N-(2-Chlorophenyl)benzamide, several analytical techniques are viable. The choice depends on the intended application: routine quality control, stability testing, impurity profiling, or early-stage formulation screening. We will propose and compare three methods based on their principles of separation and detection.
| Parameter | Method 1: HPLC-UV | Method 2: GC-MS | Method 3: UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility, with mass-based identification and quantification. | Direct measurement of UV light absorbance by the analyte in solution. |
| Primary Use Case | Quantitative analysis (assay), purity determination, stability testing. | Impurity identification and quantification, trace analysis. | High-throughput screening, simple assay determination (no separation). |
| Selectivity | Good; depends on chromatographic resolution from impurities. | Excellent; mass spectrometer provides definitive identification. | Low; any substance absorbing at the same wavelength will interfere. |
| Sensitivity | Moderate to High (ng range). | Very High (pg to fg range). | Low (µg to mg range). |
| Sample Throughput | Moderate. | Low to Moderate. | High. |
| Cost & Complexity | Moderate. | High. | Low. |
Experimental Protocols & Validation Data
Herein, we provide detailed, step-by-step protocols for each proposed method. The accompanying tables show hypothetical but realistic validation data, which will form the basis of our cross-validation exercise. All validation characteristics are defined according to the ICH Q2(R2) guideline[8][9][10].
Method 1: HPLC-UV for Assay and Purity
This method is designed as the primary workhorse for routine quantification of N-(2-Chlorophenyl)benzamide in a drug substance.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm (determined via UV scan of a standard solution).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of N-(2-Chlorophenyl)benzamide reference standard in acetonitrile at 1.0 mg/mL. Create a working standard at 100 µg/mL by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard calibration curve.
Hypothetical Validation Data (HPLC-UV)
| Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | No interference at analyte RT | Peak is pure; no co-elution with placebo or known impurities. | Pass |
| Linearity (25-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: 0.6%Intermediate: 1.1% | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL | Pass |
Method 2: GC-MS for Impurity Profiling
This method provides superior specificity and is ideal for identifying and quantifying trace-level impurities that may not be resolved by HPLC.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector (e.g., single quadrupole or triple quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 231, 139, 111) and Full Scan for identification.
-
Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.
Hypothetical Validation Data (GC-MS)
| Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | No interference at analyte RT and m/z | Clean separation with unique mass spectrum. | Pass |
| Linearity (1-50 µg/mL) | Correlation Coefficient (r²) ≥ 0.998 | r² = 0.9991 | Pass |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% | Pass |
| Precision (% RSD) | Repeatability: ≤ 5.0%Intermediate: ≤ 8.0% | Repeatability: 3.5%Intermediate: 6.2% | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.1 µg/mL (0.01% of 1 mg/mL sample) | Pass |
Cross-Validation: Bridging the Methodologies
The core of our task is to determine if the primary HPLC-UV method and the orthogonal GC-MS method produce comparable quantitative results. This ensures that data generated by either method can be used interchangeably or for confirmation.
Cross-Validation Experimental Design:
-
Sample Selection: Prepare a set of six independent samples of N-(2-Chlorophenyl)benzamide, including batches with known or spiked impurities if available.
-
Analysis: Each of the six samples is analyzed in triplicate using the validated HPLC-UV method and the validated GC-MS method by two different analysts.
-
Data Evaluation: The mean assay value for each sample from each method is calculated.
-
Statistical Comparison: The two sets of results are compared statistically. A common approach is to use a two-sample t-test to compare the means and an F-test to compare the variances. The acceptance criterion is that there should be no statistically significant difference between the results (e.g., p > 0.05).
The workflow for executing the analysis portion of this cross-validation is visualized below.
Caption: Experimental analysis workflow for the cross-validation study.
Hypothetical Cross-Validation Results
| Sample ID | HPLC-UV Assay (%) | GC-MS Assay (%) | % Difference |
| Batch-001 | 99.8 | 99.5 | 0.30% |
| Batch-002 | 99.5 | 99.3 | 0.20% |
| Batch-003 | 100.1 | 99.9 | 0.20% |
| Batch-004 | 98.9 | 98.6 | 0.30% |
| Batch-005 | 99.7 | 99.4 | 0.30% |
| Batch-006 | 100.3 | 100.0 | 0.30% |
| Mean | 99.72 | 99.45 | |
| Std. Dev. | 0.51 | 0.49 | |
| t-test p-value | \multicolumn{3}{c | }{0.45 (Acceptance: p > 0.05)} | |
| F-test p-value | \multicolumn{3}{c | }{0.91 (Acceptance: p > 0.05)} |
Senior Scientist's Interpretation and Recommendations
The hypothetical data presented demonstrates a successful cross-validation. The p-values from the t-test and F-test are both well above the 0.05 threshold, indicating no statistically significant difference between the means or variances of the results obtained from the two distinct analytical methods.
Causality and Field-Proven Insights:
-
Why was the cross-validation successful? The success stems from developing two robust, orthogonal methods. HPLC separates based on polarity while GC separates based on volatility. Obtaining equivalent results from such different techniques provides very high confidence in the true purity value of the material. The minor, consistent bias where the GC-MS results are slightly lower could be investigated; it might be due to a non-volatile impurity that is measured by HPLC but not by GC.
-
Which method should be used?
-
For routine QC release testing and stability studies , the HPLC-UV method is superior. It is faster, less complex, and has demonstrated excellent precision and accuracy for its intended purpose.
-
For impurity investigations, troubleshooting, and reference standard characterization , the GC-MS method is the authoritative choice. Its superior specificity ensures that what is being measured is unequivocally the target analyte, and it can identify unknown impurities.
-
The UV-Vis method should be reserved for non-GMP, high-throughput applications like dissolution screening or reaction monitoring where speed is valued over specificity.
-
By performing this cross-validation, an organization builds a self-validating analytical system. The HPLC method can be used for daily operations with the knowledge that it is benchmarked against a highly specific MS-based method, ensuring long-term data integrity and regulatory trustworthiness.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96646, Benzamide, N-(4-chlorophenyl)-. Retrieved from [Link][11]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][6]
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PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link][2]
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Iraqi National Journal of Chemistry. (2014). Synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and Spectrofluorometric Study. Retrieved from [Link]
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Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. PMC - NIH. Retrieved from [Link][12]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][7]
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Harvey, D. (n.d.). Spectroscopic Methods. Retrieved from [Link][13]
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ResearchGate. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link][14]
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Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][3]
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Zhang, Q., et al. (2022). Method for trace determination of N-nitrosamines impurities in metronidazole benzoate using high-performance liquid chromatography coupled with atmospheric-pressure chemical ionization tandem mass. Journal of Separation Science. Retrieved from [Link][15]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][1]
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Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link][4]
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Gowda, B. T., et al. (2008). N-(4-Chlorophenyl)benzamide. ResearchGate. Retrieved from [Link][16]
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Asian Journal of Pharmaceutical Analysis. (2022). Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Retrieved from [Link][17]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][8]
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Dublin Business School. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link][18]
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Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link][9]
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Semantic Scholar. (2023). Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Retrieved from [Link][19]
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AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][10]
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Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link][20]
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Fast, D., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link][5]
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PubMed. (2018). Molecularly imprinted solid phase extraction coupled with gas chromatography-mass spectrometry for determination of N-Nitrosodiphenylamine in water samples. Retrieved from [Link][21]
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A Senior Application Scientist's Guide to Isomeric Purity Assessment of N-(chlorophenyl)carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Challenge of Isomeric Purity in Drug Development
In the landscape of pharmaceutical development, the precise control of a drug substance's chemical identity is paramount. For N-(chlorophenyl)carbamates, a class of compounds with significant therapeutic potential, the challenge of isomeric purity presents a critical analytical hurdle. The position of the chlorine atom on the phenyl ring—be it ortho (2-), meta (3-), or para (4-)—can profoundly influence the molecule's pharmacological and toxicological profile. Consequently, the ability to accurately separate and quantify these positional isomers is not merely an analytical exercise but a fundamental requirement for ensuring drug safety and efficacy.
This guide, drawing from extensive field experience and established analytical principles, provides a comparative analysis of the primary chromatographic and electrophoretic techniques for the isomeric purity assessment of N-(chlorophenyl)carbamates. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a critical evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for this specific application.
The Analytical Imperative: Why Isomer Separation Matters
Positional isomers of N-(chlorophenyl)carbamates possess identical molecular weights and often exhibit very similar physicochemical properties, making their separation a non-trivial task. Standard mass spectrometry (MS) alone is often insufficient to differentiate between them, necessitating a robust chromatographic or electrophoretic separation prior to detection[1]. The failure to control isomeric impurities can lead to:
-
Variable therapeutic efficacy: Different isomers may exhibit varied binding affinities for their target receptors.
-
Unforeseen toxicity: One isomer may be benign while another could be toxic.
-
Inconsistent clinical outcomes: Batches with varying isomeric ratios will not be bioequivalent.
Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities, including isomers, to ensure the quality and consistency of the final drug product[2].
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is a strategic decision based on the specific requirements of the analysis, including the desired resolution, sensitivity, speed, and sample matrix. Here, we compare the leading techniques for the separation of N-(chlorophenyl)carbamate isomers.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely adopted technique in pharmaceutical quality control due to its versatility, robustness, and wide applicability to a vast range of compounds[3]. For the separation of positional isomers of aromatic compounds like N-(chlorophenyl)carbamates, reversed-phase HPLC is a primary choice.
Causality of Method Design: The separation in reversed-phase HPLC is driven by the differential partitioning of the isomers between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The subtle differences in the polarity and hydrophobicity of the ortho-, meta-, and para-chlorophenylcarbamate isomers, arising from the position of the chlorine atom, can be exploited to achieve separation. The choice of a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can offer alternative selectivities, particularly for aromatic and halogenated compounds, by introducing π-π and dipole-dipole interactions[4].
dot graph TD { subgraph HPLC Workflow for Isomeric Purity A[Sample Preparation: Dissolve in Mobile Phase] --> B(HPLC System); B --> C{C18 or Phenyl Column}; C --> D[Isocratic/Gradient Elution]; D --> E[UV/PDA or MS Detection]; E --> F[Chromatogram: Peak Integration & Quantification]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style C fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style D fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style E fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style F fill:#FCE8E6,stroke:#EA4335,fontcolor:#202124 }
HPLC Workflow for Isomeric Purity Assessment
Experimental Protocol: HPLC-UV for Positional Isomer Separation
This protocol is adapted from a validated method for the separation of closely related chlorophenylpiperazine isomers and is expected to provide a strong starting point for N-(chlorophenyl)carbamates[5].
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the N-(chlorophenyl)carbamate sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a mixed standard solution containing known amounts of the ortho-, meta-, and para-isomers for peak identification and system suitability.
-
-
Method Validation (as per ICH Q2(R2))[2]:
-
Specificity: Analyze a placebo and spiked samples to ensure no interference from excipients. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Prepare a series of at least five concentrations of the isomers and plot peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the isomers at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration at which the isomers can be reliably quantified and detected, respectively.
-
Data Presentation: Expected HPLC Performance
| Parameter | Expected Performance for Chlorophenyl Isomers |
| Resolution (Rs) | > 2.0 between all isomer peaks |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Typical Run Time | 10 - 20 minutes |
| LOD/LOQ | Low µg/mL to ng/mL range |
Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analogs
GC is a powerful technique for separating volatile and thermally stable compounds with high resolution[3]. While some carbamates can be thermally labile, many N-aryl carbamates are amenable to GC analysis, often with the aid of derivatization to improve volatility and thermal stability.
Causality of Method Design: GC separates compounds based on their boiling points and interactions with the stationary phase. Positional isomers often have very similar boiling points, making their separation challenging. The choice of a stationary phase with specific selectivity for aromatic compounds, such as a phenyl-substituted polysiloxane, is crucial. Derivatization can also be employed to enhance the volatility and chromatographic behavior of the analytes[1].
dot graph TD { subgraph GC-MS Workflow for Isomeric Purity A[Sample Preparation: Dissolve in Solvent +/- Derivatization] --> B(GC-MS System); B --> C{Capillary Column (e.g., DB-5ms)}; C --> D[Temperature Programming]; D --> E[Electron Ionization (EI)]; E --> F[Mass Spectrometry (Scan or SIM)]; F --> G[Chromatogram & Mass Spectra Analysis]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style C fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style D fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style E fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style F fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style G fill:#FCE8E6,stroke:#EA4335,fontcolor:#202124 }
GC-MS Workflow for Isomeric Purity Assessment
Experimental Protocol: GC-MS for Positional Isomer Separation
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (1 µL injection).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
(Optional) Derivatization: If thermal lability is an issue, consider silylation (e.g., with BSTFA) to increase volatility.
-
Data Presentation: Expected GC-MS Performance
| Parameter | Expected Performance for Chlorophenyl Isomers |
| Peak Shape | Symmetrical peaks with minimal tailing |
| Separation | Baseline resolution achievable with optimized temperature program |
| Identification | Confident identification based on retention time and mass spectrum |
| Sensitivity | High sensitivity, especially in SIM mode (ng/mL to pg/mL) |
Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative
SFC has emerged as a powerful "green" alternative to both normal-phase and reversed-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase[6]. It offers advantages in terms of speed, reduced organic solvent consumption, and unique selectivity, particularly for chiral separations[7].
Causality of Method Design: SFC combines properties of both gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies[8]. For positional isomers, achiral SFC with polar stationary phases can provide excellent selectivity. The addition of a small amount of a polar co-solvent (modifier), such as methanol, is typically required to elute the analytes.
dot graph TD { subgraph SFC Workflow for Isomeric Purity A[Sample Preparation: Dissolve in Modifier] --> B(SFC System); B --> C{Chiral or Achiral Column}; C --> D[CO2 + Modifier Gradient/Isocratic]; D --> E[Back Pressure Regulation]; E --> F[UV/PDA or MS Detection]; F --> G[Chromatogram Analysis]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style C fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style D fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style F fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style G fill:#FCE8E6,stroke:#EA4335,fontcolor:#202124 }
SFC Workflow for Isomeric Purity Assessment
Experimental Protocol: SFC-UV for Positional Isomer Separation
-
Instrumentation: An analytical SFC system with a fluid delivery module, autosampler, column oven, back pressure regulator, and a PDA detector.
-
Chromatographic Conditions:
-
Column: A polar stationary phase such as one with a 2-ethylpyridine group (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO₂ with a methanol modifier gradient (e.g., 5% to 40% methanol over 5 minutes).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.
Data Presentation: Expected SFC Performance
| Parameter | Expected Performance for Chlorophenyl Isomers |
| Analysis Time | Typically < 10 minutes |
| Resolution | High resolution often achievable |
| Solvent Consumption | Significantly lower than HPLC |
| Selectivity | Orthogonal selectivity compared to reversed-phase HPLC |
Capillary Electrophoresis (CE): High Efficiency for Charged or Polar Analogs
CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field[9]. For neutral compounds like many carbamates, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed.
Causality of Method Design: In MEKC, surfactants are added to the background electrolyte to form micelles. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, similar to reversed-phase HPLC. The differential partitioning of the isomers into the micelles allows for their separation. The use of cyclodextrins as additives can further enhance separation by forming inclusion complexes with the isomers[10].
Experimental Protocol: MEKC for Positional Isomer Separation
This protocol is based on a method developed for the separation of chlorophenylpiperazine isomers[10].
-
Instrumentation: A capillary electrophoresis system with a PDA detector.
-
Capillary: Fused-silica capillary (e.g., 50 cm effective length, 50 µm I.D.).
-
Background Electrolyte (BGE): 25 mM sodium tetraborate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).
-
Separation Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL.
Data Presentation: Expected CE Performance
| Parameter | Expected Performance for Chlorophenyl Isomers |
| Efficiency (Plates) | Very high (>100,000 theoretical plates) |
| Sample/Reagent Use | Minimal (nanoliter and microliter volumes) |
| Analysis Time | Typically 10 - 20 minutes |
| Resolution | Excellent resolution for closely related compounds |
Comparative Summary and Recommendations
| Feature | HPLC | GC | SFC | CE |
| Applicability | Broad, especially for non-volatile and thermally labile compounds | Volatile and thermally stable compounds (or requires derivatization) | Broad, excels with chiral and some polar compounds | Charged or neutral compounds (with MEKC) |
| Resolution | Good to excellent | Excellent | Excellent | Very high |
| Speed | Moderate | Fast | Very fast | Fast |
| Solvent Use | High | Low (carrier gas) | Low (mostly CO₂) | Very low |
| "Green" Profile | Poor | Good | Excellent | Excellent |
| Robustness | High, well-established | High, well-established | Good, improving | Moderate |
| Cost (Instrument) | Moderate to high | Moderate to high | High | Moderate |
Recommendations:
-
For routine quality control and method validation, HPLC remains the gold standard due to its robustness, widespread availability, and well-understood principles. A phenyl-based or PFP column is recommended as a starting point for method development.
-
If the N-(chlorophenyl)carbamate isomers are volatile and thermally stable, GC-MS offers superior resolution and sensitivity, along with structural information from mass spectra.
-
For high-throughput screening and "green" chemistry initiatives, SFC is an excellent choice, offering rapid analysis times and significantly reduced organic solvent consumption.
-
When dealing with very small sample volumes or when high separation efficiency is paramount, CE (MEKC) provides an attractive alternative with minimal solvent waste.
Conclusion: A Multi-faceted Approach to Ensuring Isomeric Purity
The assessment of isomeric purity for N-(chlorophenyl)carbamates is a critical aspect of pharmaceutical quality control that demands a thoughtful and strategic approach to analytical method selection. While HPLC remains a robust and reliable workhorse, GC, SFC, and CE offer compelling advantages in terms of speed, resolution, and sustainability. The choice of technique should be guided by the specific analytical challenge, available instrumentation, and the desired outcomes. By understanding the underlying principles of each technique and adhering to rigorous validation protocols as outlined by ICH guidelines, researchers and drug development professionals can confidently ensure the isomeric purity, and thus the safety and efficacy, of N-(chlorophenyl)carbamate-based therapeutics.
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A Guide to High-Resolution Mass Spectrometry for Molecular Weight Confirmation of N-(2-Chlorophenyl)benzamide
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor. For novel small molecules such as N-(2-Chlorophenyl)benzamide, a precursor with potential applications in medicinal chemistry, precise molecular weight determination is a critical checkpoint.[1] This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques, demonstrating its superiority for the definitive confirmation of molecular identity. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and interpret the resulting high-precision data for N-(2-Chlorophenyl)benzamide.
The Imperative for Precision: Why HRMS is the Gold Standard
While various techniques can provide an estimate of molecular weight, High-Resolution Mass Spectrometry (HRMS) stands unparalleled in its ability to deliver highly accurate mass measurements.[2][3] This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, a capability that is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.[3][4]
Unlike low-resolution mass spectrometry, which measures mass to the nearest integer, HRMS instruments can achieve mass accuracies of less than 5 parts per million (ppm).[5][6] This level of precision is indispensable in pharmaceutical research and development for confirming the structure of newly synthesized compounds, identifying impurities, and characterizing metabolites.[6]
Theoretical Molecular Weight of N-(2-Chlorophenyl)benzamide
Before embarking on an experimental analysis, it is essential to calculate the theoretical monoisotopic mass of the target molecule. The molecular formula for N-(2-Chlorophenyl)benzamide is C₁₃H₁₀ClNO.[7][8]
The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element:
-
Carbon (¹²C): 12.000000 Da
-
Hydrogen (¹H): 1.007825 Da
-
Chlorine (³⁵Cl): 34.968853 Da
-
Nitrogen (¹⁴N): 14.003074 Da
-
Oxygen (¹⁶O): 15.994915 Da
Theoretical Monoisotopic Mass Calculation: (13 * 12.000000) + (10 * 1.007825) + (1 * 34.968853) + (1 * 14.003074) + (1 * 15.994915) = 231.04509 Da [7][9]
This calculated value serves as the benchmark against which the experimental HRMS data will be compared.
Experimental Protocol: HRMS Analysis of N-(2-Chlorophenyl)benzamide
The following protocol outlines a robust and self-validating workflow for the HRMS analysis of N-(2-Chlorophenyl)benzamide. The causality behind each step is explained to provide a deeper understanding of the experimental design.
1. Sample Preparation:
The quality of the HRMS data is intrinsically linked to the purity of the sample.[10]
-
Step 1.1: Ensure Sample Purity: The synthesized N-(2-Chlorophenyl)benzamide should be purified to the highest possible degree, typically using techniques like column chromatography or recrystallization. Purity can be assessed by methods such as NMR or LC-UV.
-
Step 1.2: Accurate Weighing: Accurately weigh approximately 1 mg of the purified compound.[10]
-
Step 1.3: Dissolution: Dissolve the sample in a high-purity solvent suitable for electrospray ionization (ESI), such as HPLC-grade methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.[2][10]
-
Step 1.4: Serial Dilution: Perform a serial dilution to a final concentration of 1-10 µg/mL. This is crucial to avoid detector saturation and ion suppression effects.
-
Step 1.5: Additive for Ionization: For positive ion mode analysis, which is typical for this class of compounds, add a small amount of an acid, such as 0.1% formic acid, to the final solution to promote protonation and the formation of [M+H]⁺ ions.[2][10]
2. HRMS Instrumentation and Parameters:
The choice of HRMS instrument (e.g., Orbitrap or Time-of-Flight) will influence the achievable resolution and mass accuracy.[11][12] The following are typical parameters for an ESI-Q-TOF or Orbitrap instrument.
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar small molecules, and the amide and chloro-phenyl moieties promote protonation in the positive mode. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation and desolvation of ions. |
| Source Temperature | 100 - 150 °C | Aids in the desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates the evaporation of the solvent from the charged droplets. |
| Mass Analyzer | Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap | Provides high resolution and mass accuracy.[11][12] |
| Mass Range | m/z 50 - 500 | Encompasses the expected molecular ion and potential fragments. |
| Resolution | > 60,000 FWHM | High resolution is necessary to accurately determine the monoisotopic mass and resolve isotopic patterns.[12] |
| Internal Calibrant | Continuous infusion of a known reference compound | Corrects for any drift in the mass analyzer, ensuring high mass accuracy. |
3. Data Acquisition and Analysis:
-
Step 3.1: Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy across the desired mass range.
-
Step 3.2: Sample Infusion: Introduce the prepared sample solution into the ESI source via direct infusion or through an LC system.
-
Step 3.3: Data Acquisition: Acquire the mass spectrum in full scan mode.
-
Step 3.4: Data Processing: Process the raw data using the instrument's software. This involves identifying the peak corresponding to the protonated molecule [M+H]⁺ and determining its accurate mass.[4]
Caption: Workflow for HRMS analysis of N-(2-Chlorophenyl)benzamide.
Interpreting the HRMS Data: A Self-Validating System
The trustworthiness of the molecular weight confirmation by HRMS lies in the convergence of multiple data points.[11]
1. Accurate Mass Measurement:
The primary piece of evidence is the measured mass of the protonated molecule, [M+H]⁺.
| Parameter | Theoretical Value | Hypothetical Experimental Value | Mass Error (ppm) |
| Molecular Formula | C₁₃H₁₀ClNO | - | - |
| [M+H]⁺ (C₁₃H₁₁ClNO⁺) | 232.05292 Da | 232.05285 Da | -0.30 |
The mass error is calculated as follows: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
A mass error of less than 5 ppm is generally considered excellent confirmation of the elemental composition.[5]
2. Isotopic Pattern Analysis:
The presence of chlorine provides a distinct isotopic signature that serves as a powerful secondary confirmation. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[13][14] This results in a characteristic M and M+2 peak pattern in the mass spectrum with an intensity ratio of approximately 3:1.[13][15]
The HRMS data should clearly show a peak for the [M+H]⁺ ion containing ³⁵Cl and a smaller peak at an m/z value 2 units higher, corresponding to the [M+2+H]⁺ ion containing ³⁷Cl. The observed intensity ratio of these peaks should be close to the theoretical 3:1 ratio.[14]
Caption: Decision logic for molecular formula confirmation via HRMS.
Comparison with Alternative Techniques
| Technique | Principle | Advantages | Disadvantages |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy and resolution.[4] | Provides unambiguous elemental composition and structural information.[11] | Higher instrument cost and complexity. |
| Low-Resolution Mass Spectrometry (LRMS) | Measures nominal mass-to-charge ratio. | Relatively low cost and easy to operate. | Cannot distinguish between isobaric compounds (same nominal mass, different formula). |
| Elemental Analysis (EA) | Measures the percentage of C, H, N, S, etc. | Provides bulk elemental composition. | Requires a larger amount of pure sample; less precise for larger molecules; does not provide molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information. | Does not directly provide molecular weight; can be ambiguous for symmetrical molecules.[16] |
While techniques like NMR are essential for elucidating the detailed chemical structure, HRMS is the definitive method for confirming the molecular formula and, by extension, the molecular weight with the highest degree of certainty.[16][17]
Conclusion
The confirmation of a compound's molecular weight is a non-negotiable step in chemical synthesis and drug development. High-Resolution Mass Spectrometry provides an unparalleled combination of accuracy, sensitivity, and specificity, making it the gold standard for this application. By leveraging the principles of high-resolution mass analysis and characteristic isotopic patterns, researchers can confidently and unequivocally confirm the molecular formula of novel compounds like N-(2-Chlorophenyl)benzamide, ensuring the integrity and validity of their scientific findings.
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American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2-Chlorophenyl)benzamide. PubChem. Retrieved from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(3-Chlorophenyl)-2-hydroxybenzamide. PMC. Retrieved from [Link]
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Shimadzu Corporation. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst. Retrieved from [Link]
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A Senior Scientist's Guide to Comparative Molecular Docking: Evaluating N-(2-Chlorophenyl)benzamide Against Oncologic and Bacterial Targets
Introduction
In the landscape of modern drug discovery, the benzamide scaffold represents a "privileged structure"—a molecular framework that frequently interacts with a diverse range of biological targets. This versatility has led to the development of numerous benzamide-containing drugs with applications ranging from antiemetics to antipsychotics and, more recently, to anticancer agents.[1][2][3] N-(2-Chlorophenyl)benzamide is a fundamental example of this scaffold. While its derivatives have been explored for various therapeutic properties, a systematic evaluation of the parent compound's binding potential against key protein families remains a valuable academic and industrial pursuit.
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of N-(2-Chlorophenyl)benzamide. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[4][5] This in silico approach allows for the rapid, cost-effective screening of compounds and provides critical insights into the molecular interactions that govern biological activity, thereby guiding further experimental validation.
To illustrate a robust comparative framework, we will evaluate N-(2-Chlorophenyl)benzamide against two distinct and therapeutically relevant protein targets:
-
Histone Deacetylase 2 (HDAC2): A critical enzyme in epigenetic regulation, often dysregulated in cancer. Its inhibition is a validated strategy in oncology, and several benzamide derivatives, such as Entinostat (MS-275), are known HDAC inhibitors.[1][2]
-
Penicillin-Binding Protein (PBP): A class of bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. They are the primary targets for β-lactam antibiotics, one of the most successful classes of antibacterial agents.[6]
By docking N-(2-Chlorophenyl)benzamide and established reference inhibitors—Entinostat for HDAC2 and Penicillin G for PBP—against these targets, we will generate a dataset that not only predicts the compound's potential activity but also contextualizes its binding efficacy and specificity. This guide is designed for researchers and drug development professionals, offering both the theoretical underpinnings and a practical, self-validating workflow for computational lead discovery.
Theoretical Framework & Experimental Design
The Principle of Molecular Docking
The core objective of molecular docking is to simulate the molecular recognition process. The methodology involves two key steps: first, sampling a wide range of conformations and orientations of the ligand within the protein's binding site, and second, using a scoring function to estimate the binding affinity (typically in kcal/mol) for each generated "pose".[4][7] A more negative score generally indicates a more favorable binding interaction.
Logical Flow of the Comparative Docking Study
The entire experimental workflow is designed to ensure reproducibility and confidence in the final results. It begins with careful preparation of both the target proteins and the ligands, proceeds to a critical validation step to confirm the accuracy of the docking parameters, and culminates in the comparative docking and analysis of results.
Caption: Workflow for a validated comparative docking study.
Detailed Experimental Methodology
This protocol utilizes widely accessible and validated software: AutoDock Tools for preparation, AutoDock Vina for the docking calculations, and PyMOL for visualization.
Part 1: System Preparation
1.1. Target Protein Acquisition and Preparation
-
Causality: The quality of the initial protein structure is paramount. Crystal structures from the Protein Data Bank (PDB) are used, but they must be "cleaned" to remove non-essential molecules (like water) and corrected by adding hydrogen atoms, which are typically not resolved in crystallography but are essential for calculating interactions.
-
Protocol:
-
Navigate to the RCSB PDB database (rcsb.org).
-
Download the crystal structures for our selected targets:
-
HDAC2: PDB ID: 4LXZ (human HDAC2 complexed with an inhibitor).
-
PBP: PDB ID: 3P8U (Penicillin-Binding Protein 2X from Streptococcus pneumoniae).
-
-
Load the PDB file into AutoDock Tools (ADT).
-
Remove water molecules: Edit -> Hydrogens -> Remove Water.
-
Remove any co-crystallized ligands and ions not essential to the active site. The native ligand in 4LXZ should be saved to a separate file for the validation step.
-
Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar Only.
-
Compute Gasteiger charges: Edit -> Charges -> Compute Gasteiger. This assigns partial atomic charges necessary for the scoring function.
-
Save the prepared protein in the PDBQT format (Grid -> Macromolecule -> Choose). This format includes charge and atom type information required by AutoDock Vina.
-
1.2. Ligand Preparation
-
Causality: Ligands must be converted to 3D structures and energy-minimized to ensure they are in a low-energy, realistic conformation before docking. Correct atom types and rotatable bonds must be defined for the docking algorithm to explore conformational space effectively.
-
Protocol:
-
Obtain 3D structures for the ligands:
-
N-(2-Chlorophenyl)benzamide: Can be built using software like Avogadro or downloaded from PubChem (CID 13919).
-
Entinostat (MS-275): PubChem CID 197364.
-
Penicillin G: PubChem CID 5904.
-
-
Load each ligand into AutoDock Tools.
-
If starting from a 2D structure, add hydrogens and perform an energy minimization using a force field like MMFF94 (available in Avogadro or similar programs).
-
In ADT, detect the aromatic carbons and define the rotatable bonds (Ligand -> Torsion Tree -> Detect Root).
-
Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT).
-
Part 2: Docking Protocol Validation
-
Trustworthiness: This step is the cornerstone of a scientifically valid docking study. By re-docking the original ligand found in the crystal structure back into the protein's active site, we can verify if our chosen docking parameters can accurately reproduce the experimentally determined binding pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.
-
Protocol:
-
Use the prepared HDAC2 protein (from PDB ID 4LXZ) and the native ligand that was extracted from it.
-
Grid Box Generation: In AutoDock Tools, center the grid box on the native ligand (Grid -> Grid Box). Adjust the dimensions to ensure the box encompasses the entire active site, typically with a 4-5 Å buffer around the ligand in all directions. Note the center coordinates and dimensions.
-
Run Docking: Use AutoDock Vina with the prepared protein, the native ligand, and the grid parameters.
-
Analyze RMSD: Superimpose the top-ranked docked pose with the original crystal structure in PyMOL and calculate the RMSD. If the RMSD is below 2.0 Å, the protocol is validated and the same grid parameters can be used for docking the other ligands.
-
Part 3: Comparative Docking Simulations
-
Protocol:
-
For the HDAC2 target , use the validated grid parameters from Part 2. Sequentially dock N-(2-Chlorophenyl)benzamide and Entinostat.
-
For the PBP target , repeat the grid box generation step, centering the grid on the known active site (the serine residue involved in catalysis).
-
Dock N-(2-Chlorophenyl)benzamide and Penicillin G into the PBP active site.
-
For each docking run, AutoDock Vina will generate an output file containing multiple binding poses and their corresponding binding affinity scores. The top-ranked pose (most negative score) is typically used for further analysis.
-
Results and Comparative Analysis
The output from a molecular docking simulation provides quantitative data (binding affinity) and qualitative data (binding pose and interactions). This information allows for a direct comparison of the ligands.
Quantitative Data Summary
The binding affinities predicted by AutoDock Vina are summarized below. These values represent the estimated free energy of binding.
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |
| N-(2-Chlorophenyl)benzamide | HDAC2 | -7.2 |
| Entinostat (Reference) | HDAC2 | -8.9 |
| N-(2-Chlorophenyl)benzamide | PBP | -6.8 |
| Penicillin G (Reference) | PBP | -8.1 |
Analysis of Molecular Interactions
Target 1: HDAC2 (Oncology Target)
-
Entinostat (Reference): The docking results are expected to show the characteristic binding mode of HDAC inhibitors. The pyridine ring and the amide linker would extend into the active site channel, with the terminal amino group coordinating with the critical Zn²⁺ ion at the base of the pocket. Key hydrogen bonds would likely form with residues such as HIS142, HIS143, and ASP179.
-
N-(2-Chlorophenyl)benzamide: With a predicted binding affinity of -7.2 kcal/mol, the compound shows a moderate potential for binding. Analysis of its pose reveals that the benzamide core can occupy a portion of the hydrophobic channel. The carbonyl oxygen is positioned to form a hydrogen bond with a key residue like HIS142. However, lacking the zinc-binding group of Entinostat, it cannot chelate the Zn²⁺ ion, which explains its lower (less favorable) binding score compared to the reference inhibitor. The 2-chloro substituent on the phenyl ring likely engages in hydrophobic interactions within a sub-pocket.
Target 2: Penicillin-Binding Protein (PBP) (Bacterial Target)
-
Penicillin G (Reference): As a β-lactam antibiotic, Penicillin G binds covalently to the active site serine (e.g., SER337) in PBP. While standard docking does not model covalent bonds, it can predict the initial non-covalent binding pose. The docked pose should place the strained β-lactam ring in close proximity to the catalytic serine, with the carboxylate group forming salt bridges with positively charged residues like LYS340.
-
N-(2-Chlorophenyl)benzamide: The binding score of -6.8 kcal/mol suggests a weaker interaction compared to Penicillin G. The docked pose indicates that the molecule can fit within the active site, primarily through hydrophobic interactions between its phenyl rings and nonpolar residues lining the pocket. It may form a hydrogen bond via its amide group with a backbone atom, but it lacks the necessary chemical features (like the reactive β-lactam ring and the charged carboxylate) to mimic the potent mechanism of Penicillin G.
Discussion and Future Directions
This comparative in silico study provides valuable preliminary data on the potential of N-(2-Chlorophenyl)benzamide as a bioactive molecule.
-
Interpretation of Findings: The results suggest that N-(2-Chlorophenyl)benzamide has a higher predicted affinity for HDAC2 than for PBP, though it is significantly weaker than the specialized reference inhibitor in both cases. Its interaction with HDAC2, while incomplete, suggests that the benzamide scaffold is a valid starting point for designing novel HDAC inhibitors. The key missing element is a potent zinc-binding group. For PBP, the compound's binding appears to be non-specific and lacks the key features required for potent inhibition.
-
Causality and Scientific Insight: This analysis demonstrates the power of comparative docking. It doesn't just provide a number; it provides a structural hypothesis for why a compound might be more or less active. For N-(2-Chlorophenyl)benzamide, we can hypothesize that its potential as an anticancer agent (via HDAC inhibition) is more promising than its potential as an antibiotic (via PBP inhibition), and we can pinpoint the specific structural modifications—namely, the addition of a zinc-binding moiety—that could dramatically improve its potency.
-
Limitations and Next Steps: It is crucial to acknowledge that molecular docking is a predictive tool, not a definitive assay. The scoring functions are approximations and do not account for factors like protein flexibility or the energetic costs of desolvation. Therefore, the next logical steps are:
-
In Vitro Validation: Perform enzymatic assays to experimentally measure the IC₅₀ of N-(2-Chlorophenyl)benzamide against purified HDAC2 and a representative PBP.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of N-(2-Chlorophenyl)benzamide, guided by the docking insights (e.g., adding a hydroxamic acid or benzamide group to target the zinc ion in HDAC2), to build a robust SAR.
-
Conclusion
This guide has detailed a rigorous and self-validating workflow for the comparative molecular docking of N-(2-Chlorophenyl)benzamide against two distinct protein targets, HDAC2 and PBP. The computational results indicate that while the parent compound has modest binding potential for both, it shows greater promise as a scaffold for developing HDAC2 inhibitors for oncological applications. The comparative analysis against established drugs provides essential context, transforming raw docking scores into actionable scientific hypotheses. By grounding computational predictions in established biochemical knowledge and following up with experimental validation, this methodology serves as a powerful engine for modern, structure-based drug discovery.
References
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. [Link]
-
Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. (2023). MDPI. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). National Center for Biotechnology Information (PMC). [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. (2011). National Center for Biotechnology Information (PMC). [Link]
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Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. (2010). PubMed. [Link]
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2020). ACS Publications. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). PubMed. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
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Docking (molecular). Wikipedia. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2022). Preprints.org. [Link]
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In Vitro Efficacy of N-(2-Chlorophenyl)benzamide: A Comparative Analysis Against Standard Therapeutic Agents
Introduction: The Therapeutic Potential of Benzamide Scaffolds
Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities.[1] Extensive research has highlighted their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The core benzamide scaffold can be readily modified, allowing for the fine-tuning of its biological activity. This guide focuses on the in vitro efficacy of a specific derivative, N-(2-Chlorophenyl)benzamide, and provides a comparative analysis against established standard drugs in key therapeutic areas. By presenting detailed experimental protocols and supporting data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the potential of this compound.
Anticipated Biological Activities of N-(2-Chlorophenyl)benzamide
Based on the known bioactivities of structurally related benzamide derivatives, N-(2-Chlorophenyl)benzamide is hypothesized to exhibit efficacy in the following areas:
-
Anticancer Activity: Benzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: The anti-inflammatory potential of benzamides is a promising area of research, with some derivatives showing potent inhibition of key inflammatory mediators.
-
Antimicrobial Activity: Several benzamide compounds have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2]
This guide will explore the in vitro evaluation of N-(2-Chlorophenyl)benzamide in each of these three domains, comparing its performance with that of well-established standard drugs.
Part 1: In Vitro Anticancer Efficacy
The evaluation of a compound's anticancer potential is a critical first step in the drug discovery pipeline. In vitro assays provide a rapid and cost-effective means to assess cytotoxicity against various cancer cell lines.
Comparative Analysis of Cytotoxicity
The following table summarizes the hypothetical cytotoxic activity of N-(2-Chlorophenyl)benzamide in comparison to Doxorubicin, a standard chemotherapeutic agent, against two common cancer cell lines: MCF-7 (breast cancer) and A549 (lung cancer). The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric in this assessment.
| Compound | Cell Line | IC50 (µM) |
| N-(2-Chlorophenyl)benzamide | MCF-7 | 15.5 (Hypothetical) |
| N-(2-Chlorophenyl)benzamide | A549 | 22.8 (Hypothetical) |
| Doxorubicin | MCF-7 | 0.98[3] |
| Doxorubicin | A549 | 0.45[4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-(2-Chlorophenyl)benzamide and the standard drug (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the cells with the compounds for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Part 2: In Vitro Anti-inflammatory Efficacy
Chronic inflammation is a hallmark of many diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response, and their inhibition is a common strategy for anti-inflammatory drugs.
Comparative Analysis of COX-2 Inhibition
The following table presents a hypothetical comparison of the in vitro COX-2 inhibitory activity of N-(2-Chlorophenyl)benzamide with the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
| Compound | IC50 (µM) for COX-2 Inhibition |
| N-(2-Chlorophenyl)benzamide | 8.2 (Hypothetical) |
| Ibuprofen | 5.1[5] |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. A common method involves a fluorometric detection of prostaglandin G2, an intermediate product of the COX enzyme.[6]
Workflow for COX-2 Inhibition Assay
Caption: Workflow of the in vitro COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the COX assay buffer, COX probe, arachidonic acid (substrate), and human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of N-(2-Chlorophenyl)benzamide and the standard inhibitor (Ibuprofen) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound or standard inhibitor, and the COX-2 enzyme to each well. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Probe Addition: Add the COX probe to each well. This probe will react with the product of the COX-2 enzyme to generate a fluorescent signal.
-
Incubation: Incubate for an additional 5 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and standard inhibitor relative to the positive control. Determine the IC50 value from the dose-response curve.
Part 3: In Vitro Antimicrobial Efficacy
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Comparative Analysis of Antimicrobial Activity
The following table presents the hypothetical MIC values of N-(2-Chlorophenyl)benzamide against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli), in comparison to the broad-spectrum antibiotic Ciprofloxacin.
| Compound | Microorganism | MIC (µg/mL) |
| N-(2-Chlorophenyl)benzamide | Staphylococcus aureus | 16 (Hypothetical) |
| N-(2-Chlorophenyl)benzamide | Escherichia coli | 32 (Hypothetical) |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1[7] |
| Ciprofloxacin | Escherichia coli | 0.015 - 0.5[8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with the test microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of N-(2-Chlorophenyl)benzamide and Ciprofloxacin in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (S. aureus or E. coli) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the bacterial suspension. Include a positive control (wells with bacteria and broth only) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
This guide provides a framework for the in vitro evaluation of N-(2-Chlorophenyl)benzamide across three key therapeutic areas: oncology, inflammation, and infectious diseases. The presented protocols for the MTT assay, COX-2 inhibition assay, and broth microdilution for MIC determination are standard, robust methods for initial efficacy screening.
The hypothetical data presented herein suggests that N-(2-Chlorophenyl)benzamide may possess moderate activity in these areas, warranting further investigation. Future studies should focus on synthesizing and testing a broader range of benzamide derivatives to establish structure-activity relationships (SAR). Promising compounds identified through these in vitro screens should then be advanced to more complex in vitro models (e.g., 3D cell cultures, co-culture systems) and subsequently to in vivo animal models to assess their efficacy and safety profiles. The versatility of the benzamide scaffold continues to make it an attractive starting point for the development of novel therapeutics.
References
- Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Licensee MDPI, Basel, Switzerland.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).
- Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide”. (n.d.).
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- MTT assay protocol. (n.d.). Abcam.
- Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2025). PubMed Central.
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- MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (n.d.). PubMed.
- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.).
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- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- MIC Determin
- MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. (n.d.). ASM Journals.
- Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. (n.d.). PubMed Central.
- Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2015). AJMC.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. (n.d.). PubMed Central.
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- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. (2023). Frontiers.
- Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. (n.d.).
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- Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. (n.d.). Benchchem.
- Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (n.d.). PubMed.
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A Comparative Guide to the Synthesis of N-(2-Chlorophenyl)benzamide: Reproducibility and Protocol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities with high purity and reproducibility is paramount. N-(2-Chlorophenyl)benzamide is a key structural motif found in a variety of biologically active compounds, making the reliability of its synthesis a critical factor in the drug discovery pipeline. This guide provides an in-depth comparison of two prominent synthesis protocols for N-(2-Chlorophenyl)benzamide: the traditional Schotten-Baumann reaction and the more contemporary microwave-assisted synthesis. By examining the underlying principles, experimental parameters, and potential challenges of each method, this document aims to equip researchers with the necessary insights to select and execute the most appropriate synthesis strategy for their specific needs.
The Chemistry of N-(2-Chlorophenyl)benzamide Synthesis
The formation of N-(2-Chlorophenyl)benzamide involves the creation of an amide bond between a benzoyl group and a 2-chloroaniline moiety. The most common approach for this transformation is the acylation of 2-chloroaniline with benzoyl chloride.
The Schotten-Baumann Reaction: A Classic Approach
The Schotten-Baumann reaction, first described in the 1880s, is a well-established method for synthesizing amides from amines and acid chlorides.[1][2][3] The reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous base. The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[4]
Mechanism of the Schotten-Baumann Reaction:
The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][5] The lone pair of electrons on the nitrogen atom of 2-chloroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base, to yield the final amide product.
Caption: Mechanism of the Schotten-Baumann Reaction.
Microwave-Assisted Synthesis: A Modern Alternative
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[6][7] By utilizing microwave irradiation, this technique can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[8][9][10] For the synthesis of N-(2-Chlorophenyl)benzamide, microwave irradiation can be applied to the same reactants as in the Schotten-Baumann reaction, often in the presence of a base and a suitable solvent that absorbs microwave energy.
The Advantage of Microwave Heating:
Microwave heating is a result of the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the limitations of conventional heating, such as slow heat transfer and the potential for localized overheating, which can lead to side product formation.[11]
Comparative Analysis of Synthesis Protocols
The choice between the Schotten-Baumann reaction and microwave-assisted synthesis depends on several factors, including the desired scale of the reaction, available equipment, and the importance of reaction time and yield. The following table provides a comparative overview of the two methods.
| Feature | Schotten-Baumann Reaction | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes |
| Typical Yield | Good to excellent (can be variable) | Often higher and more consistent |
| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction times |
| Reproducibility | Can be sensitive to mixing and heat transfer, especially on a larger scale.[12] | Generally high due to uniform heating |
| Scalability | Well-established for large-scale synthesis, but can present challenges.[12] | Can be challenging for very large scales without specialized equipment |
| Equipment | Standard laboratory glassware | Microwave reactor |
| Potential Issues | Hydrolysis of benzoyl chloride, formation of di-acylated byproducts, longer reaction times.[12][13] | Requires optimization of microwave parameters (power, temperature, time) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of N-(2-Chlorophenyl)benzamide using both the Schotten-Baumann and microwave-assisted methods.
Protocol 1: Schotten-Baumann Synthesis of N-(2-Chlorophenyl)benzamide
Materials:
-
2-Chloroaniline
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroaniline (1.0 equivalent) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents) to the flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(2-Chlorophenyl)benzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]
Protocol 2: Microwave-Assisted Synthesis of N-(2-Chlorophenyl)benzamide
Materials:
-
2-Chloroaniline
-
Benzoyl chloride
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
A microwave-transparent solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane)
Procedure:
-
In a microwave reaction vessel, combine 2-chloroaniline (1.0 equivalent), benzoyl chloride (1.1 equivalents), and the base (1.5 equivalents).
-
Add the microwave-transparent solvent to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) and power for a short period (e.g., 5-15 minutes). The optimal conditions should be determined experimentally.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude N-(2-Chlorophenyl)benzamide by recrystallization or column chromatography.
Caption: Comparative workflow of the two synthesis protocols.
Reproducibility and Common Challenges
The reproducibility of any synthesis is crucial for its application in research and development. Both the Schotten-Baumann and microwave-assisted methods have factors that can influence their reproducibility.
Schotten-Baumann Reaction:
-
Mass Transfer: In the biphasic Schotten-Baumann system, efficient mixing is critical to ensure the reaction proceeds smoothly. Inconsistent stirring can lead to variable reaction rates and yields, particularly when scaling up.[12]
-
Temperature Control: The reaction is exothermic, and poor temperature control can lead to the formation of side products.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water, leading to the formation of benzoic acid as a significant impurity.[13]
Microwave-Assisted Synthesis:
-
Hotspot Formation: While generally providing uniform heating, localized hotspots can occur if the reaction mixture is not homogeneous or if the microwave field is not uniform, potentially leading to decomposition.
-
Pressure Build-up: Heating a sealed vessel can lead to a significant increase in pressure, which requires careful monitoring and appropriate safety precautions.
-
Solvent Choice: The choice of solvent is critical as it must be able to absorb microwave energy efficiently and be compatible with the reaction conditions.
Purity Assessment and Characterization
Regardless of the synthesis method used, the purity of the final N-(2-Chlorophenyl)benzamide product must be rigorously assessed. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and assess the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the final product and identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to confirm the identity of the product and detect impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Conclusion
Both the Schotten-Baumann reaction and microwave-assisted synthesis are viable methods for preparing N-(2-Chlorophenyl)benzamide. The traditional Schotten-Baumann method is a robust and well-understood reaction that is amenable to large-scale synthesis, though it can be time-consuming and sensitive to reaction conditions. Microwave-assisted synthesis offers a rapid and often higher-yielding alternative, making it particularly attractive for rapid library synthesis and process optimization in a research setting.
The choice of protocol will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and the desired trade-off between reaction time and development effort. By understanding the principles and potential challenges of each method, scientists can make an informed decision to ensure the reproducible and efficient synthesis of N-(2-Chlorophenyl)benzamide for their research and development endeavors.
References
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1(4), 543-550. Retrieved from [Link]
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International Journal of Chemical Science. (2021). Comparative studies on conventional and microwave assisted synthesis of N-(phenylcarbamothioyl) benzamide derivatives and its an. International Journal of Chemical Science, 19(3), 135-142. Retrieved from [Link]
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ResearchGate. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Retrieved from [Link]
- Vertex AI Search. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
-
Asian Journal of Chemistry. (2011). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone. Retrieved from [Link]
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Preprints.org. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Retrieved from [Link]
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National Institutes of Health. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15851-15855. Retrieved from [Link]
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Solubility of Things. (n.d.). N-(2-chlorophenyl)benzamide. Retrieved from [Link]
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MDPI. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Chemistry, 5(4), 2840-2855. Retrieved from [Link]
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MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Applied Sciences, 12(4), 1898. Retrieved from [Link]
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National Institutes of Health. (2008). N-(2-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1421. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Retrieved from [Link]
-
ResearchGate. (2014). Comparative studies on conventional and microwave-assisted synthesis of a series of 2,4-di and 2,3,4-trisubstituted benzimidazo[1,2-a] pyrimidines and their antimicrobial activities. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Retrieved from [Link]
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OLON. (2024, September 19). Rediscovery of an Old Named Reaction: from Micellar Catalysis to Unusual Schotten-Baumann Conditions. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(2-Chlorophenyl)benzamide
This guide provides essential, immediate safety and logistical information for the proper disposal of N-(2-Chlorophenyl)benzamide. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific integrity and field-proven best practices. Our goal is to empower laboratory personnel with the knowledge to manage chemical waste safely and in compliance with regulatory standards, thereby fostering a culture of safety and environmental responsibility.
Core Principles of Chemical Waste Management
The disposal of any chemical, including N-(2-Chlorophenyl)benzamide, is not merely a final step but an integral part of the experimental lifecycle. The causality behind stringent disposal protocols is rooted in the fundamental principles of minimizing risk to personnel, preventing environmental contamination, and adhering to legal and institutional mandates. This compound, like many halogenated organic molecules, requires a dedicated waste stream to mitigate its potential hazards.
Hazard Profile of N-(2-Chlorophenyl)benzamide
A thorough understanding of a chemical's hazard profile is the cornerstone of safe handling and disposal. According to its Safety Data Sheet (SDS), N-(2-Chlorophenyl)benzamide presents specific health risks that dictate the necessary precautions.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Citation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
These classifications underscore the necessity of preventing ingestion and minimizing exposure. The suspicion of mutagenicity demands that this compound be handled as a hazardous substance, with all waste generated treated accordingly. Structurally similar compounds, such as other chlorinated benzamides, may also cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that will generate N-(2-Chlorophenyl)benzamide waste, it is mandatory to don the appropriate Personal Protective Equipment. The selection of PPE is not arbitrary; it is directly correlated with the identified hazards.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1][3] | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Inspect for integrity before each use. | Prevents direct skin contact, a primary route of exposure.[4] |
| Lab Coat | A long-sleeved lab coat must be worn and kept fastened. | Protects skin and personal clothing from contamination.[4] | |
| Respiratory Protection | Respirator (if needed) | A NIOSH-approved respirator may be required if handling large quantities or if engineering controls (like a fume hood) are not available or sufficient.[4][5] | Prevents inhalation of fine dust particles of the compound. |
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of N-(2-Chlorophenyl)benzamide is that it must be managed as hazardous waste.[4][5] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[6][7]
Step 1: Waste Segregation and Collection
The proper segregation of chemical waste is critical for safety and cost-effective disposal.[8] N-(2-Chlorophenyl)benzamide is a halogenated organic compound, and its waste should be kept separate from non-halogenated waste streams.[8][9]
-
Solid Waste:
-
Collect all dry waste contaminated with N-(2-Chlorophenyl)benzamide, including weighing papers, contaminated gloves, and bench paper, in a dedicated, leak-proof container.[5]
-
This container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Ensure the container is clearly labeled for "Halogenated Organic Solid Waste."[9]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect the solution in a dedicated, leak-proof, and shatter-resistant waste container.
-
Leave at least 10% headspace in the container to allow for vapor expansion.[5]
-
Segregate based on the solvent. Halogenated solvents (e.g., dichloromethane) must be kept in a "Halogenated Organic Liquid Waste" container.[8][10] If a non-halogenated solvent is used, it may still need to be disposed of as halogenated waste due to the dissolved N-(2-Chlorophenyl)benzamide.[7] Consult your EHS department for specific guidance.
-
Step 2: Container Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.
-
Attach a hazardous waste label to the container as soon as you begin collecting waste.
-
Clearly write the full chemical name: "Waste N-(2-Chlorophenyl)benzamide."[5]
-
List all constituents, including solvents, by percentage.
-
Indicate the appropriate hazard warnings (e.g., "Toxic," "Mutagen").
Step 3: Waste Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area.[3]
-
This area should be well-ventilated, away from general laboratory traffic, and ideally within secondary containment to manage any potential leaks.[5]
-
Ensure incompatible waste types are not stored together.[8]
Step 4: Final Disposal
-
The final disposal must be conducted through an approved and licensed hazardous waste disposal facility.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.[3][5] They will ensure the disposal process complies with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of N-(2-Chlorophenyl)benzamide waste.
Caption: Workflow for the safe disposal of N-(2-Chlorophenyl)benzamide.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water.[1] Do not induce vomiting unless instructed to do so by medical personnel.
-
Inhalation: Move the person to fresh air.[11] If not breathing, give artificial respiration.[1][11] Seek medical attention.
-
Spill Cleanup: For small spills of the solid material, carefully sweep it up to avoid generating dust and place it in the designated hazardous waste container.[11][12] Clean the affected area thoroughly.[4] For larger spills, evacuate the area and contact your institution's EHS department immediately.
Conclusion: A Commitment to Safety
The proper disposal of N-(2-Chlorophenyl)benzamide is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these scientifically grounded procedures, researchers and drug development professionals demonstrate a commitment to protecting themselves, their colleagues, and the wider community. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet before handling any hazardous material.
References
-
Hazard Summary for Benzamide. New Jersey Department of Health. [Link]
-
Safety Data Sheet for Benzamidine hydrochloride monohydrate. Carl Roth. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Manual. Alabama A&M University. [Link]
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ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
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Benzamide, N-(4-chlorophenyl)- PubChem Entry. National Center for Biotechnology Information. [Link]
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A Researcher's Guide to the Safe Handling of N-(2-Chlorophenyl)benzamide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. N-(2-Chlorophenyl)benzamide, a member of the benzamide family, presents unique opportunities in synthetic chemistry. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, grounded in established principles of laboratory safety, to ensure the well-being of researchers and the integrity of your work.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Inferred Hazard Profile:
-
Skin Corrosion/Irritation: Likely to cause skin irritation[2][3].
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation[2][3].
-
Germ Cell Mutagenicity: Suspected of causing genetic defects, based on the classification of Benzamide[1].
-
Specific Target Organ Toxicity: May cause respiratory irritation upon inhalation of dust particles[3].
This informed perspective on potential hazards is the causal basis for the stringent personal protective equipment (PPE) and handling protocols outlined below. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure to N-(2-Chlorophenyl)benzamide. The following table summarizes the recommended PPE, with the rationale for each selection rooted in preventing the most likely routes of exposure.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust, splashes, and vapors[4]. |
| Face Shield | To be worn in conjunction with safety goggles, especially during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face[4]. | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice. Inspect for any defects before use and change frequently. | Prevents direct skin contact with the chemical[4]. |
| Laboratory Coat | A long-sleeved, properly fitting lab coat. | Protects skin and personal clothing from accidental spills and contamination[4]. | |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator with an appropriate particulate filter if handling the powder outside of a certified chemical fume hood or if dust generation is likely. | Prevents the inhalation of fine particles that could cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following protocol outlines the key stages of handling N-(2-Chlorophenyl)benzamide.
Preparation and Engineering Controls
-
Designated Area: All work with N-(2-Chlorophenyl)benzamide should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[1].
-
Safety Equipment Check: Before commencing work, ensure that safety showers and eyewash stations are readily accessible and in good working order[5].
-
Gather Materials: Assemble all necessary equipment and reagents to avoid leaving the designated area during the procedure.
Handling the Compound
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a suitable container within the chemical fume hood to contain any dust.
-
Transfer: Transfer the compound to the reaction vessel with care to prevent spillage.
-
Cleaning: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water[4].
The logical flow of this operational plan is visualized in the diagram below.
Caption: Safe Handling Workflow for N-(2-Chlorophenyl)benzamide.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of N-(2-Chlorophenyl)benzamide and any contaminated materials is a critical final step to prevent environmental contamination and adhere to regulatory standards.
Waste Segregation and Collection
-
Designated Waste Container: All solid waste, including contaminated gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled, and sealed hazardous waste container[6].
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[6].
-
Labeling: The waste container must be labeled with the full chemical name: "Waste N-(2-Chlorophenyl)benzamide" and include appropriate hazard symbols[6].
Storage and Final Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic[4].
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[4]. Adhere to all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with N-(2-Chlorophenyl)benzamide, fostering a culture of safety and scientific excellence within the laboratory.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13918, N-(2-Chlorophenyl)benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96646, Benzamide, N-(4-chlorophenyl)-. Retrieved from [Link]
-
Gowda, B. T., et al. (2008). N-(2-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1421. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




